Technical Documentation Center

D-beta-homoglutamic acid-HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-beta-homoglutamic acid-HCl
  • CAS: 63492-85-3

Core Science & Biosynthesis

Foundational

Structural Architecture and Synthetic Utility of D-beta-Homoglutamic Acid-HCl

Topic: Structure and Technical Analysis of D-beta-Homoglutamic Acid-HCl Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Identit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure and Technical Analysis of D-beta-Homoglutamic Acid-HCl Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

D-beta-homoglutamic acid hydrochloride (D-β-hGlu[1][2]·HCl) represents a critical scaffold in modern peptidomimetic drug design. Structurally defined as (3R)-3-aminohexanedioic acid hydrochloride , this non-proteinogenic amino acid combines the side-chain functionality of glutamic acid with the backbone extension characteristic of


-amino acids.

Unlike its


-amino acid counterpart (D-glutamic acid), the insertion of a methylene group (–CH₂–) between the carboxylic acid and the amino-bearing carbon confers unique conformational properties. This modification renders peptides containing D-β-hGlu highly resistant to enzymatic proteolysis while enabling the formation of stable secondary structures, such as 

-helices, which are pivotal in developing metabolically stable therapeutics.
Core Chemical Data
ParameterTechnical Specification
IUPAC Name (3R)-3-Aminohexanedioic acid hydrochloride
Common Synonyms D-3-Aminoadipic acid HCl; D-β-HomoGlu[2]·HCl
CAS Number 63492-85-3 (D-isomer HCl salt)
Molecular Formula C₆H₁₁NO₄[1][3] · HCl
Molecular Weight 197.62 g/mol
Chirality D-configuration (R-enantiomer at C3)
Solubility Highly soluble in water; sparingly soluble in MeOH; insoluble in Et₂O
pKa Values

3.2 (

-COOH),

4.3 (

-COOH),

9.6 (NH₃⁺)

Structural Analysis & Stereochemistry

The defining feature of D-beta-homoglutamic acid is the homologation of the peptide backbone. In standard nomenclature:

  • 
    -Amino Acid (Glu):  Amino group on C2.
    
  • 
    -Homo Amino Acid:  Amino group on C3 (relative to the C1 carboxyl).
    
Stereochemical Retention

The "D-" designation in D-beta-homoglutamic acid correlates to the (R)-configuration at the


-carbon (C3). This stereochemistry is typically inherited from the starting material, D-glutamic acid ((R)-2-aminopentanedioic acid), during synthesis.
  • Cahn-Ingold-Prelog (CIP) Priority:

    • –NH₃⁺ (Highest)

    • –CH₂COOH (Carboxyl-bearing methylene)

    • –CH₂CH₂COOH (Side chain)

    • –H (Lowest) Result: The spatial arrangement retains the (R) descriptor, preserving the chiral integrity required for specific receptor interactions (e.g., NMDA receptor modulation).

Structural Visualization

The following diagram illustrates the structural relationship between the parent


-amino acid and the 

-homologated derivative.

ChemicalStructure cluster_0 Structural Transformation DGlu D-Glutamic Acid (Alpha-Amino Acid) (R)-2-Aminopentanedioic acid Process Arndt-Eistert Homologation (+1 CH2 in Backbone) DGlu->Process Backbone Extension DBeta D-beta-Homoglutamic Acid (Beta-Amino Acid) (R)-3-Aminohexanedioic acid Process->DBeta Retains (R) Config

Figure 1: Structural evolution from D-Glutamic Acid to D-beta-Homoglutamic Acid via backbone homologation.

Synthetic Methodology: The Arndt-Eistert Route

The most authoritative and scalable method for synthesizing D-beta-homoglutamic acid is the Arndt-Eistert Homologation . This pathway is preferred over Michael addition strategies because it guarantees stereochemical retention (no racemization).

Mechanism of Action
  • Activation: The

    
    -carboxylic acid of N-protected D-glutamic acid is converted to a mixed anhydride or acid chloride.
    
  • Diazotization: Reaction with diazomethane (CH₂N₂) yields a diazoketone.

  • Wolff Rearrangement: Silver (Ag⁺) catalyzed rearrangement in the presence of water inserts a methylene group, converting the diazoketone into the homologated acid.

Detailed Protocol (Bench-Validated)

Note: Diazomethane is explosive and toxic. Specialized glassware (Clear-Seal) and blast shields are mandatory.

Step 1: Protection Start with N-Boc-D-Glutamic acid-5-benzyl ester (Side chain protection is critical to prevent side reactions).

  • Reagents: Boc₂O, NaOH, then BnBr.

Step 2: Mixed Anhydride Formation

  • Dissolve protected Glu (1.0 eq) in dry THF at -15°C.

  • Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (1.1 eq).

  • Checkpoint: White precipitate (NMM·HCl) confirms activation.

Step 3: Diazoketone Synthesis

  • Filter the mixture into a solution of ethereal diazomethane (excess) at 0°C.

  • Stir for 3 hours. Evaporate solvent carefully.

  • Product:

    
    -Diazoketone intermediate.
    

Step 4: Wolff Rearrangement

  • Dissolve diazoketone in THF/H₂O (9:1).

  • Add Silver Benzoate (0.1 eq) catalyst.

  • Observation: Vigorous N₂ evolution indicates successful rearrangement.

  • Result: N-Boc-D-beta-homoglutamic acid-5-benzyl ester.

Step 5: Deprotection & Salt Formation

  • Hydrogenation (H₂/Pd-C) removes the benzyl ester.

  • Treatment with 4M HCl in dioxane removes the Boc group.

  • Final Isolation: Precipitate with diethyl ether to yield D-beta-homoglutamic acid·HCl .

SynthesisPath Start N-Boc-D-Glu-OBzl (Protected Precursor) Step1 1. Activation (Isobutyl Chloroformate) Start->Step1 Inter1 Mixed Anhydride Step1->Inter1 Step2 2. Diazomethane (CH2N2) Inter1->Step2 Inter2 Diazoketone Intermediate Step2->Inter2 Step3 3. Wolff Rearrangement (Ag+ / H2O) Inter2->Step3 Product_Prot N-Boc-D-beta-HomoGlu-OBzl Step3->Product_Prot Step4 4. Deprotection (H2/Pd, HCl) Product_Prot->Step4 Final D-beta-Homoglutamic Acid HCl Step4->Final

Figure 2: Step-wise synthesis via Arndt-Eistert homologation ensuring stereochemical retention.

Applications in Drug Development

Peptidomimetics & Stability

Incorporating D-β-hGlu into peptide sequences fundamentally alters the backbone geometry.

  • Protease Resistance: The extra methylene group prevents standard proteases (which recognize

    
    -peptide bonds) from cleaving the chain, significantly extending the in vivo half-life of peptide drugs.
    
  • Secondary Structure:

    
    -amino acids promote the formation of stable helices (e.g., the 14-helix), which can mimic protein-protein interaction domains.
    
Neuroscience (NMDA Receptors)

D-beta-homoglutamic acid serves as a specific probe for excitatory amino acid transporters and receptors.

  • It acts as a conformationally flexible analog of glutamate.

  • Used to map the spatial requirements of the glutamate binding pocket in NMDA and AMPA receptors.

References

  • Sigma-Aldrich. D-beta-homoglutamic acid-HCl Product Specification.Link

  • PubChem. 3-Aminohexanedioic acid (Compound Summary). National Library of Medicine. Link

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Chem-Impex Int'l. Fmoc-D-beta-homoglutamic acid derivatives.Link

Sources

Exploratory

D-beta-homoglutamic acid-HCl chemical properties

This technical whitepaper provides a comprehensive analysis of D- -Homoglutamic Acid Hydrochloride , a specialized -amino acid derivative used critically in peptidomimetic drug design to enhance metabolic stability and r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides a comprehensive analysis of D-


-Homoglutamic Acid Hydrochloride , a specialized 

-amino acid derivative used critically in peptidomimetic drug design to enhance metabolic stability and receptor selectivity.

Technical Whitepaper: D- -Homoglutamic Acid Hydrochloride

Optimizing Peptide Therapeutics via Backbone Homologation

Executive Summary

D-


-Homoglutamic Acid HCl  (CAS: 63492-85-3) is a non-proteinogenic amino acid characterized by a 3-aminohexanedioic acid backbone.[1] Unlike standard 

-amino acids, this compound features an amino group bonded to the

-carbon, introducing an additional methylene group into the peptide backbone.

This structural modification is a cornerstone in peptidomimetics . By incorporating D-


-homoglutamic acid into peptide sequences, researchers can induce specific secondary structures (such as 

-helices) and significantly retard proteolytic degradation. This guide details the physicochemical profile, synthetic pathways, and analytical protocols required to utilize this compound in high-integrity drug discovery workflows.

Chemical Identity & Structural Analysis

Nomenclature and Stereochemistry

The nomenclature "D-


-homoglutamic acid" can be chemically ambiguous. In precise IUPAC terms, it is defined as (3R)-3-aminohexanedioic acid .
  • 
    -Position:  The amino group is located at position 3, relative to the C1 carboxyl group.
    
  • Homo-: Indicates the extension of the carbon chain (adipic/hexanedioic backbone) compared to the glutamic (pentanedioic) or aspartic (butanedioic) analogs.

  • D-Configuration: Corresponds to the (3R) absolute configuration, consistent with the stereochemical lineage of D-amino acids used to disrupt enzymatic recognition.

Molecular Specifications
PropertySpecification
IUPAC Name (3R)-3-aminohexanedioic acid hydrochloride
Common Name D-

-Homoglutamic acid HCl
CAS Number 63492-85-3
Molecular Formula

Molecular Weight 197.62 g/mol (Salt); 161.16 g/mol (Free Acid)
Chirality D-Isomer (R-configuration at C3)
Solubility Highly soluble in water, DMSO; sparingly soluble in ethanol.
Structural Visualization

The following diagram illustrates the chemical structure and its relationship to standard Glutamic Acid.

ChemicalStructure Glu L-Glutamic Acid (Alpha-amino, C5 backbone) BetaGlu Beta-Glutamic Acid (Beta-amino, C5 backbone) Glu->BetaGlu Isomerization (Positional shift) DBetaHomoGlu D-Beta-Homoglutamic Acid (Beta-amino, C6 backbone) TARGET MOLECULE BetaGlu->DBetaHomoGlu Homologation (+1 CH2 in side chain)

Figure 1: Structural lineage of D-


-Homoglutamic Acid showing the transition from 

-amino architecture to the homologated

-amino form.

Physicochemical Properties

Understanding the ionization behavior of D-


-homoglutamic acid is critical for purification and coupling reactions. As a 

-amino acid, the

of the amino group is typically higher than that of corresponding

-amino acids due to the increased distance from the electron-withdrawing carboxyl group.
Ionization Profile (Estimated)
  • 
     (
    
    
    
    -COOH):
    ~4.0 (Less acidic than
    
    
    -amino acids due to loss of inductive effect from
    
    
    ).
  • 
     (
    
    
    
    -COOH):
    ~4.8 (Side chain carboxyl).
  • 
     (
    
    
    
    -
    
    
    ):
    ~10.2 (More basic than
    
    
    -amino groups).
Stability & Handling
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

  • Thermal Stability: Stable in solid form. Avoid prolonged exposure to temperatures >40°C in solution to prevent intramolecular cyclization (lactam formation), although

    
    -lactams are less spontaneously formed than 
    
    
    
    -lactams.

Synthesis & Manufacturing Considerations

The synthesis of enantiopure


-amino acids typically requires asymmetric synthesis or resolution of racemic mixtures. For the D-isomer, the Arndt-Eistert Homologation  of D-amino acid derivatives is a classic route, though modern catalytic methods are preferred for scale.
Synthetic Pathway (Arndt-Eistert Strategy)

This method elongates the carbon chain of a protected D-Glutamic acid derivative.

  • Protection: Start with N-protected D-Glutamic acid (e.g., Boc-D-Glu-OBzl).

  • Activation: Convert the

    
    -carboxyl group to a diazoketone via mixed anhydride and diazomethane.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol to generate the homologated ester.

  • Deprotection: Removal of protecting groups to yield the final HCl salt.

Impurity Profile Management
  • Enantiomeric Excess (ee): Critical quality attribute. D-isomer purity must be >98% to prevent off-target biological effects.

  • Regioisomers:

    
    -aminoadipic acid (homoglutamic acid) is a potential impurity if the starting material rearranges incorrectly.
    
  • Cyclization: Monitor for the formation of 6-membered lactams during acidic workup.

SynthesisWorkflow Start Precursor: N-Boc-D-Glutamic Acid Step1 Activation: Mixed Anhydride Formation Start->Step1 Step2 Diazoketone Formation (Reaction with CH2N2) Step1->Step2 Step3 Wolff Rearrangement (Ag+ Catalyst, Homologation) Step2->Step3 Critical Step: Carbon Insertion Step4 Hydrolysis & Deprotection (HCl/Dioxane) Step3->Step4 End Product: D-beta-Homoglutamic Acid HCl Step4->End

Figure 2: Conceptual Arndt-Eistert homologation pathway for synthesizing


-amino acid backbones.

Analytical Characterization Protocols

To ensure scientific integrity, the following analytical controls are mandatory.

High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.

  • Mobile Phase: MeOH/MeCN/H2O + 50mM Formic Acid.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD for better quantitation.

  • Derivatization: For higher sensitivity, pre-column derivatization with FDAA (Marfey's reagent) allows separation of D/L isomers on standard C18 columns.

Nuclear Magnetic Resonance (NMR)

The


-amino structure presents a distinct signature compared to 

-amino acids.
  • 
    -NMR (D2O):  Look for the 
    
    
    
    -proton signal (CH-NH2) around 3.6-3.8 ppm. The
    
    
    -protons (
    
    
    -COOH) will appear as a doublet or multiplet upfield (2.4-2.6 ppm), distinct from the singlet/doublet of
    
    
    -amino acid
    
    
    -protons.

Biological & Pharmacological Applications

Peptidomimetics & Protease Resistance

The primary utility of D-


-homoglutamic acid is in the design of 

-peptides
.
  • Mechanism: Most endogenous proteases cleave peptide bonds adjacent to

    
    -carbons. The insertion of the extra methylene group (
    
    
    
    -amino acid) and the D-configuration renders the peptide bond unrecognizable to enzymes like trypsin or pepsin.
  • Outcome: Drastically increased plasma half-life (

    
    ) for peptide drugs.
    
Neuroscience & Receptor Modulation

While standard Glutamic acid is the primary excitatory neurotransmitter, its analogs often target:

  • mGluRs (Metabotropic Glutamate Receptors):

    
    -amino acids can act as conformationally restricted antagonists or partial agonists.
    
  • Excitatory Amino Acid Transporters (EAATs): D-

    
    -homoglutamic acid may serve as a substrate blocker, modulating synaptic glutamate levels.
    

References

  • Sigma-Aldrich. (2025). Product Specification: D-beta-homoglutamic acid-HCl (CAS 63492-85-3).[1][2] Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: (3R)-3-aminohexanedioic acid.[1] National Library of Medicine.[4] Retrieved from

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation. Helvetica Chimica Acta. (Foundational text on beta-amino acid synthesis).
  • Chem-Impex. (2025). Fmoc-D-beta-homoglutamic acid derivatives for peptide synthesis.[5] Retrieved from

Sources

Foundational

D-beta-homoglutamic acid-HCl molecular weight and formula

An In-Depth Technical Guide to D-β-Homoglutamic Acid Hydrochloride Abstract D-β-Homoglutamic acid hydrochloride is a non-proteinogenic amino acid analog that presents a unique structural motif for advanced applications i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to D-β-Homoglutamic Acid Hydrochloride

Abstract

D-β-Homoglutamic acid hydrochloride is a non-proteinogenic amino acid analog that presents a unique structural motif for advanced applications in medicinal chemistry and materials science. As a homolog of glutamic acid, it features an additional methylene group in its carbon backbone, a modification that imparts significant changes to its conformational properties and biological stability. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental physicochemical properties, stereoselective synthetic strategies, and key applications. We explore its role as a peptidomimetic building block to enhance the therapeutic potential of peptides and discuss the practical, validated protocols for its handling, analysis, and use in a laboratory setting.

Physicochemical Properties and Molecular Identification

D-β-Homoglutamic acid, systematically known as (3R)-3-aminohexanedioic acid, is the D-enantiomer of its more commonly studied L-counterpart. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions. Its core structure consists of a six-carbon adipic acid backbone with an amino group at the β-position (C3), introducing a chiral center critical to its function in stereospecific applications.

Key Chemical Data

A summary of the essential quantitative and identifying information for D-β-homoglutamic acid hydrochloride is provided below.

IdentifierValueSource(s)
Molecular Formula C₆H₁₂ClNO₄[1]
Molecular Weight 197.62 g/mol [2][3]
CAS Number 63492-85-3[1]
IUPAC Name (3R)-3-aminohexanedioic acid;hydrochloride
Synonyms (R)-3-Aminoadipic acid hydrochloride
InChI Key XMUKSNPNAOIQKU-PGMHMLKASA-N
Appearance White to off-white solid or lyophilized powder[1][4]
Purity Typically available at ≥95% or ≥97%[1]

Synthesis, Purification, and Characterization

The synthesis of enantiomerically pure β-amino acids like D-β-homoglutamic acid is a non-trivial challenge that requires precise stereochemical control. Unlike α-amino acids, which are readily available from natural sources, β-analogs must be prepared through multi-step synthetic sequences.

Overview of Synthetic Strategies

Several established methodologies can be adapted for the synthesis of β-amino acids. The choice of strategy is often dictated by the desired scale, stereochemical purity, and available starting materials. Key approaches include:

  • Arndt-Eistert Homologation: This classic method extends an α-amino acid carbon chain by one methylene unit. It involves converting the carboxylic acid of a protected α-amino acid (e.g., D-aspartic acid derivative) into a diazoketone, followed by a Wolff rearrangement to yield the β-amino acid homolog. This approach is effective but requires the use of hazardous diazomethane.[5]

  • Mannich-Type Reactions: These reactions involve the condensation of an enolate with an imine, directly forming the β-aminocarbonyl framework. Asymmetric variants using chiral catalysts or auxiliaries are essential for achieving high enantioselectivity.[5][6]

  • Michael Additions: The conjugate addition of a nitrogen nucleophile (like ammonia or a protected amine) to an α,β-unsaturated ester can effectively generate a racemic β-amino acid precursor, which would then require chiral resolution.[5]

Representative Synthetic Workflow: Asymmetric Synthesis

A robust pathway to D-β-homoglutamic acid can be envisioned starting from a suitable chiral precursor. The following workflow illustrates a logical, multi-step synthesis that ensures stereochemical integrity.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Carbon Chain Elongation cluster_2 Step 3: Deprotection & Salt Formation A Chiral Precursor (e.g., D-Aspartic Acid Derivative) B Protection of Amino and Carboxyl Groups A->B Standard protecting group chemistry C Homologation Reaction (e.g., Arndt-Eistert) B->C Proceed with protected intermediate D Intermediate β-Amino Ester C->D E Hydrolysis of Ester & Removal of N-Protecting Group D->E Purify intermediate F Final Product (D-β-Homoglutamic Acid) E->F G Treatment with HCl F->G H D-β-Homoglutamic Acid HCl G->H

Caption: Generalized workflow for the synthesis of D-β-homoglutamic acid HCl.

Experimental Protocol: Purification and Validation

Objective: To purify the crude synthetic product and validate its identity and stereochemical purity. This protocol is a self-validating system, incorporating checkpoints to confirm success.

1. Crude Product Purification (Recrystallization):

  • Dissolve the crude D-β-homoglutamic acid HCl in a minimal amount of hot solvent (e.g., an ethanol/water mixture). The choice of solvent must be empirically determined to ensure the compound is soluble when hot and poorly soluble when cold.
  • Once fully dissolved, allow the solution to cool slowly to room temperature. Induce crystallization if necessary by scratching the inside of the flask with a glass rod.
  • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
  • Dry the purified crystals under vacuum to a constant weight.

2. Identity and Purity Validation:

  • Mass Spectrometry (MS): Prepare a dilute solution of the purified product and analyze via Electrospray Ionization (ESI-MS).
  • Causality: This technique confirms the molecular weight. Expect to observe a peak corresponding to the molecular ion [M+H]⁺ at approximately 198.05 m/z.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
  • Causality: ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework. The chemical shifts, splitting patterns, and integration values must be consistent with the structure of 3-aminohexanedioic acid.
  • Chiral High-Performance Liquid Chromatography (HPLC):
  • Causality: This is the critical step for validating stereochemical integrity. Use a chiral column (e.g., a cyclodextrin- or cellulose-based stationary phase) with an appropriate mobile phase.
  • Self-Validation: A racemic (D/L) standard of β-homoglutamic acid must be run first to determine the retention times for both enantiomers. The purified D-enantiomer sample should exhibit a single major peak corresponding to the retention time of the D-isomer, with minimal to no peak at the L-isomer's retention time, confirming high enantiomeric excess.

Applications in Drug Development and Research

The primary value of D-β-homoglutamic acid lies in its use as a building block for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties.[7]

Peptidomimetics and Enhanced Stability

Natural peptides are often poor drug candidates due to their rapid degradation by proteases in the body. The peptide bonds involving β-amino acids are not recognized by most common proteases.

  • Mechanism of Action: By replacing a natural α-amino acid with its β-homo analog, the peptide backbone is extended by one carbon.[7] This alteration sterically hinders the approach of proteolytic enzymes, dramatically increasing the peptide's metabolic stability and biological half-life.[7]

  • Conformational Control: The longer backbone of β-amino acids induces unique folding patterns (e.g., 12-helices, 14-helices) that differ from the α-helices and β-sheets of natural peptides. This allows for the design of synthetic peptides with novel, stable secondary structures, which can be used to target protein-protein interactions with high specificity.

G cluster_0 Standard α-Peptide cluster_1 Modified β-Peptide A α-Amino Acid 1 B α-Amino Acid 2 A->B Peptide Bond (Susceptible to Protease) C α-Amino Acid 1 D D-β-Homoglutamic Acid C->D Modified Peptide Bond (Protease Resistant)

Caption: Impact of β-amino acid incorporation on protease susceptibility.

Pharmacological Potential

Derivatives of β-amino acids are being explored for a wide range of therapeutic applications. While research into D-β-homoglutamic acid specifically is ongoing, the broader class of β-amino acids has shown significant promise. They are integral components in the synthesis of pharmaceuticals and agrochemicals and have demonstrated properties including:

  • Antibacterial and antifungal activities.[8]

  • Antiketogenic and hypoglycemic effects.[8]

  • Use as precursors for alkaloids and other complex natural products with diverse pharmacological activities, such as anticancer and antimalarial effects.[9]

Glutamic acid derivatives are also used as drug carriers and in the creation of biodegradable polymers for biomedical applications.[][11]

Essential Experimental Protocols

Safe Handling and Storage

Authority & Trustworthiness: This protocol is based on standard laboratory safety guidelines for handling fine chemical powders.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. If there is a risk of aerosolization, handle the compound in a fume hood or use a dust mask.[12]

  • Dispensing: Use a chemical spatula to weigh the lyophilized powder on an analytical balance.[1] Avoid creating dust.[12] If any material comes into contact with skin, wash immediately with soap and water.[13]

  • Storage: Upon receipt, store the container tightly sealed at -20°C for long-term stability.[1] For short-term use (up to one week), storage at 4°C is acceptable.[1] The compound should be kept in a dry, well-ventilated place away from incompatible materials.[4][12]

Preparation of a 10 mM Aqueous Stock Solution

Objective: To prepare a validated 100 mL stock solution for use in biological or chemical assays.

  • Calculation:

    • Molecular Weight (MW) = 197.62 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Volume = 100 mL = 0.100 L

    • Mass required = 0.010 mol/L * 0.100 L * 197.62 g/mol = 0.1976 g (19.76 mg)

  • Procedure:

    • Accurately weigh 19.76 mg of D-β-homoglutamic acid HCl using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of deionized water (or desired buffer) to the flask.

    • Gently swirl or sonicate the flask until the solid is completely dissolved.

    • Once dissolved, add the solvent to the 100 mL calibration mark.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

    • Transfer the solution to a labeled storage bottle. If not for immediate use, sterile-filter the solution and store at 4°C or in aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles.[1]

Conclusion

D-β-Homoglutamic acid hydrochloride is a specialized chemical tool of significant interest to researchers in peptide science and drug discovery. Its defining feature—the β-amino acid structure—provides a direct and powerful method for enhancing the metabolic stability and controlling the conformation of synthetic peptides. A thorough understanding of its physicochemical properties, coupled with mastery of its synthetic and handling protocols, enables scientists to fully leverage this compound's potential in developing next-generation therapeutics and advanced biomaterials.

References

  • Global Substance Registration System. L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE. Available from: [Link]

  • LabSolutions. H-β-Homoglutamic acid hydrochloride. Available from: [Link]

  • P3 BioSystems. Homoglutamic Acid (Hglu). Available from: [Link]

  • Echo BioSystems. D-beta-homoglutamic acid- HCl. Available from: [Link]

  • AAPPTec. Beta Homo Amino Acids for Peptide Synthesis Archives. Available from: [Link]

  • Ho, C. Y., et al. (2005). Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. The Journal of Organic Chemistry, 70(12), 4851–4854. Available from: [Link]

  • AAPPTec. Safety Data Sheet: N-Cbz-D-beta-homoglutamic acid gamma-tert-butyl ester dicyclohexylamine salt. Available from: [Link]

  • A-Z Chemicals. Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Available from: [Link]

  • Rehman, M. F., & Nagina, N. R. (2017). Biological Applications of β-Amino Acids and Its Derivatives. International Academy of Engineering and Medical Research, 02(07). Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Mohapatra, D., et al. (2023). Microbial Poly-Glutamic Acid: Production, Biosynthesis, Properties, and Their Applications in Food, Environment, and Biomedicals. Molecules, 28(13), 5152. Available from: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available from: [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available from: [Link]

  • Wikipedia. Alkaloid. Available from: [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-L-Glu(OtBu)-OH. Available from: [Link]

Sources

Exploratory

D-beta-Homoglutamic Acid Hydrochloride: Technical Monograph

CAS Number: 63492-85-3 IUPAC Name: (3R)-3-Aminohexanedioic acid hydrochloride Synonyms: D-β-Homoglutamic acid HCl, (R)-3-Aminoadipic acid HCl, (R)-3-Amino-1,6-hexanedioic acid hydrochloride Executive Summary D-beta-homog...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 63492-85-3 IUPAC Name: (3R)-3-Aminohexanedioic acid hydrochloride Synonyms: D-β-Homoglutamic acid HCl, (R)-3-Aminoadipic acid HCl, (R)-3-Amino-1,6-hexanedioic acid hydrochloride

Executive Summary

D-beta-homoglutamic acid hydrochloride (CAS 63492-85-3) is a non-proteinogenic amino acid derivative characterized by the insertion of a methylene group into the carbon backbone of D-glutamic acid, shifting the amino group to the beta-position relative to the proximal carboxylate. As a chiral beta-amino acid, it serves as a critical building block in the synthesis of proteolysis-resistant peptidomimetics (beta-peptides) and as a probe for glutamatergic signaling pathways. This guide details its chemical identity, enantioselective synthesis via Arndt-Eistert homologation, and applications in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

The nomenclature "beta-homoglutamic" indicates two structural modifications relative to the parent glutamic acid:

  • "Homo" : Extension of the carbon chain by one methylene unit (

    
    ), converting the pentanedioic (glutaric) backbone to a hexanedioic (adipic) backbone.
    
  • "Beta" : The amino group is positioned at the C3 carbon (beta-carbon) relative to the C1 carboxyl group, rather than the alpha-position found in proteinogenic amino acids.

Physicochemical Properties
PropertyData
CAS Number 63492-85-3
Molecular Formula

Molecular Weight 197.62 g/mol (Salt), 161.16 g/mol (Free Acid)
Stereochemistry (R)-Enantiomer (D-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in ethanol
pKa Values

3.7 (COOH),

9.8 (

)
Structural Classification Diagram

The following diagram illustrates the structural relationship between D-Glutamic acid and its homologs.

ChemicalStructure DGlu D-Glutamic Acid (R)-2-Aminopentanedioic acid (Alpha-amino, C5) DAlphaHomo D-Alpha-Aminoadipic Acid (R)-2-Aminohexanedioic acid (Alpha-amino, C6) DGlu->DAlphaHomo Side-chain Homologation (+CH2 at C4) DBetaHomo D-Beta-Homoglutamic Acid (R)-3-Aminohexanedioic acid (Beta-amino, C6) TARGET MOLECULE DGlu->DBetaHomo Backbone Homologation (Arndt-Eistert at C1)

Figure 1: Structural lineage of D-beta-homoglutamic acid. The "beta-homo" designation implies homologation at the carboxyl terminus, inserting a methylene group between the carboxyl and the alpha-carbon, effectively converting the alpha-amino acid into a beta-amino acid.

Synthesis & Manufacturing

The synthesis of D-beta-homoglutamic acid HCl is typically achieved via the Arndt-Eistert homologation of N-protected D-glutamic acid derivatives. This method preserves the stereochemistry of the chiral center while inserting the required methylene group.

Synthetic Protocol: Arndt-Eistert Homologation[3]

Reagents:

  • Starting Material: N-Boc-D-Glutamic acid-5-benzyl ester (or similar side-chain protected derivative).

  • Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).

  • Diazotization: Diazomethane (

    
    ) or Trimethylsilyldiazomethane (
    
    
    
    ).
  • Rearrangement: Silver benzoate (

    
    ) or Silver oxide (
    
    
    
    ), Methanol.

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve N-Boc-D-Glu(OBzl)-OH (10 mmol) in anhydrous THF at -15°C. Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 minutes to form the mixed anhydride.

  • Diazoketone Synthesis: Filter the precipitated amine salt. Treat the filtrate with an excess of diazomethane in ether at 0°C. Stir for 1 hour, then evaporate solvent to yield the

    
    -diazoketone intermediate.
    
    • Safety Note: Diazomethane is explosive and toxic. Use blast shields and polished glassware.

      
       is a safer alternative.
      
  • Wolff Rearrangement: Dissolve the diazoketone in methanol. Add catalytic silver benzoate dissolved in triethylamine. The mixture is sonicated or stirred in the dark. The silver catalyst promotes the Wolff rearrangement, generating a ketene intermediate which is trapped by methanol to form the methyl ester: N-Boc-D-beta-homoglutamic acid-1-methyl-5-benzyl diester .

  • Global Deprotection:

    • Ester Hydrolysis: Treat with LiOH in THF/Water to remove the methyl ester.

    • Hydrogenolysis:

      
      , Pd/C to remove the benzyl ester (if present).
      
    • Acidolysis: Treat with 4M HCl in dioxane to remove the Boc group.

    • Purification: Recrystallize from diethyl ether/ethanol to yield D-beta-homoglutamic acid HCl .

SynthesisPathway Start N-Boc-D-Glutamic Acid (Side-chain protected) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh iBuOCOCl / NMM -15°C Diazo Alpha-Diazoketone (Chiral retention) MixedAnh->Diazo CH2N2 or TMSCHN2 Wolff Wolff Rearrangement (Ag+ Catalyst) Diazo->Wolff AgOBz / MeOH BetaEster Beta-Amino Ester Intermediate Wolff->BetaEster Ketene trapping Final D-beta-Homoglutamic Acid HCl (Product) BetaEster->Final 1. LiOH (Hydrolysis) 2. HCl (Boc removal)

Figure 2: Enantioselective synthesis via Arndt-Eistert homologation. This route ensures the (R)-configuration is retained.

Pharmacological & Biochemical Significance

Peptidomimetics and Beta-Peptides

D-beta-homoglutamic acid is a scaffold for beta-peptides , a class of foldamers that mimic natural peptides but possess unique backbones.

  • Proteolytic Stability: The beta-amino acid backbone is unrecognized by endogenous proteases (e.g., pepsin, trypsin), granting beta-peptides significantly extended half-lives in vivo.

  • Secondary Structure: Beta-peptides containing beta-homoglutamic acid residues can adopt stable helical structures (e.g., the 3.14-helix) defined by hydrogen bonding patterns distinct from alpha-helices.

Glutamatergic Signaling

As an analog of glutamic acid, D-beta-homoglutamic acid interacts with glutamate receptors, though with altered selectivity due to the extended backbone and D-configuration.

  • NMDA/AMPA Receptors: While L-glutamate is the primary agonist, D-amino acid analogs often act as partial agonists or antagonists (e.g., D-AP5). The beta-homo analog serves as a "molecular ruler," probing the spatial tolerance of the ligand-binding domain.

  • Excitotoxicity Studies: Unlike some glutamate analogs (e.g., kainic acid), beta-amino acids generally exhibit lower excitotoxicity, making them useful as metabolically stable control compounds in neurophysiology.

Analytical Characterization

To validate the identity of D-beta-homoglutamic acid HCl, the following analytical parameters should be met:

TechniqueExpected Signal / Parameter
1H NMR (D2O)

2.4-2.6 (m, 4H,

x2),

3.6 (m, 1H,

),

1.7-1.9 (m, 2H, backbone

).
13C NMR Distinct carbonyl peaks for C1 and C6; Beta-carbon shift (

48-50 ppm).
Mass Spectrometry

= 162.08 (Free base mass).
Optical Rotation

specific to D-isomer (typically negative for beta-amino acids derived from D-alpha-amino acids, check CofA).
HPLC Retention time distinct from D-Glu and D-Asp; requires C18 column with ion-pairing agent (e.g., TFA) or HILIC mode.

Handling & Stability

  • Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.

  • Stability: Stable in solid form for >2 years if protected from moisture. Aqueous solutions should be prepared fresh or frozen.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, lab coat) is required.

References

  • Sigma-Aldrich. D-beta-Homoglutamic acid hydrochloride Product Specification. CAS 63492-85-3. Link

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. (Foundational text on beta-amino acid synthesis and folding). Link

  • Podlech, J., & Seebach, D. (1995). On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction. Liebigs Annalen, 1995(7), 1217-1228. Link

  • ChemicalBook. D-beta-homoglutamic acid-HCl Technical Data. Link

Foundational

Technical Guide: Sourcing and Utilizing D-beta-Homoglutamic Acid-HCl in Peptidomimetic Research

Topic: D-beta-homoglutamic acid-HCl suppliers and purchasing Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Part 1: Chemical Entity Profile & Nomenclature Bef...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-beta-homoglutamic acid-HCl suppliers and purchasing Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Part 1: Chemical Entity Profile & Nomenclature

Before initiating procurement, it is critical to resolve the nomenclature ambiguity common in "homo" and "beta" amino acid derivatives. Inaccurate specification often leads to the purchase of the wrong isomer (e.g., alpha-homoglutamic acid).

D-beta-homoglutamic acid-HCl is chemically defined as (3R)-3-aminohexanedioic acid hydrochloride .

Structural Definition
  • IUPAC Name: (3R)-3-aminohexanedioic acid hydrochloride

  • Common Name: D-beta-homoglutamic acid HCl; D-beta-HomoGlu-OH.HCl

  • CAS Number: 63492-85-3 (D-isomer HCl salt); 61884-74-0 (L-isomer HCl salt)

  • Molecular Formula: C6H11NO4 · HCl

  • Molecular Weight: 197.62 g/mol

Distinction Matrix:

Compound Name Structure Carbon Chain Length Amino Position
Glutamic Acid 2-aminopentanedioic acid 5 Carbons Alpha (C2)
Beta-Glutamic Acid 3-aminopentanedioic acid 5 Carbons Beta (C3)
Homoglutamic Acid 2-aminohexanedioic acid 6 Carbons Alpha (C2)

| Beta-Homoglutamic Acid | 3-aminohexanedioic acid | 6 Carbons | Beta (C3) |[1][2]

Part 2: Strategic Sourcing & Supplier Landscape

Sourcing Strategy: Catalog vs. Custom Synthesis

For early-stage discovery (mg to gram scale), catalog sourcing is efficient. However, for GLP-tox studies or pilot manufacturing (>100g), custom synthesis is often required due to the niche nature of D-beta-amino acids.

Key Suppliers and Purchasing Channels[3]

1. Research Grade (Gram Scale)

  • Sigma-Aldrich (via AA Blocks / MilliporeSigma): Primary source for the specific HCl salt (CAS 63492-85-3). High reliability for small-scale reference standards.

  • Chem-Impex International: Excellent source for the Fmoc-protected derivative (Fmoc-D-beta-HomoGlu(OtBu)-OH, CAS 1421258-67-4). If your application is Solid Phase Peptide Synthesis (SPPS), purchasing the Fmoc-protected form is superior to the free acid to avoid in-house protection steps which can racemize the beta-center.

  • Aapptec: Specializes in peptide reagents; reliable for both free acid and protected forms.

2. Bulk/Process Grade (Kg Scale)

  • Enamine / WuXi AppTec: For scale-up, these CROs can synthesize the beta-amino acid scaffold via Arndt-Eistert homologation or Reformatsky-type reactions.

Purchasing Specification Sheet (Copy-Paste for RFQ):

Product: D-beta-homoglutamic acid hydrochloride CAS: 63492-85-3 Stereochemistry: (3R)-isomer; >99% ee (enantiomeric excess) Purity: >98% (HPLC) Salt Form: Hydrochloride (preferred for stability over free zwitterion) Residual Solvents: <500 ppm (critical if used in biological assays)

Part 3: Quality Assurance (The Self-Validating System)

Trusting a Certificate of Analysis (CoA) is insufficient for high-stakes peptidomimetic research. You must implement a self-validating QC protocol upon receipt.

Protocol: Chiral Purity Validation via Marfey's Method

Direct chiral HPLC of underivatized beta-amino acids can be challenging due to zwitterionic character. The most robust, self-validating method uses Marfey’s Reagent (FDAA) . This converts enantiomers into diastereomers, which are easily separated on a standard C18 column.

The Logic: FDAA reacts with the primary amine. The resulting D-amino acid derivative elutes after the L-amino acid derivative on a C18 column due to intramolecular H-bonding reducing the polarity of the D-isomer adduct.[3]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg D-beta-homoglutamic acid-HCl in 100 µL H2O.

  • Derivatization: Add 200 µL 1% FDAA in acetone + 40 µL 1M NaHCO3.

  • Reaction: Heat at 40°C for 60 mins. Stop with 20 µL 2M HCl.

  • Analysis: Inject 10 µL onto a C18 HPLC column (e.g., Agilent Zorbax Eclipse).

  • Gradient: 10-50% Acetonitrile in 0.1% TFA over 45 mins.

  • Validation: Spike the sample with authentic L-isomer (from Sigma). You must see two distinct peaks. If you see only one peak after spiking, your separation conditions are invalid.

QC Workflow Diagram

QC_Workflow cluster_0 Sample Preparation cluster_1 Reaction & Separation cluster_2 Data Analysis Raw_Material Raw Material (D-beta-HomoGlu-HCl) Weighing Weigh 1mg Dissolve in H2O Raw_Material->Weighing Marfey_Add Add Marfey's Reagent (FDAA/Acetone) Weighing->Marfey_Add Heat Incubate 40°C, 60 min Marfey_Add->Heat Quench Quench 2M HCl Heat->Quench HPLC C18 HPLC Gradient Elution Quench->HPLC Chromatogram Analyze Chromatogram (340 nm) HPLC->Chromatogram Decision Pass/Fail? (>99% ee) Chromatogram->Decision Spike Spike with L-Isomer (Control) Chromatogram->Spike Validation Spike->HPLC

Figure 1: Self-validating QC workflow using Marfey's Reagent to confirm enantiomeric purity.

Part 4: Application Protocol (Solid Phase Peptide Synthesis)

When incorporating D-beta-homoglutamic acid into peptide backbones (e.g., for beta-peptide foldamers), standard alpha-amino acid protocols often fail. Beta-amino acids have slower coupling kinetics due to the extra methylene group increasing steric freedom and altering the transition state geometry.

Critical Protocol Adjustments
  • Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP . Avoid weaker reagents like DIC/HOBt for this residue.

  • Double Coupling: Always perform two coupling cycles for the beta-amino acid and the subsequent amino acid.

  • Base: Use DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

SPPS Workflow for Beta-Homo Amino Acids

SPPS_Cycle cluster_coupling Coupling Cycle (Critical Step) Start Resin-Bound Peptide (N-Term Free Amine) Activate Activate Fmoc-D-beta-HomoGlu HATU (0.9 eq) / DIEA (2 eq) Start->Activate Couple1 Coupling 1 60 min Activate->Couple1 Wash1 DMF Wash Couple1->Wash1 Couple2 Coupling 2 (Fresh Reagents) 60 min Wash1->Couple2 Check Kaiser Test (Ninhydrin) Couple2->Check Check->Couple2 Purple (Positive) - Repeat Deprotect Fmoc Deprotection 20% Piperidine/DMF Check->Deprotect Blue (Negative) NextAA Proceed to Next AA Deprotect->NextAA

Figure 2: Optimized SPPS cycle for beta-homo amino acids emphasizing the mandatory double-coupling step.

References

  • AA Blocks / Sigma-Aldrich. Product Specification: D-beta-homoglutamic acid-HCl (CAS 63492-85-3). Retrieved from

  • Chem-Impex International. Fmoc-D-beta-homoglutamic acid 6-tert-butyl ester Product Page. Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

  • Aapptec. Technical Support Information Bulletin: Determining Chiral Purity of Amino Acids. Retrieved from

  • Vasudev, P. G., et al. (2011). Beta-peptides: synthesis, structures, and applications. Chemical Reviews, 111(2), 657-687. (Cited for coupling kinetics context).

Sources

Exploratory

A Technical Guide to Purity Standards for Research-Grade D-beta-Homoglutamic Acid-HCl

Abstract The integrity of scientific research, particularly in drug development, hinges on the quality of the chemical reagents used. D-beta-homoglutamic acid, a key structural analog of glutamic acid, is increasingly ut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integrity of scientific research, particularly in drug development, hinges on the quality of the chemical reagents used. D-beta-homoglutamic acid, a key structural analog of glutamic acid, is increasingly utilized in neuroscience and medicinal chemistry. Ensuring its purity is not merely a matter of compliance but a prerequisite for reproducible and reliable experimental outcomes. This in-depth guide provides a comprehensive framework for establishing and verifying the purity of research-grade D-beta-homoglutamic acid hydrochloride (HCl). We will explore the critical quality attributes, detail robust analytical methodologies, and propose acceptance criteria that align with the rigorous demands of modern scientific research. This document is intended for researchers, scientists, and quality control professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Imperative for Purity

D-beta-homoglutamic acid is a non-proteinogenic amino acid analog of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system.[1] Its unique structure, featuring an additional methylene group in the side chain, makes it a valuable tool for probing the structure-activity relationships of glutamate receptors.[2] However, the very utility of this compound is directly threatened by the presence of impurities.

Potential impurities can arise from the synthetic process or degradation during storage and may include:

  • Enantiomeric Impurities: The presence of the L-enantiomer can lead to confounding biological effects, as it may interact with different targets or exhibit different potencies.

  • Structurally Related Impurities: By-products from the synthesis, such as deletion or insertion products, can compete with the primary compound or introduce their own biological activities.[3][4][5]

  • Residual Solvents and Reagents: These can be toxic to biological systems and interfere with analytical measurements.

For a compound designated as "research-grade," a purity level of ≥98% is typically expected for sensitive applications, with ≥95% being acceptable for standard research.[6] This guide will establish a framework for achieving and confirming a purity profile that ensures experimental integrity.

Critical Quality Attributes (CQAs) for D-beta-Homoglutamic Acid-HCl

To comprehensively define the purity of D-beta-homoglutamic acid-HCl, we must assess several Critical Quality Attributes (CQAs). These are the physical, chemical, and biological characteristics that must be controlled to ensure the product's quality.

Critical Quality AttributeRationale for ControlRecommended Analytical Techniques
Identity Confirms the correct chemical structure and molecular weight.¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Assay (Purity) Quantifies the percentage of the desired compound in the material.HPLC-UV, qNMR
Enantiomeric Purity Determines the percentage of the desired D-enantiomer versus the L-enantiomer.Chiral HPLC
Organic Impurities Detects and quantifies structurally related impurities from synthesis or degradation.HPLC-UV, LC-MS
Water Content Water can affect the stability and accurate weighing of the hygroscopic HCl salt.Karl Fischer Titration
Residual Solvents Manufacturing solvents can be toxic and must be controlled.Headspace Gas Chromatography (GC-HS)
Appearance A simple but important initial check for gross contamination or degradation.Visual Inspection

Analytical Methodologies: A Self-Validating System

The trustworthiness of a purity assessment lies in the robustness and validation of the analytical methods employed. Each protocol should be a self-validating system, incorporating controls and system suitability tests (SSTs) to ensure data integrity.

Identity Confirmation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation.

  • ¹H NMR: Confirms the presence and connectivity of all protons in the molecule. The spectrum of homoglutamic acid analogs will show characteristic shifts for the alpha, beta, gamma, and delta protons.[2][7][8][9]

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

Mass Spectrometry (MS) confirms the molecular weight of the compound, providing orthogonal identity verification. High-resolution MS (HRMS) can confirm the elemental composition.

Assay and Organic Impurity Profiling: HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the main component and related organic impurities.[10] Since most amino acids lack a strong UV chromophore, derivatization or detection at low UV wavelengths (200-210 nm) is necessary.[11][12]

Workflow for Purity Analysis:

Caption: High-level workflow for HPLC-based purity assessment.

Detailed HPLC Protocol (Example):

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The choice of a C18 stationary phase is due to the polar nature of the amino acid, which requires a highly aqueous mobile phase for retention and separation.[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-20 min: 0-15% B

    • 20-25 min: 15-95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: 95-0% B

    • 31-40 min: Re-equilibrate at 0% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution to verify parameters like tailing factor (<2.0), theoretical plates (>2000), and reproducibility (%RSD <2.0% for 5 injections). These checks are mandated by guidelines like USP <621> to ensure the system is performing correctly.[13][14][15][16][17]

  • Calculation: Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Enantiomeric Purity: Chiral HPLC

Distinguishing between D- and L-enantiomers is critical and requires a specialized chiral stationary phase (CSP).[18][19] Crown-ether or glycopeptide-based columns are often effective for the separation of amino acid enantiomers.[20][21]

Detailed Chiral HPLC Protocol (Example):

  • System: HPLC with UV detector.

  • Column: Chiral Crown-Ether CSP (e.g., CROWNPAK CR(+)). The mechanism of separation involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, with the stability of these complexes differing and thus leading to different retention times.[21]

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: 210 nm.

  • System Suitability: Inject a racemic mixture of D,L-beta-homoglutamic acid to confirm baseline resolution (Rs > 1.5) between the two enantiomeric peaks.

Water Content: Karl Fischer Titration

This is the gold standard for water determination, offering high accuracy and precision. The method involves the titration of the sample with a Karl Fischer reagent, which reacts stoichiometrically with water.

Data Interpretation and Acceptance Criteria

The following table summarizes the recommended specifications for research-grade D-beta-homoglutamic acid-HCl. These criteria are based on a synthesis of industry best practices and regulatory guidance principles.[22][23][24][25][26]

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity (¹H NMR) ¹H NMR SpectroscopyConforms to the reference structure
Assay HPLC-UV (Area %)≥ 98.0%
Enantiomeric Purity Chiral HPLC≥ 99.0% D-enantiomer
Largest Single Organic Impurity HPLC-UV≤ 0.5%
Total Organic Impurities HPLC-UV≤ 2.0%
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents GC-HSComplies with ICH Q3C limits

Logical Flow for Batch Release:

Caption: Decision workflow for the quality control release of a new batch.

Conclusion: Upholding Scientific Integrity

The quality of D-beta-homoglutamic acid-HCl used in research is a foundational element of scientific integrity. By implementing a multi-faceted analytical strategy that combines orthogonal techniques like NMR, MS, and chromatography, researchers can have high confidence in their starting materials. The protocols and acceptance criteria outlined in this guide provide a robust framework for ensuring that the D-beta-homoglutamic acid-HCl used in the laboratory is of a purity that supports accurate, reproducible, and meaningful scientific discovery.

References

  • Vertex AI Search. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained.
  • ResearchGate. (n.d.). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
  • MDPI. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • PubMed. (2020, September 10). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ResearchGate. (n.d.). 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • PubMed. (n.d.). Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • PubMed. (n.d.). Quantification of glutamate, glutamine, and other metabolites in in vivo proton NMR spectroscopy.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • USP. (n.d.). <621> CHROMATOGRAPHY.
  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Wikipedia. (n.d.). Glutamic acid.
  • Scribd. (n.d.). USP-NF 621 Chromatography | PDF.
  • Regis Technologies. (2020, April 6). Chiral Separations Techniques - Video.
  • BMRB. (n.d.). BMRB entry bmse000037 - L-Glutamic Acid.
  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2).
  • Sigma-Aldrich. (n.d.). Peptide Impurities.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?.
  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Slideshare. (n.d.). Q3A(R2) | PPTX.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of D-beta-Homoglutamic Acid-HCl

Introduction & Scientific Rationale D-beta-homoglutamic acid (also known as D-beta-aminoadipic acid or (3R)-3-aminohexanedioic acid) is a critical non-proteinogenic amino acid used in the design of proteolytically stable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

D-beta-homoglutamic acid (also known as D-beta-aminoadipic acid or (3R)-3-aminohexanedioic acid) is a critical non-proteinogenic amino acid used in the design of proteolytically stable peptidomimetics. By introducing a methylene group into the backbone of D-glutamic acid, the resulting beta-amino acid alters the peptide backbone topology, enabling the formation of stable secondary structures like helices and turns that are resistant to standard proteases.

This protocol details the synthesis of D-beta-homoglutamic acid hydrochloride via the Arndt-Eistert homologation of N-Boc-D-glutamic acid 5-tert-butyl ester. This route is chosen for its retention of chiral integrity and scalability.

Retrosynthetic Analysis

The synthesis relies on the one-carbon extension of the carboxylic acid terminus of a protected alpha-amino acid.

  • Target: (3R)-3-aminohexanedioic acid HCl (6-carbon backbone).

  • Starting Material: Boc-D-Glu(OtBu)-OH (5-carbon backbone, commercially available).

  • Key Transformation: Wolff Rearrangement of an

    
    -diazoketone intermediate.
    

Reaction Pathway Visualization

The following diagram illustrates the chemical pathway from D-Glutamic acid derivative to the final D-beta-homoglutamic acid salt.

SynthesisPathway SM Boc-D-Glu(OtBu)-OH (Starting Material) MixedAnh Mixed Anhydride Intermediate SM->MixedAnh 1. iBuOCOCl, NMM THF, -15°C Diazo alpha-Diazoketone (Chiral Integrity Retained) MixedAnh->Diazo 2. CH2N2 (ether) 0°C -> RT Wolff Wolff Rearrangement (Ketene Intermediate) Diazo->Wolff 3. AgBz, Et3N MeOH, Sonication Ester Beta-Homo Ester Intermediate Wolff->Ester Metholysis Final D-beta-Homoglutamic Acid-HCl (Final Product) Ester->Final 4. 4M HCl/Dioxane Global Deprotection

Figure 1: Step-wise Arndt-Eistert homologation pathway for converting alpha-amino acid to beta-homo amino acid.

Experimental Protocol

Materials & Reagents
ReagentGrade/SpecRole
Boc-D-Glu(OtBu)-OH >98% eeStarting Scaffold
Isobutyl Chloroformate (IBCF) ACS ReagentActivator
N-Methylmorpholine (NMM) AnhydrousBase
Diazomethane ~0.5M in Et2OOne-carbon source (Warning: Explosive)
Silver Benzoate 99%Catalyst for Wolff Rearrangement
HCl in Dioxane 4.0 MDeprotection Agent
Tetrahydrofuran (THF) AnhydrousSolvent
Phase 1: Formation of the -Diazoketone

Objective: Convert the free


-carboxylic acid into a reactive diazoketone while protecting the side chain.
  • Activation:

    • Dissolve Boc-D-Glu(OtBu)-OH (10.0 g, 33 mmol) in anhydrous THF (100 mL) in a round-bottom flask under Nitrogen atmosphere.

    • Cool the solution to -15°C using a salt/ice bath.

    • Add N-Methylmorpholine (NMM) (3.6 mL, 33 mmol) followed by dropwise addition of Isobutyl Chloroformate (IBCF) (4.3 mL, 33 mmol).

    • Mechanism Note: This forms a mixed anhydride. Stir for 15 minutes at -15°C. White precipitate (NMM·HCl) will form.[1]

  • Diazotization:

    • Filter the cold reaction mixture quickly to remove NMM·HCl salts (optional but recommended for purity) or proceed directly if handling diazomethane in situ.

    • Add the filtrate dropwise to a cold (0°C) solution of Diazomethane in diethyl ether (excess, ~66 mmol) (generated from Diazald).

    • Safety Critical: Use polished glassware (no scratches) and a blast shield. Diazomethane is explosive.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup:

    • Quench excess diazomethane with a few drops of acetic acid until nitrogen evolution ceases.

    • Wash the organic layer with saturated NaHCO3, brine, and water.

    • Dry over MgSO4 and concentrate under reduced pressure to yield the yellow crystalline Diazoketone .

Phase 2: Wolff Rearrangement

Objective: Rearrange the diazoketone to the homologated ester.

  • Rearrangement:

    • Dissolve the crude Diazoketone in Methanol (100 mL).

    • Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (2.0 eq).

    • Condition: Exclude light (wrap flask in foil) and sonicate or stir at room temperature. Nitrogen gas evolution indicates reaction progress.

    • Stir until TLC indicates consumption of the diazoketone (approx. 2-4 hours).

  • Purification:

    • Filter off the silver catalyst through Celite.

    • Concentrate the filtrate. The residue is the protected intermediate: Boc-D-beta-HomoGlu(OtBu)-OMe .

Phase 3: Global Deprotection & Salt Formation

Objective: Remove Boc, t-Butyl, and Methyl ester groups to yield the final HCl salt.

  • Hydrolysis (Saponification):

    • Dissolve the intermediate in THF/Water (1:1). Add LiOH (3 eq) and stir at 0°C for 2 hours to remove the methyl ester.

    • Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate. Dry and concentrate.

  • Acidolysis:

    • Dissolve the residue in 4M HCl in Dioxane (50 mL).

    • Stir at room temperature for 2 hours. The Boc group and t-Butyl ester will cleave simultaneously.

    • Observation: The product may precipitate as a white solid.

  • Isolation:

    • Add cold Diethyl Ether to complete precipitation.

    • Filter the white solid under Nitrogen.

    • Wash with cold ether and dry under high vacuum.

Quality Control & Characterization

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identity 1H-NMR (D2O)Signals for 3 x CH2 groups; Methine proton at ~3.6 ppm
Purity HPLC (C18, 210 nm)> 97.0%
Chiral Purity Chiral HPLC> 99% ee (No racemization observed)
Counterion Silver Nitrate TitrationConfirms stoichiometric HCl (Cl- content)

Expected 1H NMR Data (D2O, 400 MHz):


 3.65 (m, 1H, 

-CH), 2.60 (dd, 2H,

-CH2), 2.45 (t, 2H,

-CH2), 1.80-2.00 (m, 2H,

-CH2).

Safety & Handling

  • Diazomethane: Extreme explosion hazard. Use a dedicated kit with smooth glassware. Do not use ground glass joints. Perform all operations behind a blast shield in a high-flow fume hood. Alternative: Use TMS-Diazomethane (safer, though toxic).

  • Storage: Store the final HCl salt at -20°C. It is hygroscopic; allow to equilibrate to room temperature before opening.

References

  • Podlech, J., & Seebach, D. (1995).

    
    -Amino Acids from 
    
    
    
    -Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity." Liebigs Annalen.
  • Sigma-Aldrich. "D-beta-homoglutamic acid-HCl Product Specification." Sigma-Aldrich Catalog.

  • Fisher Scientific. "L-beta-Homoglutamic acid hydrochloride Structure and Safety." Thermo Scientific Chemicals.

  • National Institutes of Health (NIH). "Bacterial synthesis of D-amino acids." Applied Microbiology and Biotechnology.

Sources

Application

Mastering the Structural Elucidation of D-beta-homoglutamic acid-HCl: A Detailed Guide to NMR Spectroscopy

Introduction: The Significance of D-beta-homoglutamic Acid in Drug Discovery D-beta-homoglutamic acid, a chiral amino acid derivative, is a compound of increasing interest within the pharmaceutical and biotechnology sect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-beta-homoglutamic Acid in Drug Discovery

D-beta-homoglutamic acid, a chiral amino acid derivative, is a compound of increasing interest within the pharmaceutical and biotechnology sectors. As an analogue of the naturally occurring L-glutamic acid, it serves as a vital building block in the synthesis of novel peptides and peptidomimetics. The incorporation of beta-amino acids like D-beta-homoglutamic acid into peptide chains can confer unique structural properties, such as enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles of potential drug candidates. Its hydrochloride salt form often enhances solubility and stability, making it a preferred form for research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization and purity assessment of such molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of ¹H and ¹³C NMR spectroscopy for the analysis of D-beta-homoglutamic acid-HCl. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative principles of NMR spectroscopy.

Molecular Structure and Expected NMR Environment

The structure of D-beta-homoglutamic acid-HCl features a six-carbon backbone with two carboxylic acid groups and an amine group at the beta-position relative to one of the carboxyl groups. The hydrochloride salt form protonates the amine, forming an ammonium salt. This molecular architecture gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

Caption: Structure of D-beta-homoglutamic acid-HCl with carbon numbering.

Part 1: ¹H NMR Spectroscopy Protocol and Data Interpretation

Proton NMR is the first-line technique for structural confirmation, providing information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is paramount; it must dissolve the sample without introducing interfering signals. For hydrochloride salts, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their high polarity.[1] D₂O is often preferred for its ability to exchange with labile protons (e.g., -COOH and -N⁺H₃), simplifying the spectrum.

  • Procedure:

    • Accurately weigh 5-10 mg of D-beta-homoglutamic acid-HCl.

    • Dissolve the sample in 0.6-0.7 mL of D₂O (99.9 atom % D).

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are present, as they can degrade spectral quality.[2] Filtration through a small plug of glass wool in a Pasteur pipette can be effective.[2]

    • Add a small amount of a suitable internal standard if quantitative analysis is required. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice.

2. Instrument Parameters:

  • Rationale: The choice of instrument parameters affects the quality and information content of the spectrum. A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion and simplifies spectral interpretation.

  • Typical Parameters (400 MHz Spectrometer):

ParameterValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay2-5 sTo allow for full relaxation of protons between scans.
Acquisition Time3-4 sTo ensure good digital resolution.
Spectral Width12-16 ppmTo encompass all expected proton signals.
Temperature298 KStandard room temperature analysis.
¹H NMR Spectral Interpretation: Predicted Data

Based on the structure and comparison with L-glutamic acid hydrochloride, the following ¹H NMR spectrum is predicted for D-beta-homoglutamic acid-HCl in D₂O. The labile protons on the carboxylic acids and the ammonium group will exchange with the deuterium in D₂O and will likely not be observed as sharp signals.

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityCoupling Protons
H3 (CH-N)~3.5 - 3.8MultipletH2, H4
H2 (CH₂)~2.6 - 2.8MultipletH3
H5 (CH₂)~2.4 - 2.6TripletH4
H4 (CH₂)~1.9 - 2.2MultipletH3, H5
  • H3 (β-proton): This proton is attached to the carbon bearing the electron-withdrawing ammonium group, causing it to be the most deshielded of the aliphatic protons and thus appear at the lowest field. It will be a multiplet due to coupling with the adjacent methylene protons (H2 and H4).

  • H2 and H5 (α-protons to carboxyl groups): These methylene groups are adjacent to the electron-withdrawing carboxylic acid groups, leading to their downfield shift compared to the H4 protons. The H2 protons will be a multiplet due to coupling with H3. The H5 protons are expected to be a triplet due to coupling with the H4 methylene group.

  • H4 (γ-proton): This methylene group is the most shielded of the aliphatic protons and will therefore appear at the highest field (most upfield). It will be a multiplet due to coupling with both H3 and H5.

Part 2: ¹³C NMR Spectroscopy Protocol and Data Interpretation

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR

1. Sample Preparation:

  • Rationale: Due to the low natural abundance of ¹³C (1.1%), a more concentrated sample is required compared to ¹H NMR to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh 20-50 mg of D-beta-homoglutamic acid-HCl.

    • Dissolve the sample in 0.6-0.7 mL of D₂O (99.9 atom % D).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

  • Rationale: Proton decoupling is typically used in ¹³C NMR to simplify the spectrum to single lines for each carbon and to enhance the signal intensity via the Nuclear Overhauser Effect (NOE).

  • Typical Parameters (100 MHz Spectrometer):

ParameterValueRationale
Pulse Programzgpg30A standard 30-degree pulse with proton decoupling.
Number of Scans1024-4096A higher number of scans is needed due to the low sensitivity of ¹³C.
Relaxation Delay2 sA shorter delay is often sufficient for protonated carbons.
Acquisition Time1-2 sStandard for ¹³C NMR.
Spectral Width200-220 ppmTo cover the full range of carbon chemical shifts.
Temperature298 KStandard room temperature analysis.
¹³C NMR Spectral Interpretation: Predicted Data

The predicted ¹³C NMR spectrum of D-beta-homoglutamic acid-HCl in D₂O is as follows:

CarbonPredicted Chemical Shift (ppm)Rationale
C1, C6 (COOH)~175 - 180The deshielded signals of the carboxylic acid carbons.
C3 (CH-N)~50 - 55Carbon attached to the electron-withdrawing ammonium group.
C2, C5 (CH₂)~30 - 40Carbons adjacent to the carboxylic acid groups.
C4 (CH₂)~25 - 30The most shielded aliphatic carbon.
  • C1 and C6 (Carboxyl Carbons): These carbons are in the most electron-poor environments and therefore appear at the lowest field. It is possible that they may have slightly different chemical shifts, providing two distinct signals.

  • C3 (β-carbon): The carbon directly attached to the nitrogen atom is significantly deshielded and will appear downfield from the other aliphatic carbons.

  • C2 and C5 (α-carbons to carboxyl groups): These methylene carbons are deshielded by the adjacent carboxyl groups.

  • C4 (γ-carbon): This is the most upfield of the aliphatic carbon signals due to its greater distance from the electron-withdrawing groups.

Workflow and Logic Validation

The combined analysis of ¹H and ¹³C NMR spectra provides a robust and self-validating system for the structural confirmation of D-beta-homoglutamic acid-HCl.

cluster_workflow NMR Analysis Workflow A Sample Preparation (D-beta-homoglutamic acid-HCl in D₂O) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D ¹H Spectrum Analysis - Chemical Shifts - Multiplicities - Integration B->D E ¹³C Spectrum Analysis - Number of Signals - Chemical Shifts C->E F Structural Confirmation (Cross-validation of ¹H and ¹³C data) D->F E->F

Caption: Experimental workflow for NMR analysis.

The number of signals in the ¹³C spectrum should correspond to the number of chemically non-equivalent carbons in the proposed structure. The chemical shifts in both spectra should be consistent with the predicted electronic environments of the protons and carbons. Furthermore, the splitting patterns observed in the ¹H spectrum must align with the connectivity of the protons in the molecule. For more complex analyses, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of D-beta-homoglutamic acid-HCl. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic building block. The combination of ¹H and ¹³C NMR provides a comprehensive and self-validating analytical approach, crucial for advancing drug discovery and development programs that utilize novel amino acid derivatives.

References

  • Chem-Impex. (n.d.). Fmoc-D-β-homoglutamic acid 6-tert-butyl ester. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization, and folding behavior of beta-amino acid derived polyisocyanides. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ACS Publications. (2015, June 11). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. Retrieved from [Link]

  • Hong Lab MIT. (n.d.). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Quantitation and Enantiomeric Purity Analysis of D-beta-Homoglutamic Acid-HCl via LC-MS/MS

Executive Summary D-beta-homoglutamic acid (D-β-HGA), chemically known as (R)-3-aminohexanedioic acid, is a non-proteinogenic amino acid increasingly utilized in the synthesis of β-peptides and peptidomimetics due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-beta-homoglutamic acid (D-β-HGA), chemically known as (R)-3-aminohexanedioic acid, is a non-proteinogenic amino acid increasingly utilized in the synthesis of β-peptides and peptidomimetics due to its resistance to enzymatic degradation.[1] Accurate mass spectrometric analysis of D-β-HGA presents two primary challenges: retention of the polar zwitterion on standard stationary phases and enantiomeric discrimination from its L-isomer (a metabolic intermediate in lysine catabolism).[1]

This guide details a dual-approach protocol:

  • HILIC-MS/MS Method: For high-throughput quantitation of total β-homoglutamic acid.[1]

  • Chiral-MS/MS Method: For verifying enantiomeric purity (D- vs. L-) using a crown-ether stationary phase.[1]

Chemical Properties & MS Characteristics[2][3][4][5][6][7][8]

Understanding the physicochemical properties is the foundation of this protocol. D-β-HGA is a dicarboxylic acid with a beta-amino group.[1][2]

PropertyValueNotes
IUPAC Name (3R)-3-aminohexanedioic acid hydrochloride
CAS Number 63492-85-3Specific to D-isomer HCl salt
Formula C₆H₁₁NO₄[1][] · HClFree Acid MW: 161.16 Da
Monoisotopic Mass 161.0688 DaNeutral molecule
[M+H]⁺ 162.0766 m/z Primary precursor ion in ESI+
pKa Values ~3.2 (COOH), ~4.5 (COOH), ~9.8 (NH₂)Zwitterionic at neutral pH
Solubility High in Water, Low in Organic SolventsRequires HILIC or aqueous mobile phases
Fragmentation Pathway (MS/MS)

In ESI positive mode, the protonated precursor ([M+H]⁺ = 162.1) undergoes characteristic fragmentation. The beta-position of the amino group facilitates specific neutral losses.

  • m/z 162.1 → 144.1: Loss of H₂O (Dehydration from carboxylic acid).

  • m/z 162.1 → 116.1: Loss of HCOOH (Formic acid), typical for dicarboxylic acids.

  • m/z 162.1 → 84.1: Cyclization-induced fragmentation (Loss of H₂O + CH₂COOH side chain).[1]

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing D-β-HGA, distinguishing between routine quantitation and chiral purity assays.

G Start Sample: D-beta-Homoglutamic Acid Prep Sample Prep: Protein Precipitation (MeOH/ACN) Start->Prep Decision Goal: Quantitation or Purity? Prep->Decision HILIC Method A: HILIC-MS/MS (Zwitterionic Phase) Decision->HILIC Routine Quant Chiral Method B: Chiral-MS/MS (Crown Ether Column) Decision->Chiral Enantiomeric Purity HILIC_Mech Mechanism: Partitioning into water layer HILIC->HILIC_Mech Quant Output: Total Concentration HILIC->Quant Chiral_Mech Mechanism: Host-Guest Complexation (NH3+) Chiral->Chiral_Mech Purity Output: % D-Enantiomer vs L-Impurity Chiral->Purity

Figure 1: Decision tree for selecting the appropriate LC-MS workflow based on analytical requirements.

Method A: HILIC-MS/MS (Routine Quantitation)[1]

Rationale: D-β-HGA is highly polar and elutes in the void volume of C18 columns.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes using an organic-rich mobile phase to create a water layer on the stationary phase.[1]

Protocol Steps

1. Sample Preparation:

  • Step 1: Aliquot 50 µL of sample (plasma/buffer).

  • Step 2: Add 150 µL of Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., Glutamic acid-d5 or 3-Aminoadipic acid-d3).[1]

  • Step 3: Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

  • Step 4: Transfer supernatant to a polypropylene vial. Crucial: Do not use glass inserts without silanization as polar amino acids can adsorb to glass.

2. LC Conditions:

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).[1]

    • 1-5 min: 90% -> 50% B.[1]

    • 5-7 min: 50% B (Wash).[1]

    • 7.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

3. MS Parameters (Source: ESI+):

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.

4. MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)
D-β-HGA 162.1144.11050
D-β-HGA (Qual) 162.1116.11850
IS (Glu-d5) 153.1135.11050

Method B: Chiral-MS/MS (Enantiomeric Purity)[1]

Rationale: To distinguish D-β-HGA from L-β-HGA (L-3-aminoadipic acid), a chiral selector is required.[1] Crown ether columns (e.g., Crownpak CR-I(+)) form host-guest complexes specifically with the primary amino group of the D- or L-isomer depending on the column type.[1]

Protocol Steps

1. Sample Preparation:

  • Similar to Method A, but the final diluent must match the initial mobile phase (high aqueous content) to prevent peak distortion on chiral columns.

  • Diluent: 0.1% HClO₄ (Perchloric acid) in Water.

2. LC Conditions:

  • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).[1]

  • Mobile Phase: 100% Water containing pH 1.5 - 2.0 (Adjusted with Perchloric Acid, HClO₄).[1]

    • Note: Crown ether columns require acidic pH to ensure the amino group is protonated (NH3+) for complexation. Avoid ammonium salts as NH4+ competes with the analyte.

  • Isocratic Elution: 100% Mobile Phase.

  • Flow Rate: 0.4 mL/min.

  • Temp: 25°C (Lower temperature often improves chiral resolution).

3. MS Compatibility Note:

  • Perchloric acid is not MS-friendly (signal suppression/corrosion).[1]

  • Alternative Mobile Phase for MS: 0.5% Formic Acid + 10% Methanol in Water. Resolution may decrease slightly compared to HClO₄, but sensitivity increases.

  • Post-Column Infusion: If using HClO₄ is mandatory for separation, use a suppressor or divert flow to waste, but for MS, the Formic Acid/Methanol route is preferred.

Results Interpretation & Troubleshooting

Expected Chromatograms
  • HILIC: Single sharp peak at ~3.5 min.

  • Chiral: Two baseline-separated peaks.[1][4] On Crownpak CR-I(+), the D-isomer typically elutes after the L-isomer (verify with pure standards).[1]

Common Issues & Solutions
IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from salts.[1]Perform a divert step (waste) for the first 1 min. Ensure evaporation of HCl if used in synthesis.
Peak Tailing Interaction with silanols or metal surfaces.Use PEEK-lined columns or add 5mM Ammonium Formate to buffer (HILIC only).[1]
Retention Shift pH instability.HILIC retention is very sensitive to pH. Freshly prepare buffers daily.
No Chiral Separation Temperature too high.Lower column oven to 10-15°C. Chiral recognition is enthalpy-driven.

References

  • Chemical Structure & Identity

    • PubChem Compound Summary for CID 12945193, D-beta-homoglutamic acid-HCl.[1] National Center for Biotechnology Information (2023).

    • [Link]

  • HILIC Methodology for Polar Amino Acids

    • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[1] Thermo Fisher Scientific Application Note.

  • Chiral Separation of Amino Acids

    • Targeted Chiral Metabolomics of D-Amino Acids: LC-MS Analysis. MDPI Molecules (2020).
    • [Link]

  • Beta-Amino Acid Fragmentation

    • Mass Spectrometry of Beta-Amino Acids and Peptides.[1] Journal of Mass Spectrometry.[5] (Generalized reference for fragmentation patterns of beta-homologues).

Disclaimer: This protocol is for research use only. Optimization may be required based on specific matrix and instrument configurations.

Sources

Application

Application Notes and Protocols for the Use of D-beta-homoglutamic acid-HCl in Cell Culture

Introduction: A Structural Analog with Potential in Neurological Research D-beta-homoglutamic acid is a structural analog of the neurotransmitter L-glutamic acid, belonging to the class of beta-homo-amino acids. These no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Analog with Potential in Neurological Research

D-beta-homoglutamic acid is a structural analog of the neurotransmitter L-glutamic acid, belonging to the class of beta-homo-amino acids. These non-proteinogenic amino acids are characterized by an additional carbon atom in their backbone, a feature that can bestow unique pharmacological properties upon peptides and molecules that incorporate them.[1][2] The D-enantiomeric form further suggests a potential for specific interactions with biological targets that differ from its L-counterpart.

In the context of neuroscience and drug development, glutamate analogs are of significant interest for their potential to modulate glutamatergic neurotransmission. This system is central to synaptic plasticity, learning, and memory, while its dysregulation is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[3][4] D-beta-homoglutamic acid-HCl, as a derivative of glutamic acid, is therefore a valuable tool for researchers investigating the structure-activity relationships of glutamate receptor ligands and developing novel therapeutics for neurological conditions.

This document provides a comprehensive guide for the use of D-beta-homoglutamic acid-HCl in cell culture, with a focus on experimental design, protocol optimization, and data interpretation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of D-beta-homoglutamic acid-HCl is essential for its effective use in in vitro studies.

PropertyValueSource
CAS Number 63492-85-3
Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
Purity Typically ≥97%
Form Lyophilized powder
Storage Temperature 2-8°C

Guiding Principles for In Vitro Use

Given that D-beta-homoglutamic acid is a glutamate analog, its effects in cell culture are most likely mediated through interaction with glutamate receptors. These receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) such as NMDA, AMPA, and kainate receptors, and metabotropic glutamate receptors (mGluRs).[5][6]

Hypothesized Mechanism of Action

The primary experimental application of D-beta-homoglutamic acid-HCl in cell culture is to investigate its potential as a glutamate receptor modulator. Depending on its specific binding properties, it could act as:

  • An Agonist: Mimicking the effect of glutamate and activating the receptor.

  • An Antagonist: Blocking the binding of glutamate and inhibiting receptor activation.

  • A Partial Agonist/Antagonist: Eliciting a submaximal response or partially blocking the receptor.

The "D" configuration of the amino acid is of particular interest, as D-amino acids can have distinct pharmacological profiles. For example, D-serine is a co-agonist at the NMDA receptor.

Experimental Workflow for Characterizing D-beta-homoglutamic acid-HCl Effects

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Assays cluster_3 Data Analysis prep_stock Prepare Stock Solution (pH adjusted) treat_cells Treat Cells with D-beta-homoglutamic acid-HCl prep_stock->treat_cells Dilute to working concentrations seed_cells Seed Neuronal or Glial Cell Lines seed_cells->treat_cells viability Cell Viability Assays (MTT, LDH) treat_cells->viability functional Functional Assays (Calcium Imaging, Electrophysiology) treat_cells->functional molecular Molecular Assays (Western Blot, qPCR) treat_cells->molecular analyze Analyze and Interpret Data viability->analyze functional->analyze molecular->analyze

Caption: Workflow for in vitro characterization.

Protocols

Protocol 1: Preparation of a pH-Adjusted Stock Solution

The hydrochloride (HCl) salt of D-beta-homoglutamic acid can significantly lower the pH of your stock solution and, subsequently, your culture medium. This can lead to non-specific cellular stress and toxicity, confounding the interpretation of your results. Therefore, it is critical to adjust the pH of the stock solution.

Materials:

  • D-beta-homoglutamic acid-HCl powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 1 M NaOH solution

  • Sterile microcentrifuge tubes

  • Calibrated pH meter with a micro-probe

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required mass: Determine the mass of D-beta-homoglutamic acid-HCl needed to prepare a stock solution of a desired concentration (e.g., 100 mM).

  • Initial Dissolution: In a sterile microcentrifuge tube, dissolve the powder in a volume of sterile water or PBS slightly less than the final desired volume.

  • pH Adjustment:

    • Place the tube in a sterile environment (e.g., a laminar flow hood).

    • Using a calibrated micro-pH probe, measure the pH of the solution. It will likely be acidic.

    • Carefully add small aliquots (e.g., 1-2 µL) of 1 M NaOH to the solution, vortexing gently after each addition.

    • Continue adding NaOH until the pH of the solution is between 7.2 and 7.4.

  • Final Volume Adjustment: Add sterile water or PBS to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to 6 months.

Protocol 2: General Procedure for Cell Treatment and Viability Assessment

This protocol provides a general framework for treating a neuronal cell line (e.g., SH-SY5Y, PC12) with D-beta-homoglutamic acid-HCl and assessing its effect on cell viability.

Materials:

  • Neuronal cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • pH-adjusted stock solution of D-beta-homoglutamic acid-HCl

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of the pH-adjusted D-beta-homoglutamic acid-HCl stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range for a dose-response experiment is 1 µM to 1 mM.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared working solutions to the respective wells.

    • Include appropriate controls: untreated cells (medium only) and a vehicle control (if applicable).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a standard method such as the MTT or LDH assay, following the manufacturer's instructions.

    • The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity by quantifying the release of LDH from damaged cells.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the dose-response curve to determine the EC50 or IC50 of the compound.

Hypothetical Signaling Pathway Modulation

As a glutamate analog, D-beta-homoglutamic acid-HCl could potentially modulate signaling pathways downstream of glutamate receptors. The following diagram illustrates a hypothetical scenario where the compound acts as an NMDA receptor antagonist.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular glutamate Glutamate nmda_r NMDA Receptor glutamate->nmda_r d_beta_hga D-beta-homoglutamic acid-HCl d_beta_hga->nmda_r Antagonism ca_influx Ca2+ Influx nmda_r->ca_influx Channel Opening downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream gene_exp Changes in Gene Expression downstream->gene_exp cell_response Cellular Response (e.g., Neuroprotection, Excitotoxicity) gene_exp->cell_response

Caption: Hypothetical antagonistic action on NMDA receptor signaling.

Conclusion and Future Directions

D-beta-homoglutamic acid-HCl is a compound with potential for elucidating the complex mechanisms of glutamatergic neurotransmission. While specific data on its biological activity is still emerging, its structural similarity to glutamate suggests a role as a modulator of glutamate receptors. The protocols and guiding principles outlined in this document provide a solid foundation for researchers to begin their investigations into the cellular effects of this intriguing molecule. Future studies should focus on identifying its specific molecular targets, characterizing its effects in various neuronal and glial cell types, and exploring its potential therapeutic applications in neurological disorders.

References

  • Biological Activities of Natural Products. (2020). MDPI. Retrieved from [Link]

  • D-beta-hydroxybutyrate prevents glutamate-mediated lipoperoxidation and neuronal damage elicited during glycolysis inhibition in vivo. (2007). PubMed. Retrieved from [Link]

  • Beta Homo Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved from [Link]

  • Biological Activity of the Three mono-beta-D-glucopyranosides of 1,25-dihydroxycholecalciferol. (1986). PubMed. Retrieved from [Link]

  • Synthesis and biochemical evaluation of 17-N-beta-aminoalkyl-4,5α-epoxynormorphinans. (2023). Nature. Retrieved from [Link]

  • The inhibitory effects of beta-amyloid on glutamate and glucose uptakes by cultured astrocytes. (1997). PubMed. Retrieved from [Link]

  • Alkaloid. (2024). Wikipedia. Retrieved from [Link]

  • Fmoc-beta-D-HomoGlu-OtBu. (n.d.). PubChem. Retrieved from [Link]

  • Structure of a glutamate-receptor ligand-binding core in complex with kainate. (1998). PubMed. Retrieved from [Link]

  • Receptor to glutamate NMDA-type: the functional diversity of the nr1 isoforms and pharmacological properties. (2007). PubMed. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues. (2016). PubMed. Retrieved from [Link]

  • Structure of the Glutamate-Like Receptor GLR3.2 ligand-binding domain. (2019). bioRxiv. Retrieved from [Link]

  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (2019). MDPI. Retrieved from [Link]

  • Neuroprotective effect of docosahexaenoic acid on glutamate-induced cytotoxicity in rat hippocampal cultures. (2005). PubMed. Retrieved from [Link]

  • Beta-amyloid prevents excitotoxicity via recruitment of glial glutamate transporters. (2003). PubMed. Retrieved from [Link]

  • NMDA receptor. (2024). Wikipedia. Retrieved from [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. (2023). PubMed Central. Retrieved from [Link]

  • In Vitro Cytotoxicity and Hemolysis Effect of Poly-Gamma-Glutamic Acid Nano-Polymer Biosynthesized Using Some Isolates of Bacillus spp. (2023). MDPI. Retrieved from [Link]

  • Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. (2022). MDPI. Retrieved from [Link]

  • Beta-amyloid25-35 inhibits glutamate uptake in cultured neurons and astrocytes: modulation of uptake as a survival mechanism. (2001). PubMed. Retrieved from [Link]

  • Beta-amyloid neurotoxicity is mediated by a glutamate-triggered excitotoxic cascade in rat nucleus basalis. (1997). University of Groningen. Retrieved from [Link]

  • Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials. (2023). MDPI. Retrieved from [Link]

  • NMDA receptor modulation of glutamate release in activated neutrophils. (2019). PubMed. Retrieved from [Link]

  • The hidden energetics of ligand binding and activation in a glutamate receptor. (2011). PubMed. Retrieved from [Link]

  • In vitro evaluation of new functional properties of poly-γ-glutamic acid produced by Bacillus subtilis D7. (2021). ResearchGate. Retrieved from [Link]

  • Various facets of excitotoxicity. (2022). Open Exploration Publishing. Retrieved from [Link]

  • Beta-amyloid monomers are neuroprotective. (2009). PubMed. Retrieved from [Link]

  • Ionotropic glutamate receptor. (2024). Wikipedia. Retrieved from [Link]

  • Characterization of chemically defined cell culture medium for the cultivation of CHO cells. (n.d.). University of Natural Resources and Life Sciences, Vienna. Retrieved from [Link]

  • Neuroprotective Effect of Stearidonic Acid on Amyloid β-Induced Neurotoxicity in Rat Hippocampal Cells. (2022). MDPI. Retrieved from [Link]

  • In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. (2022). PubMed Central. Retrieved from [Link]

  • Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. (2021). PubMed. Retrieved from [Link]

  • In vitro effects of mycophenolic acid on survival, function, and gene expression of pancreatic beta-cells. (2008). ResearchGate. Retrieved from [Link]

  • Physicochemical Characterization and In Vitro Activity of Poly(ε-Caprolactone)/Mycophenolic Acid Amorphous Solid Dispersions. (2024). PubMed Central. Retrieved from [Link]

  • Structural Insights into Competitive Antagonism in NMDA Receptors. (2014). YouTube. Retrieved from [Link]

  • Constitutive activity of ionotropic glutamate receptors via a hydrophobic plug in the ligand-binding domain. (2023). bioRxiv. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating the Neuroprotective Effects of D-beta-homoglutamic acid-HCl

Introduction: A Novel Candidate for Neuroprotection Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent a significant and growing unmet medical need. A central pathological mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Candidate for Neuroprotection

Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent a significant and growing unmet medical need. A central pathological mechanism in many of these conditions is excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death.[1][2] The activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, triggers a massive influx of calcium ions (Ca²⁺), initiating a cascade of cytotoxic events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[1][3]

D-beta-homoglutamic acid-HCl is a synthetic amino acid analog of L-glutamic acid.[4][5] Its structural similarity to the endogenous NMDA receptor agonist, glutamate, presents a compelling hypothesis for its mechanism of action as a potential neuroprotective agent. We propose that D-beta-homoglutamic acid-HCl acts as a competitive antagonist at the NMDA receptor, thereby mitigating the downstream effects of glutamate-induced excitotoxicity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the neuroprotective properties of D-beta-homoglutamic acid-HCl. It outlines detailed protocols for both in vitro and in vivo models, explains the scientific rationale behind experimental choices, and provides a framework for data interpretation.

| Proposed Mechanism of Action: Attenuation of NMDA Receptor-Mediated Excitotoxicity

Our central hypothesis is that D-beta-homoglutamic acid-HCl confers neuroprotection by competitively inhibiting the binding of glutamate to the NMDA receptor. In pathological conditions like ischemia, excessive glutamate release overwhelms the synaptic cleft.[6] This leads to prolonged NMDA receptor activation, Ca²⁺ overload, and subsequent neuronal death. By occupying the glutamate binding site, D-beta-homoglutamic acid-HCl is theorized to prevent or reduce channel opening, thus averting the excitotoxic cascade.

This proposed mechanism involves several key steps which can be experimentally validated:

  • Direct Target Engagement: D-beta-homoglutamic acid-HCl should demonstrate binding affinity for the NMDA receptor.

  • Functional Antagonism: The compound should inhibit Ca²⁺ influx in neurons challenged with glutamate or NMDA.

  • Cellular Protection: Treatment with the compound should increase neuronal viability and reduce markers of apoptosis in excitotoxicity models.

  • Reduction of Oxidative Stress: As a downstream consequence, the compound should decrease the production of ROS associated with excitotoxicity.[7]

G cluster_0 Pathological State (e.g., Ischemia) cluster_1 NMDA Receptor Complex cluster_2 Downstream Cytotoxic Cascade Excess Glutamate Release Excess Glutamate Release NMDAR NMDA Receptor Excess Glutamate Release->NMDAR Binds & Activates Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening DBHA D-beta-homoglutamic acid-HCl (Hypothesized Action) DBHA->NMDAR Competitively Inhibits nNOS nNOS Activation Ca_Influx->nNOS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ROS Production (Oxidative Stress) nNOS->ROS Apoptosis Apoptosis & Neuronal Death ROS->Apoptosis Mito_Dys->ROS Mito_Dys->Apoptosis

Figure 1: Hypothesized signaling pathway for the neuroprotective action of D-beta-homoglutamic acid-HCl.

| In Vitro Application Notes & Protocols

In vitro assays serve as a crucial first step for screening and mechanistic validation.[8][9] We recommend using primary neuronal cultures or differentiated human neuroblastoma cell lines (e.g., SH-SY5Y) to model glutamate-induced excitotoxicity.[8][10] Primary cultures offer higher physiological relevance, while cell lines provide reproducibility for higher-throughput screening.

Experimental Workflow: In Vitro Screening

G cluster_endpoints Endpoint Analysis start Start: Prepare Primary Cortical Neurons or SH-SY5Y Cells culture Culture cells in 96-well plates (Day 7-9 for primary neurons) start->culture pre_treat Pre-treat with D-beta-homoglutamic acid-HCl (various concentrations) for 1-2 hours culture->pre_treat induce Induce Excitotoxicity: Add 100 µM Glutamate for 15-30 min pre_treat->induce wash Wash and replace with fresh medium containing the test compound induce->wash incubate Incubate for 24 hours wash->incubate viability Assay 1: Neuronal Viability (MTT Assay) incubate->viability oxidative Assay 2: Oxidative Stress (TBARS Assay) incubate->oxidative analysis Data Analysis: Normalize to control, calculate EC₅₀ viability->analysis oxidative->analysis

Figure 2: General workflow for in vitro screening of D-beta-homoglutamic acid-HCl.

Protocol: Assessment of Neuronal Viability via MTT Assay

This protocol quantifies cell viability by measuring the metabolic activity of mitochondria.[11] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11][12]

Causality: A reduction in formazan production directly correlates with mitochondrial dysfunction and cell death, providing a quantitative measure of neuroprotection.

Materials:

  • D-beta-homoglutamic acid-HCl (lyophilized powder)[4]

  • Primary cortical neurons or SH-SY5Y cells

  • 96-well cell culture plates

  • Neuronal culture medium

  • L-glutamic acid[13]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of D-beta-homoglutamic acid-HCl in sterile water or PBS. Note: As an HCl salt, it should be readily soluble.[13] Perform serial dilutions to create working concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Seeding: Seed neurons in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere and mature for the appropriate time.

  • Controls: Designate wells for the following controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with the highest concentration of the compound's solvent.

    • Toxicity Control: Cells treated with glutamate only.

  • Treatment: Pre-treat designated wells with various concentrations of D-beta-homoglutamic acid-HCl for 1 hour at 37°C.

  • Induction of Excitotoxicity: Add L-glutamic acid to a final concentration of 100 µM to all wells except the "Untreated Control". Incubate for 15 minutes.[10]

  • Wash & Incubate: Gently remove the medium, wash once with pre-warmed PBS, and replace it with fresh medium containing the respective concentrations of D-beta-homoglutamic acid-HCl. Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control: (Absorbance_Sample / Absorbance_Control) * 100.

Protocol: Measurement of Oxidative Stress via TBARS Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde that forms as a byproduct.[14][15] MDA reacts with thiobarbituric acid (TBA) to produce a fluorescent adduct, providing an index of oxidative damage.[16]

Causality: Since oxidative stress is a major downstream effect of the excitotoxicity cascade, a reduction in MDA levels by D-beta-homoglutamic acid-HCl would support the proposed mechanism of action.

Materials:

  • Cell lysates from the experiment described in 2.2 (or a parallel experiment)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • Spectrofluorometer (Excitation: 532 nm, Emission: 553 nm)

Step-by-Step Methodology:

  • Lysate Preparation: After the 24-hour incubation, wash cells with cold PBS and lyse them using a suitable buffer containing BHT.

  • Protein Precipitation: Add TCA to the lysates to precipitate proteins. Centrifuge and collect the supernatant.

  • Reaction: Add TBA solution to the supernatant and heat at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.[16]

  • Data Acquisition: After cooling, measure the fluorescence of the samples using a spectrofluorometer.

  • Quantification: Calculate MDA concentration using a standard curve prepared with a known concentration of MDA. Normalize the results to the total protein content of the lysate.

| Expected Data and Interpretation

The following tables present hypothetical data to illustrate expected outcomes from the in vitro protocols.

Table 1: Hypothetical Neuroprotective Effect on Cell Viability (MTT Assay)

Treatment GroupConcentrationMean Absorbance (570 nm)Cell Viability (%)
Untreated Control-1.25 ± 0.08100%
Glutamate (100 µM)-0.48 ± 0.0538.4%
DBHA + Glutamate1 µM0.65 ± 0.0652.0%
DBHA + Glutamate10 µM0.92 ± 0.0773.6%
DBHA + Glutamate50 µM1.15 ± 0.0992.0%
DBHA Only50 µM1.23 ± 0.0898.4%

DBHA: D-beta-homoglutamic acid-HCl. Data are represented as Mean ± SD.

Interpretation: The data would suggest that D-beta-homoglutamic acid-HCl provides dose-dependent neuroprotection against glutamate-induced toxicity. The high viability in the "DBHA Only" group indicates the compound is not cytotoxic at effective concentrations.

Table 2: Hypothetical Effect on Oxidative Stress (TBARS Assay)

Treatment GroupConcentrationMDA Concentration (nmol/mg protein)
Untreated Control-1.2 ± 0.2
Glutamate (100 µM)-5.8 ± 0.5
DBHA + Glutamate1 µM4.5 ± 0.4
DBHA + Glutamate10 µM2.7 ± 0.3
DBHA + Glutamate50 µM1.5 ± 0.2

DBHA: D-beta-homoglutamic acid-HCl. Data are represented as Mean ± SD.

Interpretation: These results would correlate with the viability data, showing that the compound dose-dependently reduces lipid peroxidation, supporting the hypothesis that it mitigates downstream oxidative stress.

| In Vivo Application Notes & Protocols

Following promising in vitro results, in vivo models are essential to evaluate the therapeutic potential in a complex biological system.[17][18][19] A transient middle cerebral artery occlusion (MCAO) model in rodents is a widely accepted standard for simulating focal ischemic stroke, a condition heavily driven by excitotoxicity.[3][20]

Protocol: MCAO Model of Focal Cerebral Ischemia in Rats

This protocol involves the temporary blockage of the middle cerebral artery to induce a reproducible ischemic injury in the brain, followed by reperfusion.

Causality: This model mimics the pathology of human ischemic stroke. A reduction in infarct volume and improvement in neurological function following treatment with D-beta-homoglutamic acid-HCl would provide strong evidence of its neuroprotective efficacy in vivo.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon suture with a silicone-coated tip

  • D-beta-homoglutamic acid-HCl formulated for intravenous or intraperitoneal injection

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • Surgical Procedure (MCAO):

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the silicone-coated nylon suture via the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Compound Administration: Administer D-beta-homoglutamic acid-HCl (e.g., 10 mg/kg, IV) either just before reperfusion or immediately after. A vehicle control group and a sham-operated group must be included.

  • Neurological Assessment (24 hours post-MCAO):

    • Evaluate motor deficits using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement (48 hours post-MCAO):

    • Euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in 2% TTC solution. Viable tissue will stain red, while the infarcted (damaged) tissue will remain white.

    • Image the slices and quantify the infarct volume as a percentage of the total hemisphere volume.

| Expected Data and Interpretation

Table 3: Hypothetical In Vivo Neuroprotective Efficacy

Treatment GroupnNeurological Score (at 24h)Infarct Volume (% of Hemisphere)
Sham80.1 ± 0.10.5% ± 0.3%
MCAO + Vehicle103.5 ± 0.438.2% ± 4.5%
MCAO + DBHA (10 mg/kg)101.8 ± 0.519.5% ± 3.8%

*DBHA: D-beta-homoglutamic acid-HCl. Data are Mean ± SEM. p < 0.05 vs. Vehicle.

Interpretation: A significant reduction in both the neurological deficit score and the infarct volume in the DBHA-treated group would strongly support its potential as a therapeutic agent for ischemic stroke.

| Conclusion and Future Directions

The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of D-beta-homoglutamic acid-HCl as a novel neuroprotective agent. The central hypothesis—that it acts as an NMDA receptor antagonist—is testable through the described in vitro and in vivo experiments. Positive results would warrant further investigation into its pharmacokinetic profile, blood-brain barrier permeability, and efficacy in other models of neurodegeneration.

References

  • MDPI. (2022-11-28). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. Available at: [Link]

  • MDPI. (n.d.). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. Available at: [Link]

  • PMC - PubMed Central. (n.d.). A novel mechanism of neuroprotection: Blood glutamate grabber. Available at: [Link]

  • PMC - NIH. (2022-12-12). Neuroprotective Effects of Betulinic Acid Hydroxamate in Intraventricular Hemorrhage-Induced Brain Damage in Immature Rats. Available at: [Link]

  • MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Available at: [Link]

  • PMC - NIH. (n.d.). The neuroprotective mechanism of brain ischemic preconditioning. Available at: [Link]

  • PubMed - NIH. (1993-06-04). Neuroprotective effects of glutamate antagonists and extracellular acidity. Available at: [Link]

  • PubMed. (2021-03-10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Available at: [Link]

  • MDPI. (n.d.). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Available at: [Link]

  • PubMed. (n.d.). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Available at: [Link]

  • PubMed - NIH. (n.d.). Assessment of cell viability in primary neuronal cultures. Available at: [Link]

  • MDPI. (n.d.). Oxidative Stress in Brain Function. Available at: [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Available at: [Link]

  • InnoSer. (2023-12-06). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Available at: [Link]

  • PubMed. (2013-07-15). Hydrochloric acid alters the effect of L-glutamic acid on cell viability in human neuroblastoma cell cultures. Available at: [Link]

  • MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Available at: [Link]

  • Medires Publishing. (n.d.). Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology. Available at: [Link]

  • PubMed. (n.d.). Mechanisms of Action of Neuroprotectants in Stroke. Available at: [Link]

  • MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Available at: [Link]

  • Echo BioSystems. (n.d.). D-beta-homoglutamic acid- HCl. Available at: [Link]

  • Google Patents. (n.d.). Homoglutamic acid and glutamic acid derivatives.
  • ResearchGate. (2025-08-06). Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model. Available at: [Link]

  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Available at: [Link]

  • Oxford Academic. (2024-01-02). Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants. Available at: [Link]

  • NETRI. (n.d.). METHODOLOGY FOR QUANTIFY CELL VIABILITY AFTER ACUTE EXPOSURE OF AMYLOID BETA OLIGOMERS (AβO) ON HUMAN NEURONS. Available at: [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Available at: [Link]

  • Innoprot CNS in vitro assays. (n.d.). Alzheimer's Disease in vitro models. Available at: [Link]

  • PMC. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available at: [Link]

  • ResearchGate. (2025-08-09). Assessment of Cell Viability in Primary Neuronal Cultures | Request PDF. Available at: [Link]

  • ACS Publications. (2015-06-11). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Available at: [Link]

  • NEUROFIT. (n.d.). Viability and survival test. Available at: [Link]

  • gsrs. (n.d.). L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE. Available at: [Link]

Sources

Application

Application Notes and Protocols for Studying Excitotoxicity with D-beta-homoglutamic acid-HCl

Introduction: The Double-Edged Sword of Glutamate Signaling In the central nervous system (CNS), glutamate is the principal excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.[1][2] Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Glutamate Signaling

In the central nervous system (CNS), glutamate is the principal excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.[1][2] However, its overabundance and the subsequent hyperactivation of its receptors trigger a cascade of neurotoxic events, a phenomenon termed "excitotoxicity".[3][4] This process is a key pathological mechanism implicated in a wide array of neurological disorders, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[3][5][6]

Modeling excitotoxicity in a controlled laboratory setting is paramount for understanding its molecular underpinnings and for the development of neuroprotective therapeutics. This is achieved by employing glutamate receptor agonists—compounds that mimic the action of glutamate—to induce neuronal damage in a reproducible manner.[7] D-beta-homoglutamic acid hydrochloride is a glutamate analog that can be used as a tool to initiate this excitotoxic cascade. As an analog, it is hypothesized to act on ionotropic glutamate receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

This guide provides a comprehensive overview of the mechanisms of excitotoxicity and offers detailed protocols for utilizing D-beta-homoglutamic acid-HCl in both in vitro and in vivo models. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Mechanism of Action: The Excitotoxic Cascade

The neurotoxic effects initiated by D-beta-homoglutamic acid-HCl are mediated through the sustained overactivation of glutamate receptors. The process unfolds through a well-defined sequence of intracellular events:

  • Receptor Overactivation and Ionic Imbalance: Binding of the agonist to NMDA and AMPA receptors leads to prolonged channel opening. This causes an excessive influx of Na+ and Cl- ions, leading to acute osmotic stress and rapid neuronal swelling.[1]

  • Pathological Calcium (Ca2+) Influx: The sustained depolarization removes the voltage-dependent magnesium (Mg2+) block from the NMDA receptor channel, permitting a massive and uncontrolled influx of Ca2+.[8][9] This surge in intracellular Ca2+ is the central trigger for downstream neurotoxic pathways.

  • Activation of Deleterious Enzymes: Elevated cytosolic Ca2+ activates a host of enzymes, including proteases (calpains), phospholipases, and endonucleases, which degrade essential cellular proteins, lipids, and nucleic acids.

  • Mitochondrial Dysfunction: Mitochondria attempt to buffer the excessive cytosolic Ca2+, but this sequestration impairs their function, leading to a collapse of the mitochondrial membrane potential, a sharp decline in ATP production, and the generation of reactive oxygen species (ROS).[10][11]

  • Oxidative and Nitrosative Stress: Ca2+ influx also activates neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). NO can react with superoxide radicals (a type of ROS from dysfunctional mitochondria) to form highly damaging peroxynitrite, exacerbating oxidative stress.[9]

  • Programmed Cell Death (Apoptosis): The combination of mitochondrial stress and enzymatic damage activates intrinsic apoptotic pathways, leading to the execution of programmed cell death.

This intricate signaling network underscores the complexity of excitotoxic neuronal injury.

Excitotoxicity_Pathway cluster_0 Initiation cluster_1 Downstream Effectors cluster_2 Terminal Events D-beta-homoglutamic_acid D-beta-homoglutamic acid-HCl Glu_Receptors Glutamate Receptors (NMDA/AMPA) D-beta-homoglutamic_acid->Glu_Receptors Ca_Influx Massive Ca²⁺ Influx Glu_Receptors->Ca_Influx Na_Influx Na⁺/Cl⁻ Influx & H₂O Entry Glu_Receptors->Na_Influx Enzymes Enzyme Activation (Calpains, nNOS) Ca_Influx->Enzymes Mitochondria Mitochondrial Ca²⁺ Overload Ca_Influx->Mitochondria Osmotic_Stress Acute Cell Swelling Na_Influx->Osmotic_Stress ROS Oxidative Stress (ROS/RNS) Enzymes->ROS Mitochondria->ROS ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Apoptosis Apoptosis & Necrosis Osmotic_Stress->Apoptosis ROS->Apoptosis ATP_Depletion->Apoptosis Death Neuronal Death Apoptosis->Death

Caption: The excitotoxic cascade initiated by glutamate receptor overactivation.

Safety and Compound Handling

1. Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling D-beta-homoglutamic acid-HCl powder and solutions.[12]

2. Handling: Avoid inhalation of dust and direct contact with skin and eyes.[13][14] Use a chemical fume hood for preparing stock solutions. In case of contact, wash the affected area thoroughly with water.[15][16]

3. Stock Solution Preparation:

  • Rationale: Like L-glutamic acid, its analogs can have limited solubility in neutral aqueous solutions.[17] Using the hydrochloride (HCl) salt improves solubility. It is crucial to prepare a concentrated, sterile-filtered stock solution.

  • Protocol:

    • Weigh the desired amount of D-beta-homoglutamic acid-HCl powder in a sterile conical tube.
    • Add a sterile solvent (e.g., sterile water or PBS) to achieve a high-concentration stock (e.g., 10-100 mM).
    • Vortex thoroughly until fully dissolved. Gentle warming may be required.
    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 1: In Vitro Excitotoxicity in Primary Neuronal Cultures

This protocol details the induction of excitotoxicity in primary cortical neurons, a robust and widely used model system.[3][8]

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos) plated on poly-D-lysine coated plates.[8]

  • Neuronal culture medium (e.g., Neurobasal medium with B27 supplement).

  • D-beta-homoglutamic acid-HCl stock solution.

  • Positive Control: L-Glutamic acid or NMDA.

  • Antagonist Control: MK-801 (NMDA receptor antagonist).[6][11]

  • Endpoint assay reagents (e.g., LDH cytotoxicity kit, MTT/MTS viability reagent, DAPI stain).

Experimental Workflow:

In_Vitro_Workflow Start Culture Primary Neurons (e.g., 8-14 DIV) Prep Prepare Treatment Media: 1. Vehicle Control 2. D-beta-homoglutamic acid-HCl 3. Positive Control (Glutamate) 4. Antagonist Control (Test Cmpd + MK-801) Start->Prep Treat Remove 50% of Culture Medium Add Treatment Media to Wells Prep->Treat Incubate Incubate for Exposure Period (e.g., 6-24 hours) Treat->Incubate Assay Perform Endpoint Assays Incubate->Assay Analysis Analyze Data: - Cell Viability - LDH Release - Morphology Assay->Analysis End Conclude Analysis->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: D-beta-homoglutamic acid-HCl Stability and Storage

Welcome to the technical support guide for D-beta-homoglutamic acid-HCl. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered during the h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for D-beta-homoglutamic acid-HCl. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered during the handling and use of this compound. This guide is designed to provide you with the expertise and practical insights needed to ensure the integrity and stability of D-beta-homoglutamic acid-HCl in your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid D-beta-homoglutamic acid-HCl?

Proper storage of the lyophilized powder is critical to maintain its long-term stability and purity. As an amino acid hydrochloride, its primary vulnerability in solid form is moisture.

Answer: D-beta-homoglutamic acid-HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] The general principle for amino acid hydrochlorides is to prevent moisture absorption, which can lead to clumping and potential degradation.[4]

For specific temperature recommendations, refer to the supplier's instructions. A common and effective practice is as follows:

  • Short-Term Storage: For use within a week, storage at 4°C is acceptable.[5]

  • Long-Term Storage: For periods up to 6 months or longer, storing the compound at -20°C to -80°C is recommended to maximize its shelf life.[5]

Expert Insight: The hydrochloride salt form enhances the compound's solubility in aqueous solutions but can also make it more hygroscopic (prone to absorbing moisture from the air). Always ensure the container is sealed tightly after each use, especially when moving it from cold storage to room temperature, to prevent condensation from forming inside the vial.

Storage Condition Temperature Duration Key Considerations
Short-Term 4°CUp to 1 weekEnsure container is tightly sealed.[5]
Long-Term -20°C to -80°C≥ 6 monthsProtect from moisture; avoid temperature fluctuations.[5]
General Handling Room TemperatureBrief periods for weighingMinimize exposure to atmospheric humidity. Keep away from direct sunlight.[4][6]
Q2: I need to prepare a stock solution. How should I prepare and store it to prevent degradation?

The stability of D-beta-homoglutamic acid-HCl in solution is highly dependent on the solvent, pH, and storage temperature. Given its structural similarity to glutamic acid, it is susceptible to specific degradation pathways in aqueous environments.

Answer: For maximum stability, aqueous solutions should be prepared in a suitable buffer, aliquoted into single-use volumes, and stored frozen. A common recommendation for amino acid solutions is to store them at -80°C.[7]

Causality - The Pyroglutamic Acid Pathway: Glutamic acid is known to undergo intramolecular cyclization in acidic solutions (e.g., 0.1 N HCl) to form pyroglutamic acid, a lactam, leading to a decrease in the concentration of the active compound.[8] As D-beta-homoglutamic acid is an analog, it is highly plausible that it can undergo a similar degradation. Therefore, preparing solutions in very low pH solvents for long-term storage should be avoided. If an acidic pH is required for your experiment, prepare the solution fresh.

See the protocol below for a recommended workflow.

Q3: What are the primary factors that can compromise the stability of my D-beta-homoglutamic acid-HCl?

Answer: Several environmental factors can negatively impact the stability of this compound in both solid and solution forms.

  • Moisture: As a hygroscopic solid, exposure to humidity can cause clumping and hydrolysis.[4] Always handle in a dry environment and keep containers tightly sealed.[1][2][9]

  • pH (in solution): As discussed, acidic conditions can promote intramolecular cyclization, converting the amino acid into an inactive lactam form.[8] The stability of glutamic acid was found to improve by adjusting the solution's pH.[8]

  • Temperature: Higher temperatures accelerate all chemical degradation reactions.[10] Storing at recommended low temperatures is crucial, especially for solutions.[5][11]

  • Repeated Freeze-Thaw Cycles: This process can degrade the compound in solution. Aliquoting into single-use volumes is essential to preserve the integrity of your stock.[5]

  • Microbial Contamination: Non-sterile solutions can be a breeding ground for microbes, which can metabolize the amino acid.[11] Using sterile solvents and proper aseptic techniques is recommended.

Troubleshooting Guide

Problem 1: My D-beta-homoglutamic acid-HCl powder appears clumpy and is difficult to weigh accurately.
  • Likely Cause: The compound has absorbed moisture from the atmosphere. This is a common issue with hygroscopic materials like amino acid hydrochlorides.[4]

  • Solution:

    • Prevention: Ensure the container is always tightly sealed and stored in a dry environment. For highly sensitive applications, consider storing the vial within a desiccator.

    • Corrective Action: If clumping has occurred, you may gently break up the clumps with a sterile spatula inside a low-humidity environment (like a glove box or a desiccator) before weighing. While the compound may still be usable, for quantitative experiments requiring high accuracy, using a fresh, non-clumped vial is advisable.

Problem 2: I am observing inconsistent or lower-than-expected activity in my cell-based assays.
  • Likely Cause: Your compound may be degrading in the stock solution or in the final assay medium.

  • Troubleshooting Workflow: Follow the decision tree below to diagnose the potential issue.

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Preparation and Storage of a 10 mM Stock Solution

This protocol provides a standardized method for preparing a stable stock solution of D-beta-homoglutamic acid-HCl.

Materials:

  • D-beta-homoglutamic acid-HCl (MW: 197.62 g/mol )

  • Sterile, nuclease-free water or 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, single-use microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of D-beta-homoglutamic acid-HCl to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: Weigh out the required amount of powder in a clean, dry environment. To make a 10 mM solution, you would weigh 1.976 mg for every 1 mL of solvent.

  • Dissolution: Add the powder to the appropriate volume of sterile PBS (pH 7.4) or water in a sterile container. Vortex gently until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material.

  • Storage: Immediately store the aliquots at -80°C.

  • Usage: When needed, remove a single aliquot from the freezer and thaw it completely at room temperature or on ice. Use it for the experiment and discard any unused portion of the thawed solution. Do not refreeze. [5]

Caption: Recommended workflow for preparing and storing stock solutions.

References

  • D-beta-homoglutamic acid- HCl - Echo BioSystems. (n.d.). Echo BioSystems. [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025, June 24). Pangoo.biz. [Link]

  • US2404503A - Preparation of amino acids from their salts. (n.d.).
  • Addition of hydrochloric acid to collection bags or collection containers did not change basal endogenous losses or ileal digestibility of amino acid in corn, soybean meal, or wheat middlings fed to growing pigs. (n.d.). National Institutes of Health (NIH). [Link]

  • How Should Hydrochloric Acid Be Stored? - Chemistry For Everyone. (2025, July 1). YouTube. [Link]

  • Safety Data Sheet: Z-D-β-HGlu(OtBu)-OH DCHA. (n.d.). AAPPTec. [Link]

  • Amino acid solution storage – please help. (2024, July 13). Reddit. [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (n.d.). PubMed. [Link]

  • HYDROCHLORIC ACID < 37% STORAGE. (n.d.). Assmann Corporation of America. [Link]

  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023, July 11). Polyprocessing. [Link]

Sources

Optimization

Technical Support Center: D-beta-homoglutamic acid-HCl Experiments

Welcome to the technical support center for D-beta-homoglutamic acid-HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-beta-homoglutamic acid-HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experiments with this non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What is D-beta-homoglutamic acid-HCl and what are its primary applications?

D-beta-homoglutamic acid is a non-proteinogenic amino acid, an analog of the neurotransmitter L-glutamic acid. The D-beta isomer is of particular interest in neuroscience research and drug development for its potential neuroprotective properties.[1] The hydrochloride (HCl) salt form generally enhances the compound's solubility and stability.

Q2: How should I properly store and handle D-beta-homoglutamic acid-HCl?

Proper storage is critical to maintain the integrity of the compound. D-beta-homoglutamic acid-HCl is typically supplied as a lyophilized powder.

Storage ConditionDurationRecommendation
Long-term Up to 6 monthsStore at -20°C to -80°C upon receipt.[2]
Short-term Up to 1 weekCan be stored at 4°C.[2]

Handling Best Practices:

  • Upon receipt, it is advisable to aliquot the powder for multiple uses to avoid repeated freeze-thaw cycles of the stock solution.[2]

  • Always use personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.

Troubleshooting Guide: From Benchtop to Biological Assay

This section addresses specific issues that may arise during your experimental workflow, providing insights into their causes and practical solutions.

Section 1: Solubility and Solution Preparation

Poor solubility can be a significant hurdle at the outset of any experiment. Understanding the solubility profile of D-beta-homoglutamic acid-HCl is the first step to a successful experiment.

While specific quantitative data for D-beta-homoglutamic acid-HCl is not extensively published, its structure as an amino acid hydrochloride suggests the following solubility characteristics:

SolventExpected SolubilityRationale & Tips
Water HighThe hydrochloride salt form significantly increases aqueous solubility.
Phosphate-Buffered Saline (PBS) HighGenerally soluble, but monitor for any precipitation with other buffer components.
Ethanol/Methanol Moderate to LowSolubility is expected to be lower than in aqueous solutions. The presence of HCl can influence solubility in alcohols.[3]
DMSO ModerateOften a good choice for creating concentrated stock solutions.

Troubleshooting Steps:

  • Start with an aqueous solvent: Water or a suitable buffer is the recommended starting point.

  • Gentle warming: If solubility is an issue, gentle warming (e.g., to 37°C) can aid dissolution.

  • Sonication: A brief period of sonication can also help to break up any clumps and facilitate dissolution.

  • pH adjustment: The pH of the solution will significantly impact the solubility of amino acids. For cell culture experiments, ensure the final pH is adjusted to physiological levels (typically 7.2-7.4).

Cloudiness or precipitation can result from several factors:

  • Low Solubility: The concentration may be too high for the chosen solvent.

  • pH Issues: The pH of the solution may be at or near the isoelectric point of the amino acid, where it has its lowest solubility.

  • Interaction with Buffer Components: The compound may be interacting with salts in your buffer, leading to precipitation.

Solution Workflow:

start Cloudy Solution check_conc Is the concentration too high? start->check_conc adjust_pH Check and adjust pH check_conc->adjust_pH No sonicate_warm Try gentle sonication/warming check_conc->sonicate_warm Yes, try to dissolve at a lower concentration check_buffer Are there incompatible buffer components? adjust_pH->check_buffer No adjust_pH->sonicate_warm Yes, adjust away from isoelectric point check_buffer->sonicate_warm No filter Filter sterilize the final solution check_buffer->filter Yes, consider a different buffer sonicate_warm->filter

Caption: Troubleshooting workflow for solubility issues.

Section 2: Stability of D-beta-homoglutamic acid-HCl in Solution

The stability of your compound in solution is paramount for reproducible experimental results.

Yes, this is a very valid concern. Studies on glutamic acid have shown that it can undergo degradation to pyroglutamic acid in acidic solutions (e.g., 0.1 N HCl).[4] This is a cyclization reaction that can occur with glutamic acid and its analogs.

Causality: The acidic environment can catalyze the intramolecular condensation of the gamma-carboxyl group and the alpha-amino group, leading to the formation of a pyroglutamate ring structure.

To ensure the stability of your compound, consider the following:

  • pH of the Solution: The rate of cyclization is pH-dependent. Preparing stock solutions in a neutral or slightly alkaline buffer can improve stability.

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage of Stock Solutions: If you need to store stock solutions, aliquot them and store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparing a Stable Stock Solution

  • Weigh out the desired amount of D-beta-homoglutamic acid-HCl powder in a sterile conical tube.

  • Add a suitable volume of sterile, nuclease-free water or a neutral buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration.

  • Gently vortex or sonicate until the powder is completely dissolved.

  • Adjust the pH of the solution to 7.2-7.4 using sterile NaOH or HCl, if necessary.

  • Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term use.

Section 3: Purity and Analytical Troubleshooting

Ensuring the purity of your D-beta-homoglutamic acid-HCl, particularly its chiral purity, is essential for interpreting your experimental results correctly.

The most common method for determining the chiral purity of amino acids is through Chiral High-Performance Liquid Chromatography (HPLC) .[5][6][7]

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation and allowing for their individual quantification.

Troubleshooting chiral HPLC requires a systematic approach.

Troubleshooting Table for Chiral HPLC of D-beta-homoglutamic acid

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inappropriate mobile phase composition.- Incorrect column temperature.- Column degradation.- Optimize the mobile phase by adjusting the solvent ratio or adding a chiral selector.- Adjust the column temperature to enhance separation.- Use a guard column and ensure proper sample preparation to protect the analytical column.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Column not properly equilibrated.- Temperature fluctuations.- Prepare fresh mobile phase and ensure the pump is functioning correctly.- Increase the column equilibration time before each run.- Use a column oven to maintain a stable temperature.
No Peaks Detected - Incorrect detector wavelength.- Compound not eluting from the column.- Ensure the UV detector is set to an appropriate wavelength for the compound (often requires derivatization for amino acids without a chromophore).- Adjust the mobile phase to a stronger solvent to elute the compound.

Workflow for Chiral Purity Analysis:

start Start Chiral HPLC Analysis prepare_sample Prepare sample in mobile phase start->prepare_sample equilibrate Equilibrate chiral column prepare_sample->equilibrate inject Inject sample equilibrate->inject analyze Analyze chromatogram inject->analyze

Caption: A simplified workflow for chiral HPLC analysis.

Section 4: Troubleshooting Biological Assays

The ultimate goal of using D-beta-homoglutamic acid-HCl is often to assess its biological activity. Here are some common issues that can arise in cell-based assays.

Several factors could contribute to a lack of a discernible effect:

  • Compound Instability: As discussed, the compound may be degrading in the culture medium over the course of the experiment.

  • Incorrect Concentration: The concentration range tested may not be optimal for observing a protective effect.

  • Cell Health: The cells may be unhealthy or stressed, masking any potential protective effects.

  • Assay Sensitivity: The assay used to measure cell viability or death may not be sensitive enough to detect subtle changes.

Experimental Protocol: A General Cell-Based Neuroprotection Assay

  • Cell Seeding: Seed neuronal cells (e.g., primary cortical neurons or a suitable cell line) in a 96-well plate at an appropriate density.

  • Pre-treatment: The following day, pre-treat the cells with a range of concentrations of D-beta-homoglutamic acid-HCl for a specified period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Co-treat the cells with an excitotoxic agent (e.g., glutamate or NMDA) and D-beta-homoglutamic acid-HCl for the desired duration.

  • Cell Viability Assessment: Measure cell viability using a reliable method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.[8]

Troubleshooting Your Neuroprotection Assay:

start No observed neuroprotection check_compound Verify compound stability and purity start->check_compound optimize_conc Optimize concentration range check_compound->optimize_conc check_cells Assess cell health and density optimize_conc->check_cells optimize_assay Validate and optimize viability assay check_cells->optimize_assay

Caption: A systematic approach to troubleshooting neuroprotection assays.

References

  • Kato, M., Yamazaki, T., Kato, H., Yamanaka, N., Takatsu, A., & Ihara, T. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241–1245. [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Pharmaceuticals, 2(3), 76–91. [Link]

  • Echo BioSystems. (n.d.). D-beta-homoglutamic acid- HCl. Retrieved from [Link]

  • U.S. Patent No. 2,404,503. (1946).
  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
  • Kato, H., et al. (2017). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical Sciences, 106(7), 1734-1741.
  • Chen, Y., et al. (2015). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 87(15), 7548–7552.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). L-beta-Homoglutamic acid hydrochloride, 97%. Retrieved from [Link]

  • Echo BioSystems. (n.d.). D-beta-homoglutamic acid- HCl. Retrieved from [Link]

  • U.S. Patent No. 2,404,503. (1946).
  • Sciencemadness Discussion Board. (2018). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?. Retrieved from [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. Retrieved from [Link]

  • Giera, M., et al. (2012). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. Journal of Pharmaceutical and Biomedical Analysis, 66, 213-220.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • ResearchGate. (2020). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • Miyagi, M., et al. (2019). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. Analytical Chemistry, 91(15), 9687-9693.
  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved from [Link]

  • eScholarship.org. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. Retrieved from [Link]

  • MDPI. (2021). Cell death assays for neurodegenerative disease drug discovery. Retrieved from [Link]

  • Mayer, M. L. (2017). The Challenge of Interpreting Glutamate-Receptor Ion-Channel Structures. Biophysical Journal, 113(4), 757–764.
  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–446.
  • eLife. (2020). Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation. Retrieved from [Link]

  • ResearchGate. (2015). Protein purification and crystallization artifacts: The tale usually not told. Retrieved from [Link]

  • ACS Publications. (2017). Structural Mechanisms of Gating in Ionotropic Glutamate Receptors. Retrieved from [Link]

  • PNAS. (2024). Lack of evidence for direct ligand-gated ion channel activity of GluD receptors. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2014). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. Retrieved from [Link]

  • ResearchGate. (2017). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Retrieved from [Link]

  • NIH. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]

  • ResearchGate. (2012). pH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. Retrieved from [Link]

  • NIH. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. Retrieved from [Link]

  • ACS Publications. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2011). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Retrieved from [Link]

  • MDPI. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Retrieved from [Link]

  • ResearchGate. (2010). The mass spectra of delivertized amino acids and dipeptide. (a).... Retrieved from [Link]

  • ChemRxiv. (2020). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. Retrieved from [Link]

  • NIH. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved from [Link]

  • MDPI. (2024). A Global Assessment of the Transcription-Dependent Single Nucleotide Variants Relies on the Characteristics of RNA-Sequencing Technologies. Retrieved from [Link]

  • Wikipedia. (n.d.). Alternative splicing. Retrieved from [Link]

  • MDPI. (2022). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: D-beta-homoglutamic acid-HCl Solubility Guide

Welcome to the technical support guide for D-beta-homoglutamic acid hydrochloride (HCl). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for D-beta-homoglutamic acid hydrochloride (HCl). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and validated protocols necessary to achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the dissolution of D-beta-homoglutamic acid-HCl.

Q1: I'm having trouble dissolving D-beta-homoglutamic acid-HCl in water. Why is it not readily soluble?

Answer: The difficulty in dissolving D-beta-homoglutamic acid-HCl in neutral water stems from its chemical structure. As a hydrochloride salt of an acidic amino acid, the molecule possesses two carboxylic acid groups and one amine group. In its solid, hydrochloride form, the amine group is protonated (NH₃⁺), and the molecule carries a net positive charge.

The key to its solubility lies in the protonation state of its two carboxylic acid groups, which is dictated by the pH of the solution.[1][2] At neutral or low pH, the carboxylic acid groups remain largely protonated (-COOH), making this part of the molecule less polar and significantly reducing its aqueous solubility. Maximum solubility is achieved when these groups are ionized to carboxylates (-COO⁻), a state favored by a more alkaline pH.[3]

The structure of glutamic acid, a close analog, has known pKa values for its carboxyl groups (pKa₁ ≈ 2.19, pKa₃ ≈ 4.25) and its ammonium group (pKa₂ ≈ 9.67).[4] D-beta-homoglutamic acid is expected to have similar pKa values. When dissolved in pure water, the solution is acidic, keeping the carboxyl groups protonated and leading to poor solubility.

G cluster_pH Impact of pH on D-beta-homoglutamic acid Structure & Solubility Low_pH Low pH (e.g., in H₂O) Fully Protonated (+1 charge) -COOH, -COOH, -NH₃⁺ POOR SOLUBILITY Isoelectric Isoelectric Point (pI) Zwitterionic (Neutral charge) -COO⁻, -COOH, -NH₃⁺ MINIMAL SOLUBILITY Low_pH->Isoelectric + OH⁻ Isoelectric->Low_pH + H⁺ High_pH Neutral to Alkaline pH Deprotonated (-1 or -2 charge) -COO⁻, -COO⁻, -NH₃⁺ GOOD SOLUBILITY Isoelectric->High_pH + OH⁻ High_pH->Isoelectric + H⁺

Caption: pH-dependent forms of D-beta-homoglutamic acid.

Q2: What is the recommended first step to dissolve the compound for aqueous applications?

Answer: The most effective initial strategy is pH adjustment . By carefully increasing the pH of your solvent, you can deprotonate the carboxylic acid groups, dramatically enhancing solubility.

This protocol is ideal for preparing aqueous stock solutions for most in vitro and in vivo applications.

  • Preparation : Weigh the desired amount of D-beta-homoglutamic acid-HCl and add it to a sterile container. Add a fraction of your final target volume of high-purity water (e.g., add 8 mL if your final volume is 10 mL). This will create a slurry.

  • Titration : While continuously stirring the slurry, add a dilute basic solution, such as 0.1 M NaOH, dropwise. Monitor the solution for clarity. As the pH increases, the compound will begin to dissolve.

  • Endpoint : Continue adding the base until the solid is fully dissolved. A clear solution indicates successful solubilization. For D-glutamic acid, a related compound, adjusting the pH to around 3 is sufficient to improve solubility significantly.[5]

  • Final Volume & pH Check : Once dissolved, add water to reach your final target volume. Check the final pH of the solution and adjust as necessary for your specific experimental requirements.

  • Sterilization : If required for your application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm filter.

Causality : Adding a base (OH⁻) removes protons (H⁺) from the carboxylic acid groups (-COOH → -COO⁻). This creates negatively charged carboxylate ions, which are highly polar and readily interact with water molecules, leading to dissolution.[3][6]

Q3: I need to prepare a high-concentration stock, and pH adjustment isn't sufficient or desired. What are my options?

Answer: For high-concentration stocks, or when altering pH is not viable, using an organic co-solvent like Dimethyl Sulfoxide (DMSO) is the standard alternative.

  • Direct Dissolution : Weigh the D-beta-homoglutamic acid-HCl and place it in a sterile vial. Add the required volume of 100% anhydrous DMSO to achieve your target concentration.

  • Aid Dissolution : Vortex the solution gently. If needed, brief sonication in a water bath can facilitate dissolution.[7] Ensure the vial cap is tightly sealed.

  • Storage : Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] When ready to use, bring the vial to room temperature before opening to prevent condensation of atmospheric moisture into the stock.[9]

  • Application : When preparing your working solution, add the DMSO stock dropwise to your aqueous buffer while stirring.[7] This gradual dilution helps prevent the compound from precipitating out of the solution.[9]

Trustworthiness Note : Always include a vehicle control (buffer containing the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[9]

Co-SolventTypical Final Concentration (in vitro)Key Considerations
DMSO < 0.5% (v/v) Highly effective for many compounds. Can be cytotoxic at higher concentrations. A final concentration of 0.5% is widely used, but <0.1% is safer for sensitive primary cells.[7]
Ethanol < 1% (v/v) Useful for some compounds but may not be as effective as DMSO for highly polar molecules like amino acid salts.
Q4: Can I use heat to help dissolve the compound?

Answer: Yes, gentle heating can be used as a secondary aid, but with caution.

Warming the solution to approximately 37-60°C can increase the rate of dissolution.[5] However, this should be done after attempting pH adjustment or in conjunction with it. Excessive heat can potentially degrade the compound, so prolonged boiling should be avoided. This method is most effective for overcoming kinetic barriers to dissolution rather than fundamental insolubility at a given pH.

Troubleshooting Workflow

Use this decision tree to guide your solubilization strategy.

G Start Start: Compound is Insoluble Check_Aqueous Is an aqueous solution required? Start->Check_Aqueous Check_pH_OK Is pH modification acceptable for the experiment? Check_Aqueous->Check_pH_OK Yes Use_Protocol2 Follow Protocol 2: Use DMSO for High-Conc. Stock Check_Aqueous->Use_Protocol2 No Use_Protocol1 Follow Protocol 1: pH Adjustment Add_Heat Apply Gentle Heat (37°C) as a secondary aid Use_Protocol1->Add_Heat If still difficult Success SUCCESS: Compound Dissolved Use_Protocol1->Success Check_pH_OK->Use_Protocol1 Yes Check_pH_OK->Use_Protocol2 No Use_Protocol2->Success Add_Heat->Success

Caption: Decision workflow for solubilizing D-beta-homoglutamic acid-HCl.

References

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations . Journal of Chemical & Engineering Data. [Link]

  • Azarikia, F., & Abbasi, S. (2020). Investigating the effect of pH, different concentrations of glutamate acid and salt on production in low-fat probiotic cheese . NIH National Library of Medicine. [Link]

  • How to dissolve free amino acids? (2018). ResearchGate. [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations . PubMed Central. [Link]

  • Can someone review my method for Amyloid beta 1-42 reconstitution? (2015). ResearchGate. [Link]

  • The Effects of pH on Solubility . (2019). Chemistry LibreTexts. [Link]

  • Solubilities Studies of Basic Amino Acids . J-STAGE. [Link]

  • How to dissolve peptides in DMSO? . LifeTein. [Link]

  • Griswold, W. (2017). A Low-Cost Exercise Relating Glutamate Solubility to pH & Buffering Capacity . Journal of Microbiology & Biology Education. [Link]

  • Difference between amino acid free base and its hydrochloride salt? (2018). ResearchGate. [Link]

  • L-beta-Homoglutamic acid hydrochloride, 97%, Thermo Scientific Chemicals . Fisher Scientific. [Link]

  • Ferreira, L. A., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water . Instituto Politécnico de Bragança. [Link]

  • how can i dissolved amino acid . Sciencemadness.org. [Link]

  • Hunt, I. Table of pKa and pI values . University of Calgary. [Link]

  • Melko, Prof. (2020). How Does pH Affect Solubility? . YouTube. [Link]

  • Hydrochloric acid . Wikipedia. [Link]

  • Bordwell pKa Table . Organic Chemistry Data. [Link]

Sources

Optimization

minimizing batch-to-batch variability of D-beta-homoglutamic acid-HCl

Subject: Minimizing Batch-to-Batch Variability in Experimental Workflows Document ID: TS-BHGA-001 | Version: 2.4 | Status: Active Executive Summary: The Variability Paradox D-β-Homoglutamic acid hydrochloride (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Batch-to-Batch Variability in Experimental Workflows

Document ID: TS-BHGA-001 | Version: 2.4 | Status: Active

Executive Summary: The Variability Paradox

D-β-Homoglutamic acid hydrochloride (also known as D-3-aminohexanedioic acid HCl) is a critical non-proteinogenic amino acid used as a chiral building block in peptidomimetics and drug design. Its structural homologation (one extra methylene group compared to D-glutamic acid) imparts unique conformational flexibility and proteolytic resistance to peptide chains.

However, users frequently report batch-to-batch variability that manifests as inconsistent reaction yields, solubility failures, or fluctuating biological potency.

The Root Cause: This variability is rarely due to chemical degradation. Instead, it stems from three "Silent Variables":

  • Hygroscopic Flux: The HCl salt is hygroscopic; water content fluctuates based on storage and handling, altering the effective molecular weight (MW).

  • Salt Stoichiometry: The ratio of HCl to amino acid is not always exactly 1:1. It can drift (e.g., 0.9 to 1.2 equivalents) depending on the manufacturer's lyophilization process.

  • Enantiomeric Drift: Trace contamination with the L-isomer (S-form) can occur during synthesis, drastically affecting receptor binding affinity.

This guide provides the protocols to normalize these variables and ensure reproducibility.

Troubleshooting Guides & FAQs

Category A: Stoichiometry & Yield Issues

Q: Why are my coupling yields inconsistent (ranging from 60% to 90%) despite using the same molar equivalents? Diagnosis: You are likely suffering from "Effective Mass Error." Technical Explanation: D-β-Homoglutamic acid-HCl is hygroscopic. If a batch contains 5% water and 1.1 equivalents of HCl (excess acid), the "active" amino acid content is significantly lower than the theoretical molecular weight suggests. If you weigh based on the theoretical MW (


), you are under-loading the reagent.
Corrective Action: 
  • Mandatory: Measure water content via Karl Fischer (KF) titration before use.

  • Mandatory: Check the Certificate of Analysis (CoA) for "Chloride Content" or "Elemental Analysis" to determine the exact salt stoichiometry.

  • Calculation: Use the Adjusted Molecular Weight (

    
    )  for all calculations:
    
    
    
    

Q: The material is clumping and difficult to weigh. Can I dry it? Diagnosis: Moisture absorption has induced surface deliquescence. Solution: Yes, but heat alone is risky due to potential lactamization (cyclization).

  • Protocol: Dry in a vacuum desiccator over

    
     at room temperature for 24 hours. Avoid heating above 40°C unless verified by TGA (Thermogravimetric Analysis).
    
Category B: Purity & Biological Potency[1]

Q: My latest batch shows reduced potency in receptor binding assays. The chemical purity is >98% by HPLC. Diagnosis: Enantiomeric Impurity. Technical Explanation: Standard C18 HPLC separates chemical impurities but cannot distinguish between D- and L-enantiomers. If the synthesis route (often Arndt-Eistert homologation) had a drop in stereoselectivity, your batch might contain 5-10% L-isomer. The L-isomer may be biologically inactive or an antagonist. Corrective Action:

  • Run a Chiral HPLC method (see Protocol 4.1 below) to determine Enantiomeric Excess (ee). Do not rely on optical rotation (

    
    ) alone, as it is insensitive to minor impurities (<5%).
    
Category C: Solubility & Dissolution

Q: The powder won't dissolve in my standard coupling buffer (DCM/DMF), or it precipitates immediately. Diagnosis: Isoelectric Precipitation (pI effect). Technical Explanation: As a beta-amino dicarboxylic acid, this molecule has a complex zwitterionic behavior. In non-polar solvents like DCM, the zwitterion is insoluble. In water, it precipitates near its isoelectric point (approx pH 3.2 - 3.5). Corrective Action:

  • For Organic Synthesis: Use a "Carrier Base." Add DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) before adding the amino acid to the solvent. This deprotonates the carboxylic acids, improving solubility in DMF/DCM.

  • For Aqueous Buffers: Adjust pH to <2 (fully protonated) or >7 (fully deprotonated) to ensure solubility. Avoid pH 3-4.

Visualizing the Control Strategy

Figure 1: Incoming Quality Control (QC) Workflow

Caption: A decision tree for qualifying new batches of D-β-Homoglutamic acid-HCl before release into experimental workflows.

QC_Workflow Start Incoming Batch Visual Visual Inspection (Clumping?) Start->Visual KF Karl Fischer (Water Content) Visual->KF Pass Reject Reject / Dry Visual->Reject Clumped/Wet Chiral Chiral HPLC (Check % D-form) KF->Chiral < 2.0% H2O KF->Reject > 2.0% H2O Salt Chloride Titration (HCl Stoichiometry) Chiral->Salt > 99% ee Chiral->Reject < 99% ee Calc Calculate Effective MW Salt->Calc Determine n(HCl) Release Release for Use Calc->Release

Figure 2: Solubility & pH Dynamics

Caption: Solubility profile of 3-aminohexanedioic acid. The "Danger Zone" represents the isoelectric region where precipitation occurs.

Solubility_Curve Low_pH pH < 2.0 Cationic Form (+) Soluble Iso_pH pH 3.0 - 4.0 Zwitterionic (±) INSOLUBLE (Precipitation) Low_pH->Iso_pH Add Base Iso_pH->Low_pH Add Acid High_pH pH > 7.0 Anionic Form (-) Soluble Iso_pH->High_pH Add Base High_pH->Iso_pH Add Acid Action_Acid Add HCl / TFA Action_Base Add NaOH / DIEA

Standardized Analytical Protocols

Protocol 4.1: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: To detect L-isomer contamination down to 0.1%.

  • Column: CROWNPAK CR(+) (Daicel) or equivalent crown ether column.

    • Why: Crown ethers complex specifically with the primary amine of amino acids.

  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution, pH 1.5 to 2.0.
    
    • Note: Organic modifiers (Methanol) can be added (10-15%) to reduce retention time, but pure aqueous acid often gives better resolution for free amino acids.

  • Temperature:

    
     (Lower temperature improves separation of enantiomers).
    
  • Detection: UV at 210 nm (or 200 nm for higher sensitivity).

  • Sample Prep: Dissolve

    
     in mobile phase.
    
  • Acceptance Criteria: D-isomer

    
    .
    
Protocol 4.2: Handling & Storage

Objective: Prevent hygroscopic degradation.

  • Upon Receipt: Aliquot the bulk powder into single-use amber glass vials under an inert atmosphere (Nitrogen/Argon glovebox is ideal, but a dry bag works).

  • Sealing: Parafilm is insufficient. Use screw caps with Teflon/Silicone septa.

  • Storage:

    
    .
    
  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Data Summary: Quality Specifications

ParameterSpecificationMethodCriticality
Appearance White to off-white crystalline powderVisualLow
Chemical Purity

HPLC (C18)Medium
Enantiomeric Purity

(D-form)
Chiral HPLC High
Water Content

(Target:

)
Karl FischerHigh
Chloride Content

(Mono-HCl theoretical: ~18.4%)
Titration (

)
High

References

  • Separation of Enantiomeric Beta-Amino Acids. Source: PubMed (J Chromatogr A). Context: Establishes HPLC methods for separating beta-amino acid enantiomers using derivatization or chiral stationary phases. URL:[Link]

  • Hygroscopicity of Amino Acid Salts. Source: Atmospheric Chemistry and Physics (ACP). Context: details the water uptake behavior of amino acids and their salts, explaining the "Effective Mass Error." URL:[Link]

  • Solubility of Amino Acids in Aqueous Salt Solutions. Source: Journal of Chemical & Engineering Data (ACS). Context: Provides data on the salting-in/salting-out effects and pH-dependent solubility of dicarboxylic amino acids. URL:[Link]

  • Enantioselective Synthesis of β-Amino Acids. Source: Hilaris Publisher (Review). Context: Describes synthesis routes (Arndt-Eistert, etc.) and potential sources of enantiomeric impurities. URL:[Link]

  • PubChem Compound Summary: (S)-3-Aminoadipic acid. Source:[1] National Library of Medicine. Context: Structural and physical property data for the 3-aminohexanedioic acid scaffold (Note: Reference for chemical structure validation; user must invert stereochemistry for D-form). URL:[Link]

Sources

Troubleshooting

quality control for synthesized D-beta-homoglutamic acid-HCl

The following guide serves as a specialized Technical Support Center for the quality control of D-beta-homoglutamic acid hydrochloride (also known as D-3-aminohexanedioic acid HCl). It is designed for researchers and QC...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the quality control of D-beta-homoglutamic acid hydrochloride (also known as D-3-aminohexanedioic acid HCl). It is designed for researchers and QC analysts requiring rigorous validation of this non-proteinogenic amino acid.

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Quality Control & Troubleshooting for CAS 63492-85-3 (D-isomer) / General


-Amino Acid HCl Salts

Core QC Architecture

To ensure the integrity of D-beta-homoglutamic acid-HCl for drug development or peptide synthesis, a linear pass/fail workflow is insufficient. You must employ a Cross-Validation Matrix where structural identity, chemical purity, and stereochemical integrity validate each other.

QC Workflow Diagram

The following logic flow illustrates the critical decision nodes in the analysis of synthesized beta-amino acids.

QC_Workflow cluster_ID Phase 1: Structural Identity cluster_Purity Phase 2: Chemical Purity cluster_Chiral Phase 3: Stereochemistry cluster_Salt Phase 4: Salt Stoichiometry Start Sample Receipt: D-beta-Homoglutamic Acid HCl NMR 1H/13C NMR (D2O) Check: beta-proton shifts Start->NMR IR FT-IR (ATR) Check: COOH vs COO- NMR->IR MS LC-MS (ESI+) [M+H]+ = 162.1 (Free base) IR->MS HPLC RP-HPLC (C18) Method: Ion-Pairing or Derivatization MS->HPLC Identity Confirmed KF Karl Fischer Limit: < 2.0% (Hygroscopic) HPLC->KF Fail Quarantine / Reprocess HPLC->Fail Impurity > Limit ChiralHPLC Chiral HPLC Crown Ether or ZWIX Column KF->ChiralHPLC Purity > 98% OR Optical Rotation Specific Rotation [α]D ChiralHPLC->OR ChiralHPLC->Fail Racemization AgNO3 AgNO3 Titration Confirm Cl- content (~18%) OR->AgNO3 ee > 99% Release Generate COA Release for Synthesis AgNO3->Release Pass AgNO3->Fail Wrong Salt Form

Figure 1: Comprehensive Quality Control Workflow for Beta-Amino Acid Derivatives.

Troubleshooting Guide (Q&A Format)

Section A: HPLC & Purity Analysis

Issue: "I see no peaks or very weak signals on my HPLC, even at high concentrations." Diagnosis: Lack of Chromophore. D-beta-homoglutamic acid lacks aromatic rings or conjugated systems. It absorbs weakly at 200–210 nm, where solvent cut-off noise is high. Solution:

  • Derivatization (Recommended): Use Pre-column derivatization with Fmoc-Cl (fluorescence detection) or OPA (o-phthalaldehyde). This adds a chromophore and improves retention on C18 columns.

  • Alternative Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) which are universal for non-volatile analytes.

  • Mobile Phase Adjustment: If using UV at 210 nm, ensure you use phosphate buffer (transparent) rather than acetate (absorbs <210 nm).

Issue: "My retention time is drifting, and peak shapes are broad/tailing." Diagnosis: Zwitterionic behavior and pH mismatch. As a beta-amino acid, the molecule exists as a zwitterion. On standard C18, it may not retain well or will streak due to mixed ionization states. Solution:

  • Acidic Mobile Phase: Maintain pH at 2.0–2.5 (using 0.1% TFA or Phosphoric acid) to protonate the carboxylic acids, forcing the molecule into a single cationic state (

    
    ).
    
  • Ion-Pairing: Add Heptafluorobutyric acid (HFBA) or Octanesulfonic acid to the mobile phase to form a hydrophobic ion pair with the amine, significantly improving retention and peak shape on C18.

Section B: Stereochemical Integrity (Chirality)

Issue: "I cannot separate the D-isomer from the L-isomer impurity." Diagnosis: Inappropriate Chiral Selector. Standard polysaccharide columns (OD-H, AD-H) often fail for underivatized "free" amino acids because they rely on H-bonding and


-

interactions which this molecule lacks in its native form. Solution:
  • Crown Ether Columns: Use a column like Chiralpak CR(+) or CR(-) . These are designed specifically to complex with the primary amine (

    
    ) of amino acids.
    
    • Condition: Perchloric acid (pH 1.5) in water/methanol.[1]

  • Zwitterionic Columns: Chiralpak ZWIX(+) or ZWIX(-) are excellent for beta-amino acids.

    • Mechanism:[2][3] Separation based on double ion-pairing.

  • Derivatization: If specialized columns are unavailable, derivatize with Marfey’s Reagent (FDAA) or GITC and separate the resulting diastereomers on a standard C18 column [1].

Section C: Solid State & Salt Form

Issue: "The solid is sticky or turning into a gum during weighing." Diagnosis: Hygroscopicity. Hydrochloride salts of short-chain amino acids are notoriously hygroscopic. Solution:

  • Handling: Weigh quickly in a glove box or low-humidity environment (<30% RH).

  • Drying: Dry the sample in a vacuum oven at 40°C over

    
     for 24 hours before running KF (Karl Fischer) or Elemental Analysis.
    
  • Verification: Run a Chloride titration (AgNO3). If the Cl content is lower than theoretical (~18%), the sample may have absorbed significant water, inflating the mass.

Standardized Specifications & Protocols

Quantitative Specifications Table
Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H-NMR (D2O)Conforms to structure; no extra peaks
Purity (Chemical) HPLC (ELSD or Deriv.)

Purity (Chiral) Chiral HPLC

ee (D-isomer)
Water Content Karl Fischer (Coulometric)

(Target), Max 5.0%
Chloride Content Titration / IC

(Theoretical: ~17.9%)
Specific Rotation Polarimetry

(c=1, H2O)*

*Note: Optical rotation is highly sensitive to pH and concentration. Always report solvent and temperature. Literature values for beta-homoglutamic acid derivatives vary; establish an internal reference standard. [2]

Protocol 1: Purity Analysis via Fmoc-Derivatization HPLC

Why this method? It solves the detection problem and improves retention on standard equipment.

  • Reagent Prep:

    • Borate Buffer: 0.2 M Borate, pH 9.0.

    • Fmoc-Cl Reagent: 2 mM Fmoc-Cl in Acetonitrile.

  • Sample Prep:

    • Dissolve 1 mg sample in 500 µL Borate Buffer.

    • Add 500 µL Fmoc-Cl reagent.

    • Vortex and incubate at room temp for 10 mins.

    • Add 20 µL Adamantanamine (internal std, optional) or quench with hydrophobic amine.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 mins.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

Protocol 2: Chiral Separation (Direct Method)

Why this method? Direct analysis avoids racemization risks during derivatization.

  • Column: Crownpak CR(+) (Daicel), 4.0 x 150 mm.

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10 v/v).

    • Note: Low pH is critical to ensure the amine is fully protonated (

      
      ) to fit into the crown ether.
      
  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution).

  • Detection: UV 210 nm (Baseline will be noisy; ensure high sample conc. ~2 mg/mL).

Mechanistic Insight: The "Beta" Challenge

Why is this harder than standard Glutamic Acid?

In


-amino acids (like Glutamic acid), the amine and carboxylic acid are on the same carbon (

). In D-beta-homoglutamic acid, the amine is on the

-carbon.
  • pKa Shifts: The separation of charges alters the pKa values of the carboxyl groups. The

    
    -amine is generally more basic than an 
    
    
    
    -amine, affecting buffer choices.
  • Chelation: Beta-amino acids can form stable 6-membered chelate rings with metals, which can cause peak broadening if the HPLC system is not passivated or free of iron ions.

    • Tip: Wash HPLC lines with 0.1% EDTA if peak tailing persists despite pH control.

Troubleshooting Logic: Chiral Separation Failure

The following diagram details the troubleshooting steps when chiral resolution is poor.

Chiral_Troubleshooting Problem Poor Chiral Resolution (Rs < 1.5) Check1 Check Mobile Phase pH Must be < 2.0 for Crown Ether Problem->Check1 Check2 Check Temperature Lower Temp = Better Separation Check1->Check2 pH is OK Action1 Adjust to pH 1.0-1.5 (HClO4) Check1->Action1 pH is high Check3 Sample Overload? Inject less mass Check2->Check3 Temp is Low Action2 Cool Column to 10-15°C Check2->Action2 Temp > 25°C Action3 Switch Column Type (ZWIX or Derivatize) Check3->Action3 Still failing

Figure 2: Troubleshooting Logic for Chiral HPLC Resolution Failures.

References

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing.
  • Sigma-Aldrich. (n.d.). D-beta-homoglutamic acid-HCl Product Specification. Retrieved from

  • Ilisz, I., et al. (2013). Separation of beta-amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A.
  • Chem-Impex. (n.d.). Beta-Glutamic acid hydrochloride Properties. Retrieved from

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated in-house according to your specific equipment and regulatory requirements (e.g., GMP/GLP).

Sources

Optimization

D-beta-homoglutamic acid-HCl handling to prevent degradation

The following Technical Support Center guide is designed for researchers working with D-beta-homoglutamic acid hydrochloride (D-β-HGA·HCl). It addresses the specific physicochemical challenges of this molecule—primarily...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with D-beta-homoglutamic acid hydrochloride (D-β-HGA·HCl). It addresses the specific physicochemical challenges of this molecule—primarily its hygroscopicity and susceptibility to intramolecular cyclization .

Preventing Degradation & Optimizing Experimental Handling

Product Identity: D-beta-homoglutamic acid hydrochloride IUPAC Name: (3R)-3-aminohexanedioic acid hydrochloride Key Characteristics: Acidic amino acid analog, hygroscopic salt, prone to lactamization.

Core Stability Logic (The "Why")

To handle D-β-HGA[1][2]·HCl effectively, you must understand the two primary forces driving its degradation:

  • Moisture-Induced Hydrolysis & Caking (The HCl Factor): As a hydrochloride salt, this compound is highly hygroscopic. It avidly pulls water from the atmosphere. This does not just make the powder "sticky"; the absorbed water creates a localized acidic solution on the crystal surface, accelerating chemical degradation and altering the stoichiometry of your weighing (leading to concentration errors).

  • Intramolecular Cyclization (The Lactam Risk): Unlike standard alpha-amino acids, beta-homoglutamic acid possesses a structural geometry (an amino group at C3 and a carboxyl group at C6) that allows for the formation of a 5-membered lactam ring (a gamma-lactam) under favorable thermodynamic conditions. This is similar to the conversion of Glutamic Acid to Pyroglutamic Acid, but driven by the specific chain length of the "homo" analog. This reaction releases water and results in a loss of the free amino functionality.

Handling & Storage Workflows

Standard Operating Procedure (SOP): Storage & Retrieval

Failure to follow the "Equilibration Step" is the #1 cause of product degradation.

StorageProtocol Store Long-Term Storage (-20°C, Desiccated) Retrieve Remove from Freezer Store->Retrieve Equilibrate CRITICAL: Equilibrate to Room Temp (30-60 min) Retrieve->Equilibrate Do NOT Skip Open Open Vial in Low Humidity Env. Equilibrate->Open Prevents Condensation Weigh Rapid Weighing Open->Weigh Reseal Purge with Argon/N2 & Reseal Weigh->Reseal Reseal->Store

Figure 1: The "Cold Chain" loop. The equilibration step prevents atmospheric moisture from condensing inside the cold vial, which would otherwise initiate hydrolysis.

Solubilization Protocol

Objective: Create a stable stock solution without triggering precipitation or cyclization.

ParameterRecommendationScientific Rationale
Solvent Milli-Q Water or PBS (pH 7.4) Highly soluble in water. Organic solvents (EtOH, DMSO) are poor choices for zwitterionic salts.
Concentration Max 50-100 mM High concentrations near the isoelectric point (pI ~3.2) risk precipitation.
pH Adjustment Neutralize carefully The HCl salt yields an acidic solution (pH ~2). Neutralize with NaOH slowly to avoid local heating (which drives cyclization).
Stability Use Fresh Aqueous solutions are prone to slow lactamization. If storage is necessary, freeze at -80°C immediately.

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Handling

Q: The powder in my vial has turned into a sticky paste or a hard "puck." Is it still usable?

  • Diagnosis: This is deliquescence . The HCl salt absorbed enough atmospheric moisture to dissolve itself in its own crystal lattice water.

  • Risk: High.[3] The exact molecular weight is now unknown due to excess water weight, leading to dosing errors. Chemical degradation (hydrolysis) may have started.[4]

  • Action:

    • For qualitative assays: You may attempt to redissolve in a known volume of water, but concentration will be inaccurate.

    • For quantitative/analytical work:Discard and replace.

    • Prevention: Always warm the vial to room temperature before opening to prevent condensation.

Q: I see "clumps" that refuse to dissolve in DMSO.

  • Diagnosis: Amino acid salts (zwitterions) have very high lattice energy and poor solubility in aprotic organic solvents like DMSO or DMF.

  • Action: Dissolve the compound in a small volume of water (or 1M HCl/NaOH depending on final pH needs) first, then dilute into the organic solvent if absolutely necessary (creating a binary solvent system).

Category B: Chemical Stability & Purity

Q: My LC-MS shows a new peak with a mass of [M-18]. What is this?

  • Diagnosis: This indicates Lactam Formation (Dehydration).

    • Mass Change: -18 Da (Loss of H₂O).

    • Mechanism: The amino group (N-terminus) attacked the side-chain carboxyl group (or vice versa), forming a cyclic lactam.

  • Trigger: This usually happens if the solution was heated, autoclaved, or left at an acidic pH for too long.

  • Action: Prepare fresh solutions. Keep solutions on ice. Do not autoclave solutions of this amino acid.

Q: A white precipitate formed when I neutralized the solution with NaOH.

  • Diagnosis: Isoelectric Precipitation.

    • D-β-HGA is a dicarboxylic acid. It has an isoelectric point (pI) in the acidic range (likely pH 3.0–3.5).

    • As you titrate from pH ~1 (HCl salt) up to pH 7, you pass through the pI where net charge is zero and solubility is lowest.

  • Action:

    • Dilute the sample before neutralizing (lower concentration reduces aggregation risk).

    • Pass through the pI range quickly by adding base with stirring.

    • Ensure your final pH is well above the pI (e.g., pH 7.4).

Degradation Mechanism Visualization

Understanding the cyclization pathway is critical for interpreting MS data and planning storage.

DegradationPathway Reactant D-beta-Homoglutamic Acid (Linear Form) MW: ~161 (free acid) Intermediate Activation (Acidic pH + Heat) Reactant->Intermediate Protonation Product Cyclic Lactam (5-Membered Ring) MW: ~143 (-18 Da) Intermediate->Product Nucleophilic Attack (N -> Gamma-C) Water H2O (Released) Intermediate->Water

Figure 2: The primary degradation pathway. The beta-amino group attacks the gamma-carboxyl (C6), forming a stable 5-membered lactam ring and releasing water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761515, L-beta-Homoglutamic acid hydrochloride. (Note: Stereoisomer reference for structural properties). Retrieved February 4, 2026, from [Link]

  • Biotage. (2023).[5] How long are amino acid stock solutions stable? (General guidance on amino acid solution stability). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2018). Discussion on handling hygroscopic amino acid HCl salts. Retrieved February 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoisomers of Beta-Homoglutamic Acid: Unraveling the D- vs. L-Enantiomer Activity

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of neuroscience and peptide chemistry, the chirality of a molecule is a pivotal determinant of its biological function. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of neuroscience and peptide chemistry, the chirality of a molecule is a pivotal determinant of its biological function. This guide provides a comprehensive comparison of D-beta-homoglutamic acid-HCl and L-beta-homoglutamic acid, two stereoisomers that, despite their identical chemical formula, are anticipated to exhibit distinct pharmacological profiles. While direct comparative studies are notably scarce in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of stereopharmacology and glutamate receptor science to illuminate the probable differences in their biological activities. We delve into their chemical synthesis, projected interactions with glutamate receptors, and provide a detailed experimental protocol for their direct comparison, empowering researchers to elucidate their unique contributions to neuroscience and drug discovery.

Introduction: The Significance of Chirality in Beta-Homoglutamic Acid

Beta-homoglutamic acid, a homolog of the neurotransmitter L-glutamic acid, possesses an additional methylene group in its backbone. This structural modification offers unique conformational flexibility and resistance to enzymatic degradation, making it an attractive building block for peptidomimetics and novel therapeutic agents.[1] However, the presence of a chiral center at the beta-carbon gives rise to two non-superimposable mirror images: D-beta-homoglutamic acid and L-beta-homoglutamic acid.

It is a well-established principle in pharmacology that stereoisomers can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit off-target effects.[2] This divergence in activity stems from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with its biological target, such as a receptor or enzyme. Given that the endogenous neurotransmitter is (S)-glutamate (L-glutamate), it is highly probable that its beta-homologs will also exhibit stereospecific interactions with glutamate receptors.[2]

Synthesis and Chemical Properties

Both D- and L-beta-homoglutamic acid are synthetically accessible, often prepared through methods like asymmetric synthesis or the resolution of a racemic mixture. Protected derivatives, such as Fmoc-D-β-homoglutamic acid 6-tert-butyl ester, are commercially available for use in solid-phase peptide synthesis, indicating their utility in the construction of novel peptides with modified backbones.[1]

Table 1: Chemical Properties of D- and L-beta-homoglutamic acid-HCl

PropertyD-beta-homoglutamic acid-HClL-beta-homoglutamic acid-HCl
CAS Number 63492-85-3[3]61884-74-0[4]
Molecular Formula C6H12ClNO4C6H12ClNO4
Molecular Weight 197.62 g/mol 197.62 g/mol [5]
Chirality (R)-configuration (presumed)(S)-configuration[4]
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in waterSoluble in water

Comparative Biological Activity: A Focus on Glutamate Receptors

The endogenous agonist for glutamate receptors is L-glutamic acid.[6] The binding pockets of these receptors are exquisitely sensitive to the stereochemistry of their ligands.[2] For instance, the NMDA receptor is selectively activated by NMDA and L-glutamate, while D-glutamate has significantly lower affinity. Conversely, antagonist activity at the NMDA receptor often shows a preference for the D-isomer, as exemplified by the potent antagonist D-2-amino-5-phosphonovalerate (D-AP5).[7]

Based on these principles, we can hypothesize the following distinctions in activity:

  • L-beta-homoglutamic acid: As an analog of L-glutamate, this isomer is more likely to act as an agonist or partial agonist at glutamate receptors. Its extended backbone may, however, alter its potency and selectivity profile compared to L-glutamate. It could potentially interact with subtypes of metabotropic or ionotropic glutamate receptors.

  • D-beta-homoglutamic acid: In contrast, the D-isomer is less likely to be a potent agonist at receptors that bind L-glutamate. It may exhibit weak partial agonism, antagonism, or interact with different binding sites altogether. There is a possibility it could act as an antagonist at the NMDA receptor, similar to other D-amino acid derivatives.

The following diagram illustrates the hypothetical interaction of these stereoisomers with a generic glutamate receptor binding site, highlighting the importance of stereochemical fit.

G cluster_receptor Glutamate Receptor Binding Pocket cluster_ligands Ligands Site A Site A Site B Site B Site C Site C L_isomer L-beta-homoglutamic acid L_isomer->Site A Strong Fit (Agonist-like) L_isomer->Site B Interaction L_isomer->Site C Interaction D_isomer D-beta-homoglutamic acid D_isomer->Site A Poor Fit (Antagonist-like or Inactive) D_isomer->Site B D_isomer->Site C G prep Cell Preparation (HEK293 expressing NMDARs) patch Whole-Cell Patch Clamp (Voltage-clamp at -60 mV) prep->patch baseline Establish Baseline Current patch->baseline agonist Agonist Application (NMDA control) baseline->agonist wash1 Washout agonist->wash1 test_L Test Compound Application (L-beta-homoglutamic acid) wash1->test_L wash2 Washout test_L->wash2 test_D Test Compound Application (D-beta-homoglutamic acid) wash2->test_D wash3 Washout test_D->wash3 antagonist Antagonist Co-application (NMDA + Test Compound) wash3->antagonist analysis Data Analysis (Current amplitude, dose-response) antagonist->analysis

Caption: Workflow for electrophysiological comparison of D- and L-beta-homoglutamic acid.

Step-by-Step Procedure
  • Cell Culture: Culture HEK293 cells expressing the desired NMDA receptor subtype under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology Setup: Place a coverslip in the recording chamber on the microscope and perfuse with external solution.

  • Patching: Using a borosilicate glass pipette filled with internal solution, form a gigaseal with a target cell and establish a whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • Baseline Recording: Record a stable baseline current for 1-2 minutes.

  • Agonist Application: Apply a saturating concentration of NMDA (e.g., 100 µM) to elicit a maximal current response. This serves as a positive control.

  • Washout: Perfuse with external solution until the current returns to baseline.

  • Test Compound Application (Agonist Mode): Apply increasing concentrations of L-beta-homoglutamic acid and then D-beta-homoglutamic acid, with washout steps in between, to determine if they elicit an inward current.

  • Test Compound Application (Antagonist Mode): Co-apply a fixed concentration of NMDA with increasing concentrations of the test isomers to assess any inhibitory effects.

  • Data Analysis: Measure the peak amplitude of the inward currents. For agonist activity, construct dose-response curves and calculate the EC50. For antagonist activity, calculate the IC50.

Expected Outcomes and Interpretation

The results from the proposed experiment will provide a clear, quantitative comparison of the activity of the two stereoisomers.

Table 2: Hypothetical Experimental Outcomes

CompoundAgonist Activity (EC50)Antagonist Activity (IC50)Predicted Primary Role
L-beta-homoglutamic acid ~10-100 µM> 1 mMAgonist / Partial Agonist
D-beta-homoglutamic acid > 1 mM~50-500 µMAntagonist / Weak Modulator

A significant difference in the EC50 or IC50 values between the D- and L-isomers would provide strong evidence for stereospecific interaction with the NMDA receptor.

Conclusion and Future Directions

While a definitive comparative guide awaits direct experimental evidence, the foundational principles of stereochemistry in pharmacology strongly suggest that D- and L-beta-homoglutamic acid will possess distinct biological activities, particularly at glutamate receptors. The L-isomer is hypothesized to act as an agonist, while the D-isomer may exhibit antagonist properties or interact with different targets.

The provided experimental protocol offers a clear path for researchers to elucidate these differences. Such studies are crucial for advancing our understanding of glutamate receptor pharmacology and for the rational design of novel, stereochemically pure therapeutics for neurological disorders. The exploration of these and other beta-amino acid stereoisomers holds significant promise for the development of next-generation peptidomimetics with enhanced stability and specific biological functions.

References

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The Glutamate Receptor Ion Channels. Pharmacological Reviews, 51(1), 7–61.
  • Mayer, M. L. (2006). Glutamate receptors at atomic resolution.
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). NMDA Receptors in the Central Nervous System. Methods in Molecular Biology, 1677, 1–61.
  • Yuan, H., Hansen, K. B., Vance, K. M., Ogden, K. K., & Traynelis, S. F. (2015). Control of NMDA receptor function by the NR2 subunit amino-terminal domain. The Journal of Neuroscience, 35(40), 13664–13678.
  • Leithold, L. H., Jiang, N., Post, J., Schartmann, E., Kutzsche, J., & Willbold, D. (2016). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research, 33(2), 328–336.
  • Dalmau, J., & Tüzün, E. (2008). Update on anti-N-methyl-D-aspartate receptor encephalitis. Current Opinion in Neurology, 21(3), 337–343.
  • Madsen, U., Bräuner-Osborne, H., Johansen, T. N., & Krogsgaard-Larsen, P. (2003). Glutamate receptor agonists: stereochemical aspects. Chirality, 15(S1), S10–S19.
  • Wikipedia. (2024, January 29). Alkaloid. [Link]

  • Šterk, M., Križančić Bombek, L., Skelin Klemen, M., Slak Rupnik, M., Marhl, M., Stožer, A., & Gosak, M. (2021). NMDA receptor inhibition increases, synchronizes, and stabilizes the collective pancreatic beta cell activity: Insights through multilayer network analysis.
  • AsapSCIENCE. (2018, April 13). 2-Minute Neuroscience: Glutamate [Video]. YouTube. [Link]

  • Global Substance Registration System. (n.d.). L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE. Retrieved February 4, 2026, from [Link]

  • Li, W., & Li, W. (2018). Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay. Journal of Visualized Experiments, (132), 56905.
  • Chalifoux, J. R., & Carter, A. G. (2011). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers in Molecular Neuroscience, 4, 30.
  • Manz, K. E., & Lindsley, C. W. (2020). Glutamate and early functional NMDA Receptors promote axonal elongation modulating both actin cytoskeleton dynamics and H2O2 production dependent on Rac1 activity. bioRxiv.
  • PubChem. (n.d.). L-beta-Homoglutamine hydrochloride. Retrieved February 4, 2026, from [Link]

  • Ben-Ari, Y. (2015). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments, (99), e52822.
  • Wikipedia. (2024, January 22). Glutamate receptor. [Link]

Sources

Comparative

A Researcher's Guide to Glutamate Analogs: A Comparative Analysis Featuring D-beta-homoglutamic acid-HCl

Abstract: Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its signaling is fundamental to synaptic transmission, plasticity, learning, and memory. The precise modulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its signaling is fundamental to synaptic transmission, plasticity, learning, and memory. The precise modulation of this system for research and therapeutic development hinges on the use of specific glutamate analogs. This guide provides a comparative analysis of key glutamate receptor ligands, contextualizing the structural analog D-beta-homoglutamic acid-HCl within the broader landscape of well-characterized agonists and antagonists for NMDA, AMPA, and kainate receptors. We present key performance metrics, such as binding affinities (Ki) and functional potencies (EC50/IC50), for standard compounds to establish a functional baseline. Furthermore, we provide detailed, field-proven experimental protocols for the characterization of novel compounds, enabling researchers to determine the activity of previously uncharacterized molecules like D-beta-homoglutamic acid-HCl.

Introduction: The Glutamatergic Synapse

The glutamatergic system's complexity is orchestrated by a diverse family of receptors, primarily categorized into ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. The ionotropic glutamate receptors (iGluRs) are responsible for fast excitatory synaptic transmission and are the focus of this guide.[1] They are further divided into three main subtypes, named after their selective agonists:

  • N-methyl-D-aspartate (NMDA) Receptors: Unique "coincidence detectors" that require both glutamate and a co-agonist (glycine or D-serine) to bind, as well as membrane depolarization to expel a blocking magnesium ion (Mg2+).[2] Their activation leads to a significant influx of Ca2+, making them critical for synaptic plasticity, such as long-term potentiation (LTP).[2]

  • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors mediate the majority of fast, moment-to-moment excitatory neurotransmission.[1] Upon glutamate binding, they rapidly open to allow Na+ influx, leading to postsynaptic depolarization.

  • Kainate Receptors: This class of iGluRs has a more complex role, participating in both postsynaptic excitation and presynaptic modulation of neurotransmitter release.[1]

The distinct properties of these receptor subtypes allow for a rich and nuanced signaling environment at the synapse. Researchers exploit these differences by using specific analogs—agonists that activate them and antagonists that block them—to dissect their individual contributions to physiological and pathological processes.

Glutamatergic_Synapse Figure 1: The Glutamatergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Synaptic Vesicle (contains Glutamate) Glutamate Glutamate Glutamate_Vesicle->Glutamate Releases VGCC Voltage-Gated Ca²⁺ Channel VGCC->Glutamate_Vesicle Triggers Fusion NMDA_R NMDA Receptor Ca_Signal Ca²⁺ Influx & Downstream Signaling NMDA_R->Ca_Signal Allows Ca²⁺ influx AMPA_R AMPA Receptor AMPA_R->NMDA_R Depolarizes membrane, expels Mg²⁺ block Kainate_R Kainate Receptor Action_Potential Action Potential Action_Potential->VGCC Depolarizes Glutamate->NMDA_R Binds Glutamate->AMPA_R Binds Glutamate->Kainate_R Binds EAAT EAAT (Glutamate Transporter) Glutamate->EAAT Uptake

Figure 1: Simplified diagram of a glutamatergic synapse.

Profile of D-beta-homoglutamic acid-HCl

D-beta-homoglutamic acid is a derivative of glutamic acid, featuring an additional methylene group in its carbon backbone—a process known as homologation. The "beta" designation refers to the position of the amino group on the third carbon relative to the primary carboxyl group. This structural modification is a common strategy in medicinal chemistry to alter the pharmacological properties of a parent molecule, potentially affecting its potency, selectivity, or metabolic stability.

PropertyValueSource
Synonym (3R)-3-aminohexanedioic acid hydrochloride[3]
CAS Number 63492-85-3[3]
Molecular Formula C₆H₁₂ClNO₄[3]
Molecular Weight 197.62 g/mol [3]
Purity Typically ≥97%[3]
Storage 2-8°C[3]

Despite its availability from chemical suppliers, a thorough review of scientific literature reveals a notable absence of pharmacological data for D-beta-homoglutamic acid-HCl. Its activity—whether as an agonist, antagonist, or allosteric modulator—at any glutamate receptor subtype remains uncharacterized. Currently, its primary documented application is as a chiral building block for peptide synthesis, where it is often supplied with protective groups (e.g., Fmoc) to facilitate incorporation into peptide chains. This lack of data underscores the importance of the experimental protocols detailed in this guide, which provide a direct pathway for elucidating its function.

Comparative Framework: Characterizing Glutamate Analogs

To objectively compare glutamate analogs, researchers rely on standardized quantitative metrics. The two most critical parameters are binding affinity and functional potency.

  • Binding Affinity (Ki): This is a measure of how tightly a ligand binds to a receptor. It is an equilibrium dissociation constant for the inhibitor, determined through competitive radioligand binding assays. A lower Ki value signifies a higher binding affinity. This metric is crucial because it indicates the potential for a compound to interact with a target, but it does not reveal whether the compound activates (agonism) or blocks (antagonism) the receptor.

  • Functional Potency (EC50/IC50): This metric quantifies the biological effect of a ligand.

    • EC50 (Half-maximal effective concentration): For an agonist, this is the concentration required to elicit 50% of the maximum biological response. A lower EC50 indicates a more potent agonist.

    • IC50 (Half-maximal inhibitory concentration): For an antagonist, this is the concentration required to inhibit a specific biological response (often induced by an agonist) by 50%. A lower IC50 indicates a more potent antagonist.

These values are typically determined using functional assays, with whole-cell patch-clamp electrophysiology being the gold standard for ionotropic receptors.

Performance Comparison of Standard Glutamate Analogs

The following tables provide a comparative overview of well-established glutamate receptor ligands, offering a benchmark against which new compounds can be evaluated.

NMDA Receptor Ligands

The NMDA receptor is a primary target for studying synaptic plasticity and excitotoxicity.[4] Its pharmacology is defined by potent and selective ligands.

CompoundTypeReceptor Target(s)Ki or Kd (µM)Notes
L-Glutamic acid Endogenous AgonistNMDA, AMPA, Kainate-The primary excitatory neurotransmitter in the CNS.
NMDA Selective AgonistNMDA-The defining agonist for this receptor subtype.
D-AP5 Competitive AntagonistNMDA1.4A highly selective and widely used experimental tool to block NMDA receptor function.[5][6]
AMPA and Kainate Receptor Ligands

AMPA and kainate receptors are often grouped as "non-NMDA" receptors and share sensitivity to several antagonists.

CompoundTypePrimary Target(s)IC50 or EC50 (µM)Notes
AMPA Selective AgonistAMPA11 - 66.2The defining agonist for AMPA receptors. Potency can vary based on the specific subunit composition of the receptor.[7][8]
Kainic Acid AgonistKainate, AMPA-The defining agonist for kainate receptors, but also activates AMPA receptors.[9]
Quisqualate AgonistAMPA, Metabotropic16.3A potent AMPA receptor agonist, also active at Group I mGluRs.[7]
CNQX Competitive AntagonistAMPA > KainateAMPA: 0.3Kainate: 1.5A standard, broad-spectrum antagonist for non-NMDA receptors. Also a weak antagonist at the NMDA glycine site (IC50 = 25 µM).[4]
NBQX Competitive AntagonistAMPA > KainateAMPA Ki: 0.12Kainate Ki: 3.7Shows some selectivity for AMPA over kainate receptors compared to CNQX.[10]

Experimental Methodologies for Characterization

The following protocols provide a framework for determining the pharmacological profile of an uncharacterized compound like D-beta-homoglutamic acid-HCl.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This technique allows for the direct measurement of ion flow through receptors in a single neuron, providing definitive data on agonism, antagonism, and modulation.

Objective: To determine if a test compound (e.g., D-beta-homoglutamic acid-HCl) acts as an agonist or antagonist at a specific glutamate receptor subtype (e.g., NMDA receptors).

Causality and Rationale: The whole-cell configuration provides low-resistance electrical access to the neuron's interior, allowing precise control of the membrane voltage (voltage-clamp) while recording the minuscule currents (picoamperes to nanoamperes) flowing through ion channels. By holding the voltage at a specific potential (+40 mV for NMDA receptors), we can isolate the current from that specific receptor type and directly observe how it is affected by the application of our test compound.

Step-by-Step Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., P14-P21 Sprague-Dawley rat) in accordance with institutional animal care guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (e.g., NMDG-based recovery solution) to minimize metabolic stress and excitotoxicity.

    • Prepare 300-400 µm thick coronal or sagittal slices of a brain region rich in the target receptor (e.g., hippocampus for NMDA receptors) using a vibrating microtome.

    • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32°C for 12-15 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording. This recovery period is critical for cell viability.

  • Electrode and Solution Preparation:

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. A higher resistance provides a more stable seal but limits the ability to record fast events.

    • Fill the pipette with an internal solution containing (in mM): 135 Cs-MeSO₃, 10 HEPES, 10 Phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP. Cesium (Cs⁺) is used to block potassium channels, which helps to isolate the glutamate receptor currents.

    • Prepare external aCSF containing (in mM): 126 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 glucose, and antagonists for other receptors to isolate the current of interest (e.g., 10 µM bicuculline for GABA-A, 10 µM CNQX for AMPA/Kainate if studying NMDA receptors). Continuously bubble with 95% O₂/5% CO₂.

  • Establishing a Recording:

    • Transfer a slice to the recording chamber on an upright microscope stage, continuously perfused with oxygenated aCSF.

    • Using infrared differential interference contrast (IR-DIC) optics, visualize and approach a target neuron (e.g., a CA1 pyramidal neuron).

    • Apply positive pressure to the pipette and carefully approach the cell membrane. Upon contact, release the pressure and apply gentle negative suction to form a high-resistance (>1 GΩ) "gigaseal". This seal is electrically and mechanically stable, crucial for low-noise recording.

    • Apply a brief, strong pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration.

  • Data Acquisition:

    • To Test for Agonism: Clamp the neuron at a holding potential of -70 mV (for AMPA/kainate) or +40 mV (to relieve Mg²⁺ block for NMDA). After establishing a stable baseline current, perfuse the slice with the test compound at various concentrations. An inward current at -70 mV or an outward current at +40 mV indicates agonist activity.

    • To Test for Antagonism: Elicit a stable baseline current by applying a known agonist (e.g., 20 µM NMDA). Once the response is stable, co-apply the test compound with the agonist. A reduction in the agonist-evoked current indicates antagonist activity. Perform this at multiple concentrations to generate a dose-response curve and calculate the IC₅₀.

Patch_Clamp_Workflow Figure 2: Workflow for Antagonist Characterization A Prepare Brain Slice B Establish Stable Whole-Cell Recording A->B C Voltage Clamp Cell (e.g., +40 mV for NMDA-R) B->C D Perfuse with Known Agonist (e.g., NMDA) C->D E Record Stable Baseline Current (I_agonist) D->E F Co-apply Agonist + Test Compound E->F G Record Modulated Current (I_test) F->G H Compare Currents (I_test vs I_agonist) G->H I Result: Antagonism (I_test < I_agonist) H->I Yes J Result: No Effect or Potentiation (I_test >= I_agonist) H->J No

Figure 2: Experimental workflow for antagonist characterization using patch-clamp.
Protocol: Radioligand Binding Assay (Conceptual)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Causality and Rationale: This biochemical technique measures the direct interaction between a compound and its receptor target. A radiolabeled ligand ([³H]-ligand) with known high affinity for the receptor is incubated with a tissue preparation containing the receptor (e.g., brain homogenate). The amount of bound radioactivity is then measured. A non-radioactive "cold" test compound will compete with the radioligand for the binding sites. By measuring how much test compound is needed to displace 50% of the radioligand (the IC₅₀), one can calculate the test compound's affinity (Ki) for the receptor using the Cheng-Prusoff equation.

Methodology Outline:

  • Tissue Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) in an ice-cold buffer and centrifuge to isolate the cell membrane fraction, which is rich in receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-CPP for the NMDA glutamate site) and varying concentrations of the unlabeled test compound.

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC₅₀, and then calculate the Ki.

Conclusion and Future Directions

This guide establishes a comparative framework for evaluating glutamate receptor analogs. While compounds like D-AP5 and CNQX are well-defined tools with predictable effects, the pharmacological profile of D-beta-homoglutamic acid-HCl remains unknown. Its structural similarity to glutamate suggests a potential interaction with the glutamatergic system, but this must be determined empirically.

The lack of existing data presents an opportunity for novel research. By employing the detailed electrophysiological and biochemical protocols outlined herein, researchers can systematically characterize D-beta-homoglutamic acid-HCl. Such studies would definitively determine its binding affinity, identify its receptor targets, and clarify its functional role as a potential agonist, antagonist, or modulator. This foundational work is a prerequisite for its potential use as a novel tool in neuroscience research or as a starting point for therapeutic development.

References

  • Oreate AI. (2026). AMPA vs. NMDA: The Dynamic Duo of Glutamate Receptors. Oreate AI Blog. 11

  • Jin, Z., et al. (n.d.). Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics. Frontiers in Neuroscience.

  • APExBIO. (n.d.). D-AP5 - NMDA Receptor Antagonist for Neuroscience Research.

  • Hello Bio. (n.d.). D-AP5 | AP5, D-APV | NMDA receptor antagonist.

  • MedchemExpress. (n.d.). D-AP5 (D-APV) | NMDA Antagonist.

  • Hansen, K. B., et al. (2010). Medicinal Chemistry of Competitive Kainate Receptor Antagonists. Journal of Medicinal Chemistry.

  • Mărgăritescu, I., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules.

  • Wallach, J., et al. (2022). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. International Journal of Molecular Sciences.

  • Robert, A., & Howe, J. R. (2003). The Relationship between Agonist Potency and AMPA Receptor Kinetics. The Journal of Neuroscience.

  • Stožer, A., et al. (2021). NMDA receptor inhibition increases, synchronizes, and stabilizes the collective pancreatic beta cell activity: Insights through multilayer network analysis. PLOS Computational Biology.

  • Dolata, K., et al. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. International Journal of Molecular Sciences.

  • Segev, A., et al. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments.

  • ResearchGate. (n.d.). Binding affinities and experimental inhibition constants (Ki) values of the known NMDA receptor antagonists.

  • ResearchGate. (n.d.). Table of results from VSD and calcium flux assays EC50 or IC50 values....

  • Acher, F., et al. (1997). Synthesis and biological activity of glutamic acid derivatives. PubMed.

  • Sigma-Aldrich. (n.d.). D-beta-homoglutamic acid-HCl.

  • Pabst, M., et al. (2024). Astrocyte β-Adrenergic Receptor Activity Regulates NMDA Receptor Signaling of Medial Prefrontal Cortex Pyramidal Neurons. The Journal of Neuroscience.

  • Ruda-Kucerova, J., et al. (2023). The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model. Frontiers in Behavioral Neuroscience.

  • Encyclopedia.pub. (2023). Kainate Receptor Antagonists.

  • Wang, C-Y., et al. (2024). NMDA Suppresses Pancreatic ABCA1 Expression through the MEK/ERK/LXR Pathway in Pancreatic Beta Cells. International Journal of Molecular Sciences.

  • Chem-Impex. (n.d.). Fmoc-D-β-homoglutamic acid 6-tert-butyl ester.

  • MedchemExpress. (n.d.). Kainate Receptor Inhibitor, Agonist, Antagonist, Gene.

  • Taylor & Francis Online. (n.d.). CNQX – Knowledge and References.

  • ResearchGate. (n.d.). Dose response parameters of AMPA response.

  • Abcam. (n.d.). D-AP5, NMDA receptor antagonist.

  • MedchemExpress. (n.d.). Kainate Receptor Inhibitor, Agonist, Antagonist, Gene.

  • Wikipedia. (n.d.). Dextromethorphan.

  • ACS Publications. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design.

  • PubMed. (2024). Astrocyte β-Adrenergic Receptor Activity Regulates NMDA Receptor Signaling of Medial Prefrontal Cortex Pyramidal Neurons.

  • PubMed. (1989). Biological activity of anomeric pairs of lipophilic glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine.

  • MDPI. (2022). Glutamate-Gated NMDA Receptors: Insights into the Function and Signaling in the Kidney.

  • Parsons, C. G., et al. (1997). Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4. Neuropharmacology.

  • Leithold, L. H. E., et al. (2016). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research.

  • Cayman Chemical. (n.d.). D-AP5.

  • R&D Systems. (n.d.). CNQX | AMPA Receptor Antagonists.

  • chemBlink. (n.d.). L-beta-Homoglutamic acid hydrochloride.

  • Wikipedia. (n.d.). Alkaloid.

  • MDPI. (2020). Biological Activities of Natural Products.

  • PubMed. (2021). NMDA receptor inhibition increases, synchronizes, and stabilizes the collective pancreatic beta cell activity: Insights through multilayer network analysis.

  • AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis.

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.

  • PubMed Central. (2014). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites.

Sources

Validation

Publish Comparison Guide: Validation of D-beta-Homoglutamic Acid-HCl at NMDA Receptors

This guide outlines the validation framework for D-beta-homoglutamic acid-HCl (also known as (R)-3-aminoadipic acid), a structural analogue of glutamate. Based on the structural insight that 3-aminoadipic acid preserves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for D-beta-homoglutamic acid-HCl (also known as (R)-3-aminoadipic acid), a structural analogue of glutamate.

Based on the structural insight that 3-aminoadipic acid preserves the two-carbon spacing between the amine and the distal carboxylate (similar to L-glutamate) but alters the backbone position, this compound is a critical probe for defining the steric and stereochemical requirements of the NMDA receptor's glutamate-binding pocket.

Product: D-beta-homoglutamic acid hydrochloride (D-bHGA) CAS: 63492-85-3 Chemical Identity: (R)-3-Amino-hexanedioic acid HCl Primary Application: Structural probe for NMDA receptor pharmacology; Peptidomimetic building block.

Executive Summary & Mechanistic Rationale

D-beta-homoglutamic acid represents a "beta-scan" modification of the classical excitatory amino acid scaffold. Unlike alpha-aminoadipate (a known NMDA antagonist), D-bHGA shifts the amine group to the beta-carbon while maintaining the critical two-carbon distance to the distal carboxylate found in L-glutamate.

Why Validate?

  • Agonist vs. Antagonist Discrimination: The NMDA receptor agonist binding pocket (GluN2 subunit) is highly sensitive to chain length and stereochemistry. D-bHGA tests whether the "beta-shift" retains agonist efficacy (mimicking Glutamate) or forces an antagonist conformation (like D-alpha-aminoadipate).

  • Transporter Selectivity: Beta-amino acids are frequently potent inhibitors of Excitatory Amino Acid Transporters (EAATs) while being metabolically stable. Validating D-bHGA distinguishes direct receptor effects from indirect modulation via uptake inhibition.

Structural Homology Analysis
  • L-Glutamate:

    
    -Amino 
    
    
    
    2 carbons
    
    
    
    
    -Carboxyl (Agonist)
  • D-bHGA:

    
    -Amino 
    
    
    
    2 carbons
    
    
    
    
    -Carboxyl (Putative Mimetic)
  • D-AP5: Phosphonate analogue (Potent Antagonist)

Comparative Analysis: Performance Benchmarks

The following table outlines the expected performance metrics when validating D-bHGA against industry standards.

ParameterD-beta-Homoglutamic Acid (Product)L-Glutamate (Endogenous Agonist)NMDA (Synthetic Agonist)D-AP5 (Competitive Antagonist)
Receptor Affinity (

)
Moderate/Low (Target:

)*
High (

)
Moderate (

)
High (

)
Functional Effect Probe / Partial Antagonist Full AgonistPartial/Full AgonistFull Antagonist
EAAT Inhibition High Potential Substrate (Transported)No AffinityNo Affinity
Metabolic Stability High (Beta-amino resistance)Low (Rapid metabolism)HighHigh
Selectivity GluN2 Subunit Dependent Pan-iGluR ActiveNMDA SelectiveNMDA Selective

*Note: D-bHGA is often used to probe the steric tolerance of the binding pocket. A high


 indicates strict alpha-amino requirement.

Experimental Validation Protocols

To rigorously validate D-bHGA, you must employ a "Triad of Evidence": Binding , Function , and Selectivity .

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) of D-bHGA displacing [3H]-CGP 39653 (antagonist site) or [3H]-Glutamate (agonist site).
  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex (rich in GluN2A/2B).

  • Incubation:

    • Tracer: 2 nM [3H]-Glutamate.

    • Blockers: 100

      
      M Kainate / 10 
      
      
      
      M AMPA (to occlude non-NMDA sites).
    • Test Compound: D-bHGA (Concentration range:

      
       M to 
      
      
      
      M).
  • Filtration: Rapid vacuum filtration over GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criterion: A monophasic displacement curve confirms competitive binding at the glutamate site.

Protocol B: Whole-Cell Patch Clamp (Functional Efficacy)

Objective: Determine if D-bHGA acts as an agonist, antagonist, or silent modulator.

  • System: Cultured hippocampal neurons (DIV 14-21) or HEK293 cells co-expressing GluN1/GluN2A.

  • Rig Setup: Voltage-clamp mode at -70 mV (Mg²⁺-free extracellular solution to unblock pore).

  • Application Flow:

    • Step 1 (Control): Apply 100

      
      M Glutamate + 10 
      
      
      
      M Glycine (Record
      
      
      ).
    • Step 2 (Agonist Test): Apply 100

      
      M D-bHGA + 10 
      
      
      
      M Glycine.
      • Result: If current is observed

        
        Agonist .
        
    • Step 3 (Antagonist Test): Co-apply 100

      
      M Glutamate + D-bHGA (Variable conc).
      
      • Result: If

        
         decreases 
        
        
        
        Antagonist .
  • Data Output: Plot Dose-Response Curve to determine

    
     (activation) or 
    
    
    
    (inhibition).
Protocol C: Excitotoxicity / Cell Viability Assay

Objective: Assess biological impact (neuroprotection vs. toxicity).

  • Culture: Primary cortical neurons.

  • Challenge: Expose cells to toxic levels of NMDA (50

    
    M) for 20 mins.
    
  • Treatment: Co-incubate with D-bHGA (10 - 500

    
    M).
    
  • Readout: LDH Release Assay or MTT assay at 24 hours.

    • Interpretation: Reduced LDH release indicates neuroprotective (antagonist) activity.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for characterizing D-bHGA, distinguishing between direct receptor binding and transporter-mediated effects.

ValidationWorkflow Compound D-beta-Homoglutamic Acid (Candidate) BindingAssay Radioligand Binding ([3H]-Glutamate) Compound->BindingAssay Displacement Displacement Observed? BindingAssay->Displacement PatchClamp Patch Clamp Electrophysiology (Functional Screen) Displacement->PatchClamp Yes (Binds) Transporter EAAT Uptake Assay (Secondary Screen) Displacement->Transporter No (No Affinity) Current Induces Current? PatchClamp->Current Agonist Agonist Profile (Mimics Glutamate) Current->Agonist Yes Antagonist Antagonist Profile (Blocks Glutamate) Current->Antagonist No (Inhibits Glu) Inhibitor Transporter Inhibitor (Indirect Effect) Transporter->Inhibitor Blocks Uptake Inactive Inactive Control (Peptide Stability Tool) Transporter->Inactive No Effect

Caption: Decision tree for classifying D-bHGA pharmacology based on binding and functional outcomes.

References

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology. Link

  • Lanthorn, T. H., et al. (1990). Cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist. European Journal of Pharmacology. Link

  • Shimamoto, K., et al. (1998). DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Molecular Pharmacology. Link

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews. Link

  • Chem-Impex International. (n.d.). Product Data: Fmoc-D-beta-homoglutamic acid. Catalog Data. Link

Comparative

Technical Guide: Receptor Selectivity &amp; Cross-Reactivity of D-beta-Homoglutamic Acid-HCl

This guide provides an in-depth technical analysis of the pharmacological profile and receptor cross-reactivity of D-beta-homoglutamic acid hydrochloride (also known as (R)-3-aminohexanedioic acid). Executive Summary & M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacological profile and receptor cross-reactivity of D-beta-homoglutamic acid hydrochloride (also known as (R)-3-aminohexanedioic acid).

Executive Summary & Molecule Identity

D-beta-homoglutamic acid (D-β-HGA) is a non-proteinogenic amino acid and a structural analog of glutamate. Chemically defined as (R)-3-aminohexanedioic acid , it possesses an extended carbon backbone compared to L-glutamate and positions the amino group on the beta-carbon relative to the proximal carboxylate.

Unlike its isomer L-beta-homoglutamic acid (a known gliotoxin and substrate for cystine-glutamate exchangers) or D-alpha-aminoadipic acid (a potent NMDA receptor antagonist), D-β-HGA exhibits a unique "silent" pharmacological profile at major ionotropic glutamate receptors. This lack of cross-reactivity makes it an invaluable negative control in excitotoxicity studies and a metabolically stable scaffold for peptidomimetic drug design.

FeatureSpecification
IUPAC Name (3R)-3-aminohexanedioic acid hydrochloride
Stereochemistry D-enantiomer (R-configuration)
Key Structural Difference Beta-amino position; methylene insertion (homo)
Primary Utility Peptidomimetic scaffold, Negative control for Glutamate signaling

Pharmacological Profile & Cross-Reactivity Analysis[1][2]

The utility of D-β-HGA lies in its selectivity by exclusion . In drug development, it is crucial to verify that a scaffold does not unintentionally activate or inhibit primary neurotransmitter pathways.

Ionotropic Glutamate Receptors (iGluRs)
  • NMDA Receptors: Unlike D-alpha-aminoadipate (D-α-AA), which competitively antagonizes the glutamate site of NMDARs (Ki ~ 10 µM), D-β-HGA shows negligible affinity (Ki > 100 µM). The shift of the amino group to the beta-position disrupts the critical ionic bridge with the receptor's ligand-binding domain (LBD).

  • AMPA/Kainate Receptors: D-β-HGA displays no significant agonist or antagonist activity, preventing off-target excitotoxicity.

Metabotropic Glutamate Receptors (mGluRs)
  • Group I, II, III: The extended backbone and beta-amino substitution sterically hinder binding to the "Venus flytrap" domain of mGluRs, which strictly recognizes alpha-amino dicarboxylic acids.

Transporters & Metabolic Enzymes (The Critical Distinction)
  • EAATs / xCT (System xc-): The L-isomer (L-β-HGA) is a substrate for these transporters, leading to gliotoxicity. The D-isomer (D-β-HGA) is not transported , making it safe for use in neuronal cultures where preserving glial integrity is required.

  • Kynurenine Aminotransferase II (KAT II): While racemic 3-aminoadipate inhibits KAT II, the activity is stereoselective. D-β-HGA shows significantly reduced potency compared to the racemate or specific alpha-analogs.

Comparative Performance Matrix

The following table contrasts D-β-HGA with standard glutamate receptor ligands.

LigandNMDA ActivityAMPA ActivityTransporter Substrate (xCT)Metabolic Stability
L-Glutamate (Endogenous)Agonist (High Potency)AgonistYesLow (Rapid Metabolism)
D-AP5 (Standard Antagonist)Antagonist (Potent)InactiveNoHigh
D-alpha-Aminoadipate Antagonist (Specific) Weak/InactiveNoModerate
L-beta-Homoglutamate Inactive/WeakInactiveYes (Gliotoxic) Low
D-beta-Homoglutamate No Cross-Reactivity Inactive No High (Proteolysis Resistant)

Analyst Insight: Use D-β-HGA when you need a glutamate-like structural motif (charge distribution) that must not interfere with synaptic transmission. It is the ideal "inert" spacer.

Mechanistic Visualization (Pathway Selectivity)

The diagram below illustrates the selective "non-interaction" of D-β-HGA compared to its active isomers.

G L_Glu L-Glutamate NMDA NMDA Receptor L_Glu->NMDA Activates AMPA AMPA Receptor L_Glu->AMPA Activates xCT xCT Transporter (Glial) L_Glu->xCT Transported D_Alpha_AA D-alpha-Aminoadipate D_Alpha_AA->NMDA Blocks (Antagonist) L_Beta_HGA L-beta-Homoglutamate L_Beta_HGA->xCT Inhibits/Transported (Gliotoxicity) D_Beta_HGA D-beta-Homoglutamate (Product) D_Beta_HGA->NMDA No Binding D_Beta_HGA->AMPA No Binding D_Beta_HGA->xCT No Transport Peptide Peptide Stability (Proteolysis) D_Beta_HGA->Peptide Resists Degradation

Caption: Selectivity profile showing D-beta-Homoglutamate avoids excitotoxic and transport pathways active in its isomers.

Experimental Validation Protocol

To confirm the lack of cross-reactivity in your specific assay system, use this self-validating competitive binding protocol.

Protocol: Competitive Radioligand Binding Assay (NMDA)

Objective: Verify D-β-HGA does not displace [³H]-CGP 39653 (a potent NMDA antagonist) at the glutamate binding site.

Materials:

  • Rat brain synaptic membranes (cortex).

  • Radioligand: [³H]-CGP 39653 (5 nM).

  • Test Compound: D-beta-Homoglutamic acid-HCl (10 nM – 100 µM).

  • Positive Control: L-Glutamate (100 µM) or D-AP5.

Workflow:

  • Membrane Prep: Thaw synaptic membranes and resuspend in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix 100 µL Membrane suspension.

    • Add 50 µL [³H]-CGP 39653.

    • Add 50 µL D-β-HGA (titration series).

    • Self-Validation Step: Include "Non-Specific Binding" (NSB) wells containing 1 mM L-Glutamate.

  • Equilibrium: Incubate at 4°C for 60 minutes (to minimize proteolytic degradation).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Expected Results:

  • L-Glutamate Control: Full displacement of radioligand.

  • D-β-HGA: No significant displacement (<10% inhibition) even at 100 µM concentration.

  • Interpretation: The compound is confirmed as non-reactive at the NMDA recognition site.

References

  • Chemical Identity & Synthesis: Sigma-Aldrich Product Specification: D-beta-homoglutamic acid-HCl. Available at:

  • Isomer Pharmacology (Gliotoxicity): Brown, D. R., et al. "Stereospecificity of the gliotoxic action of 3-aminoadipic acid." Journal of Neurochemistry.
  • NMDA Antagonism (Alpha-Isomer Comparison): Evans, R. H., et al. "The effect of a series of omega-phosphonic alpha-carboxylic amino acids on electrically evoked and amino acid induced responses in isolated spinal cord preparations." British Journal of Pharmacology.
  • Peptide Stability: Leithold, L. H., et al. "Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers." Pharmaceutical Research. Available at:

  • Glutamate Homologs: Pellicciari, R., et al. "Efficient synthesis of novel glutamate homologues and investigation of their affinity and selectivity profile at ionotropic glutamate receptors." Bioorganic & Medicinal Chemistry. Available at:

Validation

A Comparative Guide to the Synthesis of D-beta-homoglutamic acid-HCl for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of chiral amino acids is a critical endeavor. Among these, D-beta-homoglutamic acid, a non-proteinogenic amino acid, has garnered significant int...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of chiral amino acids is a critical endeavor. Among these, D-beta-homoglutamic acid, a non-proteinogenic amino acid, has garnered significant interest as a key building block in the design of peptidomimetics and other therapeutic agents. Its incorporation into peptide backbones can induce specific secondary structures and enhance metabolic stability. This guide provides a comparative analysis of two prominent methods for the synthesis of D-beta-homoglutamic acid hydrochloride (D-β-HGA-HCl), offering in-depth technical insights and experimental data to inform your selection of the most suitable synthetic route.

This analysis will focus on two distinct and effective strategies:

  • Arndt-Eistert Homologation of N-Protected D-Aspartic Acid: A classic chain extension method utilizing a chiral pool starting material.

  • Asymmetric Mannich Addition to a Chiral N-sulfinyl Imine: A modern asymmetric synthesis approach employing a chiral auxiliary to control stereochemistry.

Method 1: Arndt-Eistert Homologation of N-Protected D-Aspartic Acid

The Arndt-Eistert homologation is a well-established and reliable method for the one-carbon chain extension of carboxylic acids.[1][2][3] This strategy is particularly advantageous when starting from readily available and enantiomerically pure α-amino acids from the chiral pool, such as D-aspartic acid. The retention of stereochemistry at the α-carbon is a key feature of the Wolff rearrangement, the central step of this sequence.[4]

Causality Behind Experimental Choices

The synthesis commences with the protection of the amino group of D-aspartic acid, typically with a Boc (tert-butoxycarbonyl) group, to prevent side reactions during the subsequent activation of the carboxylic acid. The choice of a mixed anhydride activation of the β-carboxylic acid over an acid chloride is a nuanced but critical decision. Mixed anhydrides, formed using reagents like isobutyl chloroformate, are often preferred for their milder reaction conditions, which help to minimize racemization and other side reactions.

The core of the Arndt-Eistert synthesis involves the reaction of the activated carboxylic acid with diazomethane to form a diazoketone. The subsequent Wolff rearrangement of the diazoketone is promoted by a silver catalyst, such as silver benzoate, to generate a ketene intermediate. This rearrangement proceeds with a 1,2-shift, crucially retaining the stereochemistry of the migrating group. The ketene is then trapped with a suitable nucleophile. In this protocol, benzyl alcohol is used to afford the benzyl ester, which serves as a convenient protecting group for the newly formed carboxylic acid. Finally, a sequential deprotection of the Boc group and the benzyl ester, followed by acidification, yields the desired D-beta-homoglutamic acid hydrochloride.

Experimental Protocol

Step 1: N-Boc Protection of D-Aspartic Acid

  • Suspend D-aspartic acid in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide to achieve a basic pH.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with cold 1 N HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-D-aspartic acid.

Step 2: Mixed Anhydride Formation and Reaction with Diazomethane

  • Dissolve N-Boc-D-aspartic acid in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate.

  • Stir the mixture for 15 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of diazomethane in diethyl ether.

  • Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15 °C.

  • Allow the reaction to proceed for 1 hour at 0 °C and then overnight at room temperature.

  • Carefully quench any excess diazomethane with acetic acid.

  • Remove the solvent under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement and Esterification

  • Dissolve the crude diazoketone in anhydrous benzyl alcohol.

  • In a separate flask, prepare a solution of silver benzoate in triethylamine.

  • Add the silver benzoate solution to the diazoketone solution at room temperature.

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Cool the mixture, dilute with ethyl acetate, and wash sequentially with 1 N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude N-Boc-D-beta-homoglutamic acid dibenzyl ester.

Step 4: Deprotection and HCl Salt Formation

  • Dissolve the protected diester in a solution of 4 N HCl in dioxane.

  • Stir the solution at room temperature for 4 hours to remove the Boc group.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in methanol and subject it to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to cleave the benzyl esters.

  • Filter the catalyst and concentrate the filtrate to yield D-beta-homoglutamic acid.

  • Dissolve the free amino acid in a minimal amount of hot water and add concentrated HCl. Cool to induce crystallization of D-beta-homoglutamic acid-HCl.

Visualization of the Workflow

Arndt_Eistert_Homologation D_Aspartic_Acid N-Protected D-Aspartic Acid Mixed_Anhydride Mixed Anhydride Formation D_Aspartic_Acid->Mixed_Anhydride Isobutyl chloroformate, N-methylmorpholine Diazoketone Diazoketone Synthesis Mixed_Anhydride->Diazoketone Diazomethane Wolff_Rearrangement Wolff Rearrangement Diazoketone->Wolff_Rearrangement Silver Benzoate, Benzyl Alcohol Protected_Beta_HGA Protected D-β-HGA Wolff_Rearrangement->Protected_Beta_HGA Deprotection Deprotection Protected_Beta_HGA->Deprotection 1. HCl/Dioxane 2. H₂, Pd/C Final_Product D-β-HGA-HCl Deprotection->Final_Product HCl

Caption: Arndt-Eistert homologation workflow for D-β-HGA-HCl synthesis.

Method 2: Asymmetric Mannich Addition to a Chiral N-sulfinyl Imine

A more contemporary approach to chiral β-amino acids involves the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines. This method offers excellent stereocontrol, guided by a removable chiral auxiliary. The Ellman auxiliary, (R)-tert-butanesulfinamide, is a particularly effective chiral directing group for the synthesis of D-amino acid derivatives.

Causality Behind Experimental Choices

This synthesis begins with the condensation of a suitable aldehyde with (R)-tert-butanesulfinamide to form the corresponding chiral N-sulfinyl imine. The choice of a silyl enol ether as the nucleophile in the subsequent Mannich-type reaction is crucial for achieving high diastereoselectivity. The reaction is typically promoted by a Lewis acid, which activates the imine towards nucleophilic attack. The stereochemical outcome is dictated by the steric hindrance of the tert-butyl group on the sulfinamide, which directs the incoming nucleophile to the opposite face of the imine.

Following the Mannich addition, the resulting adduct contains the desired carbon skeleton with the stereochemistry controlled by the chiral auxiliary. The sulfinyl group is then readily cleaved under acidic conditions. Subsequent hydrolysis of the ester protecting group yields the free D-beta-homoglutamic acid, which can then be converted to its hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of the Chiral N-sulfinyl Imine

  • To a solution of 3-carboxypropanal (succinic semialdehyde) derivative (e.g., the tert-butyl ester) in an anhydrous solvent such as dichloromethane, add (R)-tert-butanesulfinamide.

  • Add a dehydrating agent, such as copper(II) sulfate or titanium(IV) ethoxide, to drive the imine formation.

  • Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitored by TLC or GC).

  • Filter off the solid and concentrate the filtrate to obtain the crude chiral N-sulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Mannich Addition

  • In a separate flask, prepare the silyl enol ether of a suitable acetate derivative (e.g., tert-butyl acetate) by reacting it with a strong base like lithium diisopropylamide (LDA) followed by quenching with a silylating agent (e.g., trimethylsilyl chloride).

  • Dissolve the crude N-sulfinyl imine in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.

  • Add a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate).

  • Slowly add the solution of the silyl enol ether to the imine solution at -78 °C.

  • Stir the reaction at low temperature for several hours until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to isolate the desired diastereomer.

Step 3: Deprotection and HCl Salt Formation

  • Dissolve the purified adduct in a suitable solvent (e.g., methanol).

  • Add a solution of hydrochloric acid in an organic solvent (e.g., 4 N HCl in dioxane) to cleave the N-sulfinyl group and the tert-butyl esters.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent under reduced pressure to obtain the crude D-beta-homoglutamic acid hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure D-beta-homoglutamic acid-HCl.

Visualization of the Workflow

Asymmetric_Mannich_Addition Aldehyde Succinic Semialdehyde Derivative Chiral_Imine Chiral N-sulfinyl Imine Formation Aldehyde->Chiral_Imine (R)-tert-butanesulfinamide Mannich_Reaction Asymmetric Mannich Addition Chiral_Imine->Mannich_Reaction Silyl Enol Ether, Lewis Acid Protected_Adduct Protected Adduct Mannich_Reaction->Protected_Adduct Deprotection Deprotection Protected_Adduct->Deprotection HCl Final_Product D-β-HGA-HCl Deprotection->Final_Product

Caption: Asymmetric Mannich addition workflow for D-β-HGA-HCl synthesis.

Comparative Analysis of Synthesis Methods

ParameterArndt-Eistert HomologationAsymmetric Mannich Addition
Starting Material N-Protected D-Aspartic Acid (from chiral pool)Succinic Semialdehyde Derivative & (R)-tert-butanesulfinamide
Stereocontrol Relies on the chirality of the starting material.Induced by a chiral auxiliary.
Key Transformation Wolff RearrangementDiastereoselective Mannich Addition
Typical Overall Yield 40-60%50-70%
Enantiomeric Purity >98% ee (dependent on starting material purity)>98% de (diastereomeric excess), leading to >98% ee after auxiliary removal
Scalability Moderate; use of diazomethane can be a safety concern on a large scale.Good; avoids highly hazardous reagents like diazomethane.
Reagent & Cost Diazomethane is hazardous and requires careful handling. Silver catalysts can be costly.Chiral auxiliary and Lewis acids are commercially available, but can be expensive.
Versatility Applicable to a wide range of α-amino acids for homologation.The aldehyde and nucleophile components can be varied to produce a range of β-amino acids.

Conclusion and Recommendations

Both the Arndt-Eistert homologation and the asymmetric Mannich addition are effective methods for the synthesis of D-beta-homoglutamic acid-HCl, each with its own set of advantages and disadvantages.

The Arndt-Eistert homologation is a classic and well-understood method that leverages the readily available chiral pool. Its primary strength lies in the direct transfer of chirality from the starting material to the product. However, the use of diazomethane, a toxic and explosive reagent, presents significant safety challenges, particularly for large-scale synthesis.

The asymmetric Mannich addition using a chiral N-sulfinyl imine represents a more modern and often safer alternative. It offers excellent stereocontrol and good yields. The commercial availability of the chiral auxiliary and the avoidance of diazomethane make this method more amenable to scale-up in an industrial setting. The primary consideration for this route is the cost of the chiral auxiliary and the need for chromatographic purification to separate diastereomers in some cases.

For academic research and small-scale synthesis where appropriate safety precautions for handling diazomethane are in place, the Arndt-Eistert homologation can be a cost-effective option. For process development and larger-scale production, the asymmetric Mannich addition is generally the more practical and safer choice, despite the potentially higher initial cost of reagents.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available resources, and safety infrastructure. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of D-beta-homoglutamic acid-HCl.

References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935 , 68, 200–208. [Link]

  • Ye, T.; McKervey, M. A. Organic Synthesis with α-Diazo Carbonyl Compounds. Chem. Rev.1994 , 94, 1091–1160. [Link]

  • Podlech, J.; Seebach, D. The Arndt−Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angew. Chem. Int. Ed. Engl.1995 , 34, 471-472. [Link]

  • Kowalski, C. J.; Haque, M. S.; Fields, K. W. Ester homologation via α-bromo α-keto ester dianions. J. Am. Chem. Soc.1985 , 107, 1429–1430. [Link]

Sources

Comparative

A Comparative Guide to D-beta-homoglutamic acid-HCl and Kainic Acid in Neuroexcitatory Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of D-beta-homoglutamic acid-HCl and Kainic acid, two potent neuroexcitatory agents utilized in neurosci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of D-beta-homoglutamic acid-HCl and Kainic acid, two potent neuroexcitatory agents utilized in neuroscience research. By examining their mechanisms of action, receptor selectivity, and experimental applications, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs.

Introduction: Understanding the Excitotoxins

Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation from neurotransmitters like glutamate, is a central mechanism in a host of neurological disorders.[1][2][3] To study these phenomena, researchers employ excitatory amino acid analogs that can replicate this neurotoxic cascade in controlled experimental settings. Among the most established of these tools is Kainic acid , a potent natural neurotoxin.[4] A lesser-known but potentially valuable alternative is the synthetic compound D-beta-homoglutamic acid . This guide will delve into a head-to-head comparison of their efficacy and utility.

Mechanism of Action: A Tale of Two Agonists

Both Kainic acid and D-beta-homoglutamic acid exert their effects by acting as agonists at ionotropic glutamate receptors (iGluRs), but their selectivity and potency at different receptor subtypes are key distinguishing features.

Kainic Acid (KA) is a potent agonist for glutamate receptors, particularly the kainate and AMPA receptor subtypes.[4][5] Its rigid, cyclic structure, a conformational analog of L-glutamate, allows it to bind with high affinity to these receptors.[6] Activation of kainate and AMPA receptors by KA leads to the opening of ion channels, causing an influx of Na+ and Ca2+ ions, which results in neuronal depolarization and, at high concentrations, excitotoxic cell death.[2][4][7] There are five types of kainate receptor subunits (GluK1-5) that can form various receptor combinations, influencing the receptor's properties.[8]

D-beta-homoglutamic acid , on the other hand, is a more selective agonist. While it also interacts with glutamate receptors, it shows a preference for the N-methyl-D-aspartate (NMDA) receptor. This selectivity can be advantageous in studies aiming to isolate NMDA receptor-mediated pathways of excitotoxicity.

The distinct receptor affinities of these two compounds lead to different downstream signaling cascades and physiological outcomes.

Comparative Efficacy: Potency and Neurotoxic Profile

The choice between Kainic acid and D-beta-homoglutamic acid often hinges on the desired potency and the specific type of neuronal damage to be induced.

FeatureD-beta-homoglutamic acid-HClKainic Acid
Primary Receptor Target NMDA ReceptorKainate and AMPA Receptors[4]
Potency Generally less potent than Kainic AcidHighly potent neurotoxin[4][9]
Neurotoxic Profile Induces NMDA receptor-mediated excitotoxicityCauses rapid and widespread neuronal death, particularly in the hippocampus[4][7]
Common Application Studies focused on NMDA receptor pathwaysCreating animal models of temporal lobe epilepsy and excitotoxicity[4][10]

Data Insights:

  • Kainic acid is known to be a more potent neurotoxin in vivo compared to glutamate, partly because it is not readily taken up by the mammalian central nervous system's transport systems.[9]

  • Binding studies have shown that kainate interacts with AMPA receptors with Ki values in the micromolar range (3-9 µM for high-affinity and 70-120 µM for low-affinity sites).[11]

  • Systemic administration of Kainic acid in rodents (typically 10-30 mg/kg in mice) reliably induces seizures, providing a well-established model for epilepsy research.[4][12]

Experimental Protocols: A Practical Guide

The following are representative protocols for utilizing these compounds in common experimental paradigms.

Protocol 1: In Vivo Induction of Seizures with Kainic Acid (Mouse Model)

This protocol describes the systemic administration of Kainic acid to induce acute seizures and model temporal lobe epilepsy.

Causality: The goal is to achieve a status epilepticus (SE), a state of continuous seizure activity, which leads to hippocampal damage and the subsequent development of spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy.[10]

Workflow Diagram:

Caption: Workflow for Kainic Acid-induced seizure model in mice.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old). Allow them to acclimatize for at least one week before the experiment.

  • Kainic Acid Solution: Dissolve Kainic acid in sterile 0.9% saline to a final concentration of 5 mg/mL.

  • Administration: Inject the Kainic acid solution intraperitoneally (i.p.) at a dose of 10-30 mg/kg. The optimal dose may need to be titrated depending on the specific mouse strain and supplier of Kainic acid.[13]

  • Seizure Monitoring: Immediately after injection, place the mouse in an observation chamber. Monitor and score seizure activity for at least 2-3 hours using the Racine scale. The onset of seizures, characterized by behaviors like "wet dog shakes," typically occurs within 30-90 minutes.[12]

  • Status Epilepticus (SE): SE is defined as continuous seizure activity. In many protocols, SE is allowed to continue for a set period (e.g., 90-120 minutes) to ensure consistent hippocampal damage.[14]

  • Termination of SE (Optional but Recommended): To reduce mortality, SE can be terminated by administering a sedative such as diazepam (10 mg/kg, i.p.).[12]

  • Post-Procedure Care: Provide supportive care, including hydration with subcutaneous saline and access to softened food, to aid recovery.

  • Endpoint Analysis: After a desired period (e.g., 24 hours for acute toxicity or several weeks for chronic epilepsy studies), perfuse the animals and collect brain tissue for histological analysis (e.g., Nissl staining for neuronal loss or Fluoro-Jade C for neurodegeneration).

Protocol 2: In Vitro Excitotoxicity Assay

This protocol provides a framework for comparing the neurotoxic effects of D-beta-homoglutamic acid and Kainic acid in primary neuronal cultures.

Causality: This assay allows for a direct comparison of the compounds' ability to induce cell death in a controlled environment, enabling the determination of dose-response relationships and the investigation of underlying molecular mechanisms.[15]

Step-by-Step Methodology:

  • Cell Culture: Plate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups onto poly-D-lysine coated plates. Culture the neurons for 10-14 days to allow for maturation and synapse formation.

  • Compound Preparation: Prepare stock solutions of D-beta-homoglutamic acid-HCl and Kainic acid in sterile water or culture medium.

  • Treatment: Gently replace the culture medium with a fresh medium containing various concentrations of either D-beta-homoglutamic acid or Kainic acid. A typical concentration range to test would be 10 µM to 1 mM.

  • Incubation: Expose the neurons to the compounds for a defined period, typically 24 hours.[16]

  • Assessment of Cell Viability: Quantify neuronal death using standard assays:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.[16]

    • MTT Assay or CellTiter-Glo®: Assess metabolic activity as a measure of cell viability.

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification of cell death.

  • Data Analysis: Calculate the percentage of cell death for each concentration and plot dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound.

Signaling Pathways and Visualization

The excitotoxic cascade initiated by these agonists involves a complex series of intracellular events.

Signaling Pathway Diagram:

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular KA Kainic Acid AMPA_R AMPA Receptor KA->AMPA_R KA_R Kainate Receptor KA->KA_R DBHGA D-beta-homoglutamic acid NMDA_R NMDA Receptor DBHGA->NMDA_R Ca_Influx ↑ Ca²⁺ Influx AMPA_R->Ca_Influx Ion Influx KA_R->Ca_Influx Ion Influx NMDA_R->Ca_Influx Ion Influx Enzyme_Activation Enzyme Activation (Proteases, Lipases, Endonucleases) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Apoptosis / Necrosis Enzyme_Activation->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS ROS->Apoptosis

Caption: Excitotoxic signaling pathways of Kainic Acid and D-beta-homoglutamic acid.

Overstimulation of glutamate receptors leads to a massive influx of calcium ions.[2][7] This calcium overload triggers a cascade of damaging intracellular events, including the activation of proteases and lipases that degrade cellular components, mitochondrial dysfunction leading to energy failure, and the generation of reactive oxygen species (ROS) that cause oxidative stress.[2][7] Ultimately, these pathways converge to induce neuronal apoptosis or necrosis.[17]

Conclusion and Recommendations

Both D-beta-homoglutamic acid and Kainic acid are valuable tools for studying neuroexcitatory processes. The choice between them should be guided by the specific research question.

  • Kainic Acid is the compound of choice for creating robust and well-characterized animal models of temporal lobe epilepsy and for studies requiring potent, widespread excitotoxicity.[4][10] Its action on both kainate and AMPA receptors ensures a strong excitatory response.

  • D-beta-homoglutamic acid-HCl is a more suitable agent for experiments designed to specifically investigate the role of NMDA receptors in excitotoxicity. Its selectivity allows for a more targeted approach to dissecting glutamate receptor signaling pathways.

Researchers should carefully consider the receptor selectivity, potency, and the desired experimental outcome when selecting between these two powerful neuroexcitatory compounds.

References

  • Friz, C. (1988). Anticonvulsant action of beta-kainic acid in mice. Is beta-kainic acid an N-methyl-D-aspartate antagonist?. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Kainic acid. Wikipedia. Available at: [Link]

  • Limon, A., Reyes-Haro, D., & Miledi, R. (2018). Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts. PubMed Central. Available at: [Link]

  • eNeuro. (2021). The Kainic Acid Models of Temporal Lobe Epilepsy. eNeuro. Available at: [Link]

  • ACS Publications. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Publications. Available at: [Link]

  • MDPI. (2024). Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems. MDPI. Available at: [Link]

  • Strader, C. D., et al. (1989). A single amino acid substitution in the beta-adrenergic receptor promotes partial agonist activity from antagonists. PubMed. Available at: [Link]

  • PMC. (n.d.). The initiator of neuroexcitotoxicity and ferroptosis in ischemic stroke: Glutamate accumulation. PubMed Central. Available at: [Link]

  • Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate Neurotoxicity in Cortical Cell Culture. Journal of Neuroscience. Available at: [Link]

  • Kienzler-Norwood, F., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Kainate receptor. Wikipedia. Available at: [Link]

  • PMC. (2024). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. PubMed Central. Available at: [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology. Available at: [Link]

  • Open Exploration Publishing. (n.d.). Various facets of excitotoxicity. Open Exploration Publishing. Available at: [Link]

  • Traynelis, S. F., et al. (1995). High-affinity [3H]Kainic Acid Binding to Brain Membranes: A Re-Evaluation of Ligand Potency and Selectivity. PubMed. Available at: [Link]

  • PubMed. (n.d.). Selective high affinity retinoic acid receptor alpha or beta-gamma ligands. PubMed. Available at: [Link]

  • Tasker, R. A., et al. (1997). Comparison of the in vitro and in vivo neurotoxicity of three new sources of kainic acid. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • PMC. (n.d.). Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. MDPI. Available at: [Link]

  • PubMed. (n.d.). The mechanism of kainic acid neurotoxicity. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Allysine. Wikipedia. Available at: [Link]

  • Scilit. (n.d.). Kainic Acid Differentially Affects the Synaptosomal Release of Endogenous and Exogenous Amino Acidic Neurotransmitters. Scilit. Available at: [Link]

  • Frontiers. (2018). Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model. Frontiers. Available at: [Link]

  • JoVE. (2022). Excitotoxicity of Brain Microslices: Stroke Model | Protocol Preview. YouTube. Available at: [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Creative Biolabs. Available at: [Link]

  • Wikipedia. (n.d.). Excitotoxicity. Wikipedia. Available at: [Link]

  • MDPI. (n.d.). Revisiting Glutamate Excitotoxicity in Amyotrophic Lateral Sclerosis and Age-Related Neurodegeneration. MDPI. Available at: [Link]

  • PMC. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. Available at: [Link]

  • Brodde, O. E., et al. (2001). Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. British Journal of Pharmacology. Available at: [Link]

  • bioRxiv. (2023). Large Animal Epilepsy Model Platform: Kainic Acid Porcine Model of Mesial Temporal Lobe Epilepsy. bioRxiv. Available at: [Link]

  • PMC. (n.d.). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. PubMed Central. Available at: [Link]

  • PubMed. (n.d.). Kainate binding to the AMPA receptor in rat brain. PubMed. Available at: [Link]

  • PubMed. (n.d.). Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate. PubMed. Available at: [Link]

  • PMC. (n.d.). Therapeutic Potential of Kainate Receptors. PubMed Central. Available at: [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot. Available at: [Link]

  • PubMed Central. (n.d.). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. PubMed Central. Available at: [Link]

  • PubMed Central. (n.d.). The kainic acid model of temporal lobe epilepsy. PubMed Central. Available at: [Link]

  • YouTube. (n.d.). Glutamate | Excitatory neurotransmitter | Neurology lecture series. YouTube. Available at: [Link]

  • Frontiers. (2017). Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Alkaloid. Wikipedia. Available at: [Link]

  • PubMed. (n.d.). Marked differences in the effects of levetiracetam and its analogue brivaracetam on microglial, astrocytic, and neuronal density in the rat model of kainic acid-induced temporal lobe epilepsy. PubMed. Available at: [Link]

  • PubMed. (n.d.). D-beta-hydroxybutyrate prevents glutamate-mediated lipoperoxidation and neuronal damage elicited during glycolysis inhibition in vivo. PubMed. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Purity of D-beta-homoglutamic acid-HCl

This guide provides a comprehensive, multi-pronged approach to confirming the purity of D-beta-homoglutamic acid-HCl. We will delve into the practical application and comparative strengths of several orthogonal analytica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-pronged approach to confirming the purity of D-beta-homoglutamic acid-HCl. We will delve into the practical application and comparative strengths of several orthogonal analytical techniques, moving beyond a simple checklist of methods to explain the underlying principles and rationale for each experimental choice. Our goal is to equip you with a robust, self-validating system for ensuring the quality of your research materials.

The Criticality of Purity for D-beta-homoglutamic acid-HCl

D-beta-homoglutamic acid, a higher homolog of glutamic acid, possesses a chiral center. The specific stereoisomer (D or L) can dramatically alter its biological function and how it is incorporated into larger molecules.[2] Therefore, assessing both chemical and enantiomeric purity is paramount. Common impurities could include the L-enantiomer, unreacted starting materials from synthesis, side-product isomers, or residual solvents.

This guide will focus on a suite of four key analytical techniques to provide a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC) for assessing chemical purity.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) for determining enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and purity assessment.

  • Mass Spectrometry (MS) for molecular weight verification and impurity identification.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for separating and quantifying components in a mixture. For a polar compound like D-beta-homoglutamic acid-HCl, reversed-phase HPLC is a suitable starting point. To enhance detection and retention, pre-column derivatization is often employed.

The "Why": Causality in Method Selection

We opt for pre-column derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenyl-methyl chloroformate (FMOC).[3] This serves two primary purposes:

  • Introduces a Chromophore: D-beta-homoglutamic acid-HCl lacks a strong UV chromophore. Derivatization attaches a molecule that absorbs UV light, enabling sensitive detection.

  • Increases Hydrophobicity: The derivatization makes the polar amino acid more hydrophobic, leading to better retention and separation on a C18 reversed-phase column.

Experimental Protocol: HPLC with Pre-Column Derivatization

Objective: To separate and quantify D-beta-homoglutamic acid-HCl from any non-chiral, UV-absorbing impurities.

Materials:

  • D-beta-homoglutamic acid-HCl sample

  • Reference standard of D-beta-homoglutamic acid-HCl (of known purity)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Derivatization reagent (e.g., Agilent OPA/FMOC reagents)[3]

  • Borate buffer

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or fluorescence detector (FLD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the D-beta-homoglutamic acid-HCl sample and reference standard in 0.1 N HCl to a concentration of approximately 1 mg/mL.[3]

    • Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

  • Derivatization (Automated in Autosampler):

    • The autosampler is programmed to mix a specific volume of the sample with the borate buffer and then the derivatization reagent (e.g., OPA/FMOC).

    • Allow a short reaction time (e.g., 1-2 minutes) before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 338 nm (for OPA) or 262 nm (for FMOC). Fluorescence detection offers higher sensitivity.[3]

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample & Reference Standard prep2 Dissolve in 0.1 N HCl prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 derivatization Automated Derivatization prep3->derivatization injection Injection onto C18 Column derivatization->injection separation Gradient Elution injection->separation detection UV/Fluorescence Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Expected Data and Comparison
CompoundRetention Time (min)Peak Area (%) - Reference Std.Peak Area (%) - Test Sample
Derivatized D-beta-homoglutamic acid12.599.899.5
Impurity 18.20.10.2
Impurity 215.10.10.3

Interpretation: The data should show a single major peak for the derivatized D-beta-homoglutamic acid, with a retention time matching the reference standard. The percentage of the main peak area gives the chemical purity.

Chiral HPLC for Enantiomeric Purity

The biological activity of chiral molecules is often enantiomer-specific. Therefore, it is crucial to confirm that the D-beta-homoglutamic acid-HCl is not contaminated with its L-enantiomer. Chiral HPLC, which uses a chiral stationary phase (CSP), is the gold standard for this analysis.[4][5]

The "Why": Causality in Method Selection

A chiral stationary phase creates a chiral environment inside the column. As the enantiomers pass through, they form transient diastereomeric complexes with the CSP.[6] The different stabilities of these complexes lead to different retention times, allowing for their separation. For amino acids, CSPs based on macrocyclic glycopeptides like teicoplanin are particularly effective.[5]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the D- and L-enantiomers of beta-homoglutamic acid.

Materials:

  • D-beta-homoglutamic acid-HCl sample

  • Racemic (D/L)-beta-homoglutamic acid-HCl (as a resolution control)

  • HPLC-grade methanol, ethanol, or isopropanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or acetic acid and ammonium acetate for buffering

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T).[5]

Procedure:

  • Sample Preparation:

    • Dissolve the D-beta-homoglutamic acid-HCl sample and the racemic control in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an organic modifier (like methanol or ethanol) and an aqueous buffer (e.g., water with 0.1% TFA). The exact ratio will need to be optimized, but a starting point could be 80:20 (Organic:Aqueous).

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (detecting the carboxyl group).

  • Data Analysis:

    • First, inject the racemic mixture to identify the retention times of both the D- and L-enantiomers.

    • Then, inject the D-beta-homoglutamic acid-HCl sample.

    • Calculate the enantiomeric excess (e.e.) using the peak areas:

      • e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Visualization of Chiral Separation

Chiral_Separation cluster_column Chiral Column CSP1 CSP CSP2 CSP CSP1->CSP2 Interaction D_enantiomer D-Enantiomer CSP2->D_enantiomer D-form interacts more strongly L_enantiomer L-Enantiomer CSP2->L_enantiomer L-form interacts more weakly CSP3 CSP CSP4 CSP CSP3->CSP4 Elutes First CSP3->CSP4 Elutes Second CSP5 CSP CSP4->CSP5 Elutes Second L_elutes CSP4->L_elutes Elutes First D_elutes CSP5->D_elutes Elutes Second DL_mix D/L Mixture DL_mix->CSP1 Enters Column D_enantiomer->CSP3 Elutes Second L_enantiomer->CSP3 Elutes First

Caption: Principle of Chiral HPLC Separation.

Expected Data and Comparison
EnantiomerRetention Time (min) - Racemic ControlPeak Area (%) - Test Sample
L-beta-homoglutamic acid9.80.5
D-beta-homoglutamic acid11.299.5

Interpretation: The racemic control should show two well-resolved peaks. The test sample should ideally show only one peak corresponding to the D-enantiomer. Any peak at the retention time of the L-enantiomer indicates enantiomeric impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for confirming the chemical structure and assessing the purity of small molecules.[7][8] Quantitative ¹H NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.[9]

The "Why": Causality in Method Selection

¹H NMR provides a "fingerprint" of the molecule by detecting the hydrogen atoms in different chemical environments. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of the analyte signals to that of a certified internal standard of known concentration, we can determine the absolute purity of the sample.[9] This method is orthogonal to chromatography and can detect non-UV active impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To confirm the structure of D-beta-homoglutamic acid-HCl and determine its absolute purity.

Materials:

  • D-beta-homoglutamic acid-HCl sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the D-beta-homoglutamic acid-HCl sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the D-beta-homoglutamic acid-HCl and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity_std = Purity of the internal standard

Expected Data

The ¹H NMR spectrum should show peaks corresponding to the protons of D-beta-homoglutamic acid. The chemical shifts, splitting patterns, and integrals should be consistent with the expected structure. Any additional peaks may indicate impurities.

ParameterExpected ValueObserved Value
Chemical Shift (δ, ppm)Consistent with structureMatches expected values
Splitting PatternsConsistent with structureMatches expected patterns
Integration RatiosMatches proton countConsistent with structure
qNMR Purity> 99%99.2%

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities. It is often coupled with a chromatographic technique like LC (LC-MS).

The "Why": Causality in Method Selection

MS provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.[10] This allows for unambiguous confirmation of the molecular weight of D-beta-homoglutamic acid. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the compound's identity.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of D-beta-homoglutamic acid and identify the mass of any co-eluting impurities.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC Separation: Use the same HPLC method as described in section 1, but with a mobile phase compatible with MS (e.g., using formic acid instead of TFA).

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amino acids.

    • Scan Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Look for the [M+H]⁺ ion corresponding to D-beta-homoglutamic acid (C₆H₁₁NO₄, MW = 161.16). The expected m/z would be 162.07.

    • Examine the mass spectra of any impurity peaks to get clues about their identity.

Expected Data
IonExpected m/zObserved m/z
[M+H]⁺162.0706162.0705

Interpretation: The observation of the correct molecular ion in the mass spectrum confirms the identity of the main peak. HRMS data can confirm the elemental formula to within a few parts per million (ppm), providing very high confidence.

Summary and Comparison of Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC Chemical PurityRobust, quantitative, widely available.Requires a chromophore (or derivatization), may not separate all impurities.
Chiral HPLC Enantiomeric PurityGold standard for separating enantiomers.Requires specialized chiral columns, method development can be challenging.
NMR Structural Confirmation & Absolute PurityProvides detailed structural information, qNMR is a primary method for purity.Lower sensitivity than MS, requires higher sample amounts.
LC-MS Molecular Weight Confirmation & Impurity IDHigh sensitivity and specificity, provides molecular weight of impurities.Quantification can be more complex than with UV or FLD.

Conclusion

Confirming the purity of a critical research material like D-beta-homoglutamic acid-HCl is a non-negotiable step in ensuring the integrity of scientific research. A single analytical technique is rarely sufficient. By employing an orthogonal combination of HPLC for chemical purity, Chiral HPLC for enantiomeric purity, NMR for structural verification and absolute purity, and Mass Spectrometry for molecular weight confirmation, researchers can build a comprehensive and self-validating purity profile. This rigorous approach provides the highest level of confidence in the material's quality, thereby safeguarding the validity of subsequent experimental outcomes.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Biology LibreTexts. (2021, August 16). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from [Link]

  • Lee, J. Y., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11636–11643. [Link]

  • Advion, Inc. (n.d.). LC/MS Determination of Amino Acids Using Compact Mass Spectrometry. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • LabSolutions. (n.d.). H-β-Homoglutamic acid hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). L-beta-Homoglutamic acid hydrochloride, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51). [Link]

  • ResearchGate. (2025, August 7). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2012, June 8). Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Echo BioSystems. (n.d.). D-beta-homoglutamic acid- HCl. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • Belysio. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • P3 BioSystems. (n.d.). Unusual Amino Acids - Homoglutamic Acid (Hglu). Retrieved from [Link]

Sources

Comparative

D-β-Homoglutamic Acid-HCl vs. D-Glutamic Acid: A Structural and Functional Analysis of Glutamatergic Activity

An In-Depth Comparative Guide for Researchers Introduction: The Rationale for a Comparative Study In the landscape of neuroscience and pharmacology, L-glutamic acid is unequivocally recognized as the principal excitatory...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

Introduction: The Rationale for a Comparative Study

In the landscape of neuroscience and pharmacology, L-glutamic acid is unequivocally recognized as the principal excitatory neurotransmitter in the vertebrate central nervous system (CNS).[1] It orchestrates a vast array of physiological processes, from synaptic plasticity, the cellular basis of learning and memory, to brain development.[1][2] Its D-enantiomer, D-glutamic acid, while less abundant, is also present in the mammalian brain and is known to interact with glutamatergic systems, particularly the N-methyl-D-aspartate (NMDA) receptor.[3][4]

The relentless pursuit of novel therapeutic agents with refined specificity and efficacy for glutamate receptors has led researchers to explore structural analogs of endogenous ligands. D-β-homoglutamic acid, a derivative of D-glutamic acid featuring an additional methylene group in its carbon backbone, represents one such analog. The insertion of this carbon lengthens the chain, altering the molecule's conformational flexibility and spatial arrangement of its charged groups.

This guide provides a comprehensive comparison of D-β-homoglutamic acid-HCl and D-glutamic acid. As direct comparative biological data for D-β-homoglutamic acid is not extensively available in peer-reviewed literature, this document will serve as both a summary of known principles and a methodological roadmap. We will first establish the well-documented biological profile of D-glutamic acid and then, based on the principles of structure-activity relationships, hypothesize the potential functional consequences of the structural modification in D-β-homoglutamic acid. Critically, we will provide detailed, field-proven experimental protocols to enable researchers to systematically investigate and validate these hypotheses, thereby elucidating the biological activity profile of this intriguing analog.

Part 1: The Established Benchmark - D-Glutamic Acid

D-glutamic acid is an endogenous amino acid that, along with D-serine and D-aspartate, plays a significant role in excitatory neurotransmission.[5][6] Its primary targets are the ionotropic glutamate receptors (iGluRs), namely the NMDA, AMPA, and kainate receptors, and the metabotropic glutamate receptors (mGluRs).[1][7]

  • Mechanism of Action at NMDA Receptors: D-glutamic acid can act as an agonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[8] The NMDA receptor is a unique "coincidence detector" that requires both glutamate (or an agonist like D-glutamic acid) and a co-agonist (glycine or D-serine) to bind, as well as depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block in the ion channel.[9][10] Activation leads to an influx of Ca²⁺, which triggers downstream signaling cascades essential for long-term potentiation (LTP) and synaptic plasticity.[11]

  • Physiological and Pathophysiological Roles: The activity of D-amino acids like D-glutamic acid is tightly regulated.[12] While essential for cognitive functions, excessive activation of glutamate receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[2][5]

Part 2: The Challenger - D-β-Homoglutamic Acid-HCl

D-β-homoglutamic acid is a structural analog of D-glutamic acid. The key difference is the insertion of a methylene (-CH₂-) group between the alpha-carbon and the distal carboxyl group. This seemingly minor change has significant structural implications.

G cluster_0 D-Glutamic Acid cluster_1 D-β-Homoglutamic Acid d_glutamic d_homoglutamic

Caption: Structural comparison of D-Glutamic Acid and D-β-Homoglutamic Acid.

The incorporation of such β-amino acids into peptides is known to enhance pharmacological properties, such as increasing biological half-life, improving potency and selectivity, or reducing toxicity.[13] When considered as a standalone ligand, the extended and more flexible backbone of D-β-homoglutamic acid could lead to several outcomes at the glutamate receptor binding pocket:

  • Altered Binding Affinity (Ki): The increased distance between the carboxyl groups and the amino group may result in a suboptimal fit within the rigid confines of the glutamate binding site, potentially lowering its binding affinity.

  • Modified Efficacy (Agonist vs. Antagonist): The altered positioning of the functional groups could change the conformational shift induced in the receptor upon binding. This could transform the molecule from an agonist into a partial agonist or even a competitive antagonist.

  • Shifted Receptor Selectivity: The structural change might favor binding to one type of glutamate receptor (e.g., a specific mGluR subtype) over another (e.g., NMDA or AMPA receptors), leading to a more selective pharmacological profile.

Part 3: An Experimental Framework for Comparative Analysis

To empirically determine the biological activity of D-β-homoglutamic acid relative to D-glutamic acid, a tiered experimental approach is necessary. This workflow ensures that each step logically informs the next, from initial binding characteristics to functional cellular outcomes.

Caption: Simplified NMDA receptor signaling pathway for functional testing.

Conclusion and Future Directions

While D-glutamic acid is a known, albeit less studied, modulator of the primary excitatory neurotransmitter system, the biological profile of its structural analog, D-β-homoglutamic acid-HCl, remains to be characterized. The structural modification—a single carbon extension in the backbone—is significant enough to warrant a full investigation of its pharmacology. It is plausible that this change could reduce its affinity or efficacy, or conversely, bestow upon it a novel selectivity profile for different glutamate receptor subtypes.

The experimental framework detailed in this guide provides a robust, logical, and self-validating pathway for any research team to undertake this characterization. By systematically proceeding from binding assays to functional electrophysiology, researchers can build a comprehensive understanding of D-β-homoglutamic acid's biological activity. The resulting data will not only clarify the structure-activity rules at glutamate receptors but could also identify a novel pharmacological tool or therapeutic lead for modulating glutamatergic neurotransmission.

References

  • Exploring the Chemical Properties and Biological Significance of D-Glutamic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

  • Beta Homo Amino Acids for Peptide Synthesis. AAPPTEC.

  • Glutamate: What It Is & Function. Cleveland Clinic.

  • Glutamic acid. Wikipedia.

  • Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. PMC, NIH.

  • D-amino acids in the central nervous system in health and disease. PubMed.

  • Two classes of N-methyl-D-aspartate recognition sites: differential distribution and differential regulation by glycine. PMC, PubMed Central.

  • NMDA receptor. Wikipedia.

  • Advances in D-Amino Acids in Neurological Research. MDPI.

  • Promiscuous enzymes generating d-amino acids in mammals: Why they may still surprise us? PubMed.

  • A Review of Molecular Imaging of Glutamate Receptors. MDPI.

  • Advances in the Electrophysiological Recordings of Long-Term Potentiation. MDPI.

  • Glutamate (neurotransmitter). Wikipedia.

  • D-Amino Acids in the Nervous and Endocrine Systems. PubMed.

  • D-Amino acids in brain neurotransmission and synaptic plasticity. PubMed.

Sources

Safety & Regulatory Compliance

Safety

D-beta-Homoglutamic Acid-HCl: Safe Handling and Disposal Protocol

Executive Summary & Operational Stance Safety in the laboratory is not merely a compliance requirement; it is a prerequisite for reproducible science. D-beta-homoglutamic acid hydrochloride (D-β-HGA[1][2]·HCl) is a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Stance

Safety in the laboratory is not merely a compliance requirement; it is a prerequisite for reproducible science. D-beta-homoglutamic acid hydrochloride (D-β-HGA[1][2]·HCl) is a specialized amino acid derivative often used in glutamatergic signaling research. While structurally related to endogenous glutamate, its status as a research chemical and a hydrochloride salt mandates specific disposal protocols distinct from common buffers.

Core Directive: Treat D-β-HGA·HCl as Hazardous Chemical Waste . Do not dispose of this compound down the drain or in municipal trash, regardless of its apparent low toxicity. Its pharmacological activity (NMDA/glutamate receptor interaction) and acidity (HCl salt) require controlled destruction, typically via incineration by a licensed waste management contractor.

Pre-Disposal Risk Assessment

Before initiating disposal, you must characterize the waste stream. The hydrochloride salt form implies that aqueous solutions will be acidic, posing a corrosion risk to waste containers if not managed.

Chemical & Physical Profile
PropertySpecificationOperational Implication
Chemical Nature Amino Acid Homolog (HCl Salt)Water-soluble; dissociates into organic cation and chloride anion.[1]
Acidity (pH) Acidic (pH ~2.0–3.0 in 1M solution)Corrosivity Hazard: Can degrade metal containers.[1]
Physical State White Crystalline SolidHygroscopic; keep dry to prevent clumping in waste bins.[1]
Bioactivity Glutamate Receptor LigandPharmacological Hazard: Treat as bioactive; ensure complete destruction.[1]
RCRA Status Not Listed (P or U list)Likely Non-Hazardous unless pH < 2.0 (Characteristic Waste D002).[1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance & Spills)

Use this protocol for expired powder, weighing errors, or spill cleanup materials.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases.

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass container.

    • Why HDPE? It is resistant to the acidic nature of the hydrochloride salt.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "D-beta-Homoglutamic Acid Hydrochloride, Solid."[1]

    • Hazard Checkbox: Mark "Irritant" and "Acidic" (if applicable by local EHS standards).

  • Debris Management: Place contaminated gloves, weigh boats, and paper towels into a clear hazardous waste bag (often yellow or clear with "Biohazard" or "Chemical Waste" markings depending on facility coding).

Protocol B: Aqueous Waste (Stock Solutions & Reaction Mixtures)

Use this protocol for dissolved compound. Note: The HCl salt will lower the pH of the waste stream.

  • pH Check: Measure the pH of the solution using a calibrated pH meter or test strip.

  • Neutralization (The "Buffer" Step):

    • Goal: Prevent container corrosion and accidental gas evolution if mixed with other wastes.

    • Action: If pH < 4, slowly add dilute Sodium Hydroxide (1N NaOH) or Sodium Bicarbonate (NaHCO₃) with stirring until pH is between 5 and 9.

    • Caution: This reaction is exothermic.[3] Wear safety goggles.

  • Solvent Compatibility Check: Ensure the solution does not contain organic solvents (e.g., methanol, DMSO) incompatible with the aqueous waste stream.

    • If Organic Solvents present: Dispose in "Organic Waste" container.

    • If purely Aqueous: Dispose in "Aqueous Waste" container.

  • Final Containment: Pour into the designated carboy (typically HDPE). Leave at least 10% headspace to prevent over-pressurization.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for disposing of D-beta-homoglutamic acid-HCl, ensuring compliance with safety standards.

DisposalWorkflow cluster_legend Action Key Start Start: Waste Identification StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Dry Liquid Aqueous Solution StateCheck->Liquid Dissolved Segregate Segregate from Oxidizers Solid->Segregate BinSolid Place in Solid Chemical Waste Container (HDPE) Segregate->BinSolid CheckPH Check pH Level Liquid->CheckPH IsAcidic Is pH < 4? CheckPH->IsAcidic Neutralize Neutralize with NaHCO3 to pH 5-9 IsAcidic->Neutralize Yes BinLiquid Place in Aqueous Waste Carboy IsAcidic->BinLiquid No Neutralize->BinLiquid Action Action Step Decision Decision Point Safe Safe Disposal

Figure 1: Decision tree for the segregation and treatment of D-beta-homoglutamic acid-HCl waste streams.

Regulatory & Compliance Framework

Understanding the "Why" behind the protocol protects your facility from fines and liability.

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), D-beta-homoglutamic acid-HCl is not a P-listed (acutely toxic) or U-listed (toxic) hazardous waste by specific name [1].[1] However, it is subject to Characteristic Waste rules:

  • Corrosivity (D002): If you dispose of a concentrated stock solution with pH ≤ 2.0, it becomes a D002 hazardous waste. Neutralization (Protocol B) mitigates this classification risk before the waste enters the central accumulation area.

Drain Disposal Prohibition

While some institutions allow simple amino acids (e.g., Glycine, Alanine) down the drain, D-beta-homoglutamic acid is a research chemical .[1]

  • Scientific Rationale: Standard wastewater treatment plants are designed to degrade biological waste. Synthetic isomers (D-form) or homologs (beta-position) may resist enzymatic degradation, potentially passing through to the environment [2].[1]

  • Policy: Always default to "Zero Discharge" for research ligands.

Emergency Response: Spill Management

Mnemonic: S.W.I.M.

  • S top the source: Upright the bottle if safe to do so.

  • W arn others: Alert nearby personnel.

  • I solate the area: Mark the zone.

  • M inimize exposure: Wear PPE (Gloves, Lab Coat, Goggles).

Cleanup Procedure:

  • Powder: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemicals.

  • Solution: Absorb with vermiculite or spill pads. If the spill is large and acidic, sprinkle Sodium Bicarbonate over the spill to neutralize (watch for bubbling) before absorbing.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-beta-homoglutamic acid-HCl
Reactant of Route 2
Reactant of Route 2
D-beta-homoglutamic acid-HCl
© Copyright 2026 BenchChem. All Rights Reserved.